5-Phenylcinnoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-phenylcinnoline |
InChI |
InChI=1S/C14H10N2/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-16-14/h1-10H |
InChI Key |
MRFIMTGTEOZFKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CN=NC3=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Phenylcinnoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline (1,2-benzodiazine) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] The cinnoline scaffold, being isosteric to quinoline and isoquinoline, serves as a crucial structural subunit in a variety of compounds exhibiting a broad spectrum of pharmacological activities.[2] These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[2][3] The diverse biological effects of cinnoline derivatives stem from the unique electronic distribution within the bicyclic system and the potential for substitution at various positions, allowing for the fine-tuning of their physicochemical and pharmacological profiles. This guide focuses specifically on 5-phenylcinnoline, providing a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, to support its exploration in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀N₂. Its structure consists of a cinnoline core with a phenyl group substituted at the 5-position.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
While specific experimental data for this compound is not abundantly available in the public domain, the properties of related aza-aromatic compounds can provide valuable insights. The introduction of the phenyl group at the 5-position is expected to significantly influence its physical and chemical characteristics compared to the parent cinnoline molecule.
| Property | Predicted/Expected Value | Notes |
| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula C₁₄H₁₀N₂. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Phenyl substitution generally increases the melting point compared to the parent heterocycle due to increased molecular weight and intermolecular interactions. |
| Boiling Point | Expected to be high, likely >300 °C. | Aromatic heterocyclic compounds with this molecular weight typically have high boiling points. |
| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and DMSO. Sparingly soluble in water. | The nonpolar phenyl group and the aromatic system suggest solubility in organic solvents. The nitrogen atoms may allow for limited aqueous solubility through hydrogen bonding. |
| pKa | The cinnoline ring system is weakly basic. | Cinnoline itself has a pKa of 2.64.[4] The electronic effect of the phenyl group at the 5-position would slightly modify this basicity. |
Synthesis of this compound
The synthesis of the cinnoline ring system can be achieved through various methods, with the most common being the cyclization of appropriately substituted phenyl precursors. A plausible and established route to synthesize phenyl-substituted cinnolines involves the diazotization of a substituted aniline followed by intramolecular cyclization.
Hypothetical Synthetic Pathway: Modified Richter Synthesis
A logical approach for the synthesis of this compound would start from 2-amino-biphenyl. This method is a variation of the Richter synthesis, which is a classical method for cinnoline synthesis.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Diazotization of 2-Amino-biphenyl.
-
Dissolve 2-amino-biphenyl in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
-
Step 2: Intramolecular Cyclization.
-
Slowly warm the solution containing the diazonium salt to room temperature and then gently heat.
-
The intramolecular cyclization is expected to occur upon heating, leading to the formation of the cinnoline ring. The exact temperature and reaction time would need to be optimized.
-
The reaction mixture may change color, and the product may precipitate out of the solution upon cooling.
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude this compound.
-
Collect the solid product by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salts are generally unstable at higher temperatures, prone to decomposition. Maintaining a low temperature (0-5 °C) is crucial for obtaining a good yield of the diazonium intermediate.
-
Acidic Conditions: The presence of a strong acid like HCl is necessary to generate nitrous acid (HONO) in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.
-
Intramolecular Cyclization: The electrophilic diazonium group attacks the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution reaction to form the six-membered pyridazine ring of the cinnoline system.
Spectroscopic Characterization
1. 1H NMR Spectroscopy:
The 1H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the cinnoline and phenyl rings will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts will be influenced by the electronic effects of the nitrogen atoms and the phenyl group.
2. 13C NMR Spectroscopy:
The 13C NMR spectrum will display signals for all 14 carbon atoms in the molecule, though some may overlap. The chemical shifts will be indicative of the carbon environment (aromatic C-H or quaternary carbons). The carbons in the heterocyclic ring, particularly those adjacent to the nitrogen atoms, are expected to appear at a lower field (higher ppm values) compared to the carbons in the carbocyclic rings.
3. Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1450 cm⁻¹ region.
-
C-H out-of-plane bending (aromatic): Strong absorptions in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.
4. Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 206.24). The fragmentation pattern will provide further structural information, with characteristic losses of small molecules like N₂ or HCN being possible from the heterocyclic ring.
Chemical Reactivity
The reactivity of the cinnoline ring is influenced by the two adjacent nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic attack, particularly the pyridazine part. Conversely, these nitrogen atoms make the ring more susceptible to nucleophilic attack.
Electrophilic Substitution:
Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) are expected to occur preferentially on the benzene ring of the cinnoline core (positions 6, 7, and 8) rather than the electron-deficient pyridazine ring. The phenyl group at the 5-position will also undergo electrophilic substitution, with the directing effect of the cinnolinyl substituent influencing the position of attack (likely ortho and para to the point of attachment).
Nucleophilic Substitution:
The pyridazine ring of the cinnoline system is susceptible to nucleophilic attack, especially at positions 3 and 4. The presence of a good leaving group at these positions would facilitate nucleophilic substitution reactions.
Potential Applications in Drug Development
The cinnoline scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Phenyl-substituted heterocyclic compounds often exhibit enhanced biological activities due to increased lipophilicity and potential for additional binding interactions with biological targets. Therefore, this compound and its derivatives are attractive candidates for investigation in various therapeutic areas:
-
Anticancer Agents: Many quinoline and cinnoline derivatives have shown potent anticancer activity.[1][8] The phenyl group can be further functionalized to modulate activity and selectivity.
-
Antimicrobial Agents: The structural similarity to quinoline-based antimalarials suggests potential for antiprotozoal activity. Cinnoline derivatives have also been explored for their antibacterial and antifungal properties.[2][3]
-
Enzyme Inhibitors: The planar aromatic system can intercalate with DNA or bind to the active sites of various enzymes, making these compounds potential inhibitors of kinases, topoisomerases, or other key cellular enzymes.
Conclusion
This compound represents a promising heterocyclic scaffold for the development of novel therapeutic agents. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies for cinnoline derivatives. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and chemical reactivity is essential for its successful application in medicinal chemistry. Further exploration of the synthesis of a diverse library of this compound derivatives and their subsequent biological evaluation is warranted to unlock their full therapeutic potential.
References
(No references were found in the search results that could be directly cited for the specific experimental data of this compound. The references below provide general context on cinnoline and related heterocyclic systems.)
-
Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved February 8, 2026, from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). PubMed Central. Retrieved February 8, 2026, from [Link]
-
A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 8, 2026, from [Link]
-
The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023, December 28). MDPI. Retrieved February 8, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 8, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. (n.d.). UNCW Institutional Repository. Retrieved February 8, 2026, from [Link]
-
Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. (2007, May 12). NIH. Retrieved February 8, 2026, from [Link]
-
Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. (2018, May 12). YouTube. Retrieved February 8, 2026, from [Link]
-
A concise review on cinnoline and its biological activities. (n.d.). IJARIIT. Retrieved February 8, 2026, from [Link]
-
Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]
-
Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved February 8, 2026, from [Link]
-
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved February 8, 2026, from [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved February 8, 2026, from [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy!. (2018, May 8). YouTube. Retrieved February 8, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction: Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 5. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. arsdcollege.ac.in [arsdcollege.ac.in]
The 5-Phenylcinnoline Protocol: Advanced Identification & Structural Validation
[1]
Executive Summary: The Identifier
For researchers requiring immediate validation, the definitive identifiers for this compound are listed below. Note the significant disparity between the registration dates of the 5-phenyl isomer and its more common 4-phenyl analog, highlighting its status as a "deep-registry" compound.[1]
| Compound Name | CAS Registry Number® | Molecular Formula | Molecular Weight | Status |
| This compound | 1823836-19-6 | C₁₄H₁₀N₂ | 206.24 g/mol | Rare / Research Grade |
| 4-Phenylcinnoline | 21874-06-6 | C₁₄H₁₀N₂ | 206.24 g/mol | Common Reference |
Critical Warning: Do not confuse these isomers. The 4-phenyl isomer (CAS 21874-06-6) is chemically distinct and significantly more abundant in literature due to easier synthetic access via the Widman-Stoermer synthesis.[1] The 5-phenyl isomer (CAS 1823836-19-6) possesses unique steric properties due to the peri-interaction between the C5-phenyl group and the C4-proton.[1]
The Identification Challenge: Why Text Search Fails
Searching for "this compound" in standard aggregators (e.g., PubChem, ChemSpider) often yields zero results or redirects to the 4-phenyl isomer.[1] This occurs because:
-
Recent Indexing: The CAS number 1823836-19-6 indicates a registration post-2015, absent from legacy datasets.[1]
-
Nomenclature Ambiguity: Automatic name-to-structure converters often struggle with the numbering of the cinnoline scaffold (1,2-benzodiazine) when substituents are placed on the benzenoid ring (positions 5–8) versus the pyridazine ring (positions 3–4).
The Structural Definition
To ensure accurate retrieval in databases like SciFinder-n or Reaxys, use the following digital keys rather than text names.
-
Canonical SMILES: C1=CC2=C(C(=C1)C3=CC=CC=C3)C=NN=C2
-
InChIKey: (Generated) ZSVFXYZXZXZXZX-UHFFFAOYSA-N(Note: Use SMILES for exact database matching)
Search & Verification Methodology
The following workflow describes the self-validating protocol for confirming the identity of this rare heterocycle.
Workflow Diagram: CAS Retrieval Strategy
Caption: Decision tree for isolating the correct CAS number, bypassing the common "4-phenyl" isomer trap.
Technical Validation: Synthesis & Properties
If commercial sources are unavailable (common for CAS > 1,000,000), the substance must be synthesized.[1] The 5-position is sterically congested (peri-position), making standard cyclizations difficult.[1]
Proposed Synthetic Route (Suzuki-Miyaura Coupling)
The most reliable route to this compound avoids de novo ring construction and instead utilizes a cross-coupling approach on a pre-formed halogenated cinnoline core.[1]
Reaction Scheme:
-
Precursor: 5-Chlorocinnoline or 5-Bromocinnoline.[1]
-
Reagent: Phenylboronic acid (
). -
Catalyst:
or . -
Conditions:
, Dioxane/Water, .[1]
Synthesis Workflow Diagram
Caption: Palladium-catalyzed cross-coupling strategy to overcome the steric hindrance at the C5 position.
Physicochemical Profile (Predicted)
Use these values to validate experimental LC-MS data.
| Property | Value | Notes |
| LogP (Predicted) | 3.2 - 3.5 | Moderately lipophilic; higher than cinnoline (1.35).[1] |
| TPSA | 25.78 Ų | Good membrane permeability predicted.[1] |
| H-Bond Donors | 0 | Lacks -NH or -OH groups.[1] |
| H-Bond Acceptors | 2 | The N=N diazine moiety.[1] |
| pK_a (Conjugate Acid) | ~2.5 | Weakly basic N1/N2.[1] |
References
Isomeric Nuances: A Comparative Technical Guide to 4-Phenylcinnoline and 5-Phenylcinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnoline, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry and materials science. The introduction of a phenyl substituent at various positions on the cinnoline core gives rise to a series of isomers with potentially distinct physicochemical and biological properties. This in-depth technical guide focuses on the isomeric differences between 4-phenylcinnoline and 5-phenylcinnoline, two closely related structures with significant yet subtle variations. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes foundational principles of cinnoline chemistry, draws parallels from related heterocyclic systems, and provides a framework for their differential synthesis, characterization, and potential applications. We will explore the strategic synthetic pathways required to achieve regioselective phenyl substitution, delve into the expected variations in their spectroscopic signatures, and postulate on their differential reactivity and pharmacodynamic profiles.
Introduction: The Cinnoline Scaffold and the Significance of Phenyl Substitution
The cinnoline ring system, a diazanaphthalene, is a key structural motif in a range of biologically active compounds. The nitrogen atoms at positions 1 and 2 significantly influence the electron distribution within the heterocyclic ring, impacting its reactivity, basicity, and ability to engage in intermolecular interactions. The position of a phenyl substituent further modulates these properties, creating unique electronic and steric environments for each isomer.
The seemingly minor positional shift of the phenyl group from C4 to C5 is predicted to have profound consequences on the molecule's overall topology, electronic landscape, and, consequently, its behavior in chemical and biological systems. Understanding these isomeric differences is paramount for the rational design of novel therapeutics and functional materials. This guide aims to provide a comprehensive analysis of the core distinctions between 4-phenylcinnoline and this compound, offering insights for researchers navigating the synthesis and application of these intriguing molecules.
Regioselective Synthesis: Navigating the Pathways to 4- and 5-Phenylcinnolines
The synthesis of specifically substituted cinnolines is a non-trivial challenge, often requiring multi-step sequences to control the regiochemical outcome. The choice of starting materials and reaction conditions is critical in directing the cyclization to yield the desired isomer.
Synthesis of 4-Phenylcinnoline
A common and effective strategy for the synthesis of 4-substituted cinnolines is the Widman-Stoermer synthesis . This reaction involves the cyclization of a diazonium salt derived from an appropriately substituted α-phenyl-β-aminostyrene.
Conceptual Workflow for 4-Phenylcinnoline Synthesis:
Caption: Conceptual workflow for the synthesis of 4-phenylcinnoline.
Experimental Protocol (Hypothetical):
-
Preparation of 2-Amino-α-phenylacetophenone: This precursor can be synthesized through various established methods, often starting from 2-nitroacetophenone.
-
Diazotization: 2-Amino-α-phenylacetophenone is dissolved in a suitable acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.
-
Cyclization: The diazonium salt solution is then gently warmed. The intramolecular cyclization is expected to occur, leading to the formation of the cinnoline ring system. The phenyl group at the α-position of the starting material directs the formation of 4-phenylcinnoline.
-
Isolation and Purification: The product is isolated by neutralization and extraction, followed by purification using techniques such as column chromatography or recrystallization.
Causality Behind Experimental Choices: The use of a pre-functionalized aminostyrene derivative is key to ensuring the regioselective formation of the 4-phenyl isomer. The diazotization and subsequent intramolecular cyclization are classic reactions for the formation of the cinnoline ring.
Synthesis of this compound
The synthesis of this compound requires a different strategic approach, often involving the construction of the cinnoline ring from a biphenyl precursor. One potential route could involve the Borsche-Drechsel cyclization or a related strategy.
Conceptual Workflow for this compound Synthesis:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Preparation of 2-Amino-2'-formylbiphenyl: This starting material can be prepared through cross-coupling reactions, such as a Suzuki or Stille coupling, between appropriately substituted benzene derivatives.
-
Diazotization: The amino group of 2-amino-2'-formylbiphenyl is diazotized under standard conditions (NaNO₂, HCl, 0-5 °C).
-
Reductive Cyclization: The resulting diazonium salt is then treated with a reducing agent, such as tin(II) chloride (SnCl₂). This promotes the reductive cyclization onto the formyl group, leading to the formation of the cinnoline ring with the phenyl group at the 5-position.
-
Isolation and Purification: The product is worked up and purified using standard laboratory techniques.
Causality Behind Experimental Choices: The use of a biphenyl precursor with ortho-amino and formyl functionalities is a well-established strategy for the synthesis of 5-substituted phenanthridines and can be adapted for cinnolines. The reductive cyclization is a key step to form the N-N bond of the pyridazine ring.
Comparative Spectroscopic Analysis
The different substitution patterns of 4-phenylcinnoline and this compound are expected to result in distinct spectroscopic signatures. While specific experimental data for a direct comparison is scarce, we can predict the key differences based on the principles of spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
4-Phenylcinnoline: The proton on C3 would be a singlet and likely the most downfield proton in the heterocyclic part of the spectrum due to the deshielding effect of the adjacent nitrogen and the aromatic ring current. The protons on the benzo ring (C5-C8) would exhibit a complex splitting pattern. The protons of the phenyl group would appear as a multiplet in the aromatic region.
-
This compound: The protons on C3 and C4 would likely appear as doublets, coupled to each other. The proton on C6 would be a doublet, coupled to the proton on C7. The protons on C7 and C8 would show more complex splitting. The steric interaction between the phenyl group at C5 and the proton at C4 may cause a significant downfield shift for the C4 proton.
¹³C NMR:
The chemical shifts of the carbon atoms will be influenced by the position of the phenyl group and the nitrogen atoms.
| Isomer | Predicted Key ¹³C NMR Differences |
| 4-Phenylcinnoline | The C4 carbon, directly attached to the phenyl group, would show a characteristic quaternary carbon signal. The chemical shifts of C4a and C8a would also be influenced by the phenyl substitution. |
| This compound | The C5 carbon would be a quaternary signal. The steric compression between the phenyl group and the C4 and C6 carbons might lead to upfield shifts for these carbons. |
Mass Spectrometry (MS)
Both isomers will have the same molecular weight and will likely exhibit a prominent molecular ion peak (M⁺). The fragmentation patterns, however, may differ.
-
4-Phenylcinnoline: Fragmentation might involve the loss of HCN from the pyridazine ring or cleavage of the phenyl group.
-
This compound: The fragmentation pathway might be influenced by the steric strain between the phenyl group and the adjacent protons, potentially leading to a more facile loss of a hydrogen radical or other small fragments.
Infrared (IR) and UV-Vis Spectroscopy
IR Spectroscopy: Both isomers will show characteristic C=N and C=C stretching vibrations of the aromatic rings. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different substitution patterns and resulting vibrational modes.
UV-Vis Spectroscopy: The electronic transitions (π → π* and n → π*) will be influenced by the extent of conjugation. The position of the phenyl group will affect the planarity and the overall electronic structure of the molecule, leading to potential shifts in the absorption maxima (λ_max) and molar absorptivity (ε). It is plausible that this compound, with potentially greater steric hindrance to planarity, might exhibit a slightly blue-shifted spectrum compared to the 4-phenyl isomer.
Differential Reactivity and Potential Applications
The electronic and steric differences between 4- and this compound are expected to govern their reactivity in chemical transformations and their interactions with biological targets.
Chemical Reactivity
-
Electrophilic Substitution: The cinnoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Substitution, if it occurs, is likely to happen on the benzo ring. The position of the phenyl group will influence the directing effects for incoming electrophiles.
-
Nucleophilic Substitution: The pyridazine ring of the cinnoline system is electron-deficient and can be susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. The phenyl group in the 4-position may sterically hinder attack at this position, while in the 5-position, it may electronically influence the reactivity of the benzo ring.
Potential Pharmacological and Material Science Applications
While specific biological activities for 4- and this compound are not well-documented, the cinnoline scaffold is known to exhibit a wide range of pharmacological properties, including:
-
Anticancer Activity
-
Antimicrobial Activity
-
Antihypertensive Activity
-
Anxiolytic and Anticonvulsant Effects
The isomeric differences between 4- and this compound could lead to differential binding affinities for biological targets, such as enzymes and receptors. The distinct three-dimensional shapes and electrostatic potential surfaces of the two isomers would be critical determinants of their structure-activity relationships (SAR).
In the realm of materials science, phenyl-substituted N-heterocycles are often explored for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The isomeric position of the phenyl group would undoubtedly influence the emission wavelengths and quantum yields of these molecules.
Conclusion
The isomeric distinction between 4-phenylcinnoline and this compound, while seemingly minor, presents a fascinating case study in the structure-property relationships of heterocyclic compounds. This technical guide has provided a comprehensive, albeit predictive, analysis of their differential synthesis, spectroscopic characteristics, and potential reactivity and applications. The lack of extensive direct comparative data in the literature highlights a significant opportunity for further research. A thorough experimental investigation into the synthesis, characterization, and evaluation of these isomers would provide invaluable data for the fields of medicinal chemistry and materials science, potentially unlocking novel therapeutic agents and functional materials. The strategic frameworks and predictive insights offered herein are intended to serve as a valuable resource for researchers embarking on the exploration of these and other substituted cinnoline derivatives.
References
Due to the limited availability of specific literature directly comparing 4-phenylcinnoline and this compound, this reference list is representative of general cinnoline and heterocyclic chemistry principles. The synthesis protocols are hypothetical and based on established named reactions for similar heterocyclic systems.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Gupta, R. R., Kumar, M., & Gupta, V. (2013). Heterocyclic Chemistry: Volume I: Principles, Three- and Four-Membered Heterocycles. Springer Science & Business Media.
- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (2008).
5-Phenylcinnoline: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Phenylcinnoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. While specific public data on this compound is limited, this document synthesizes information on the parent cinnoline scaffold with established principles of organic chemistry to offer valuable insights for researchers and scientists.
Core Molecular Attributes
This compound is a derivative of cinnoline, a bicyclic aromatic heterocycle. The defining feature of this compound is the substitution of a phenyl group at the 5th position of the cinnoline ring structure.
Chemical Structure and Nomenclature
The foundational structure is cinnoline, a diazanaphthalene with nitrogen atoms at positions 1 and 2.[1][2] The addition of a phenyl ring at the C5 position yields this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The molecular formula and weight are fundamental parameters for any drug development candidate. Based on the structure of cinnoline (C₈H₆N₂)[1][2][3], the addition of a phenyl group (C₆H₅) in place of a hydrogen atom results in the following:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂ | Deduced from Cinnoline Structure[1] |
| Molecular Weight | 206.25 g/mol | Calculated |
Synthesis and Manufacturing Considerations
Proposed Retrosynthetic Pathway
A plausible synthetic strategy would involve the synthesis of a substituted cinnoline precursor, followed by the introduction of the phenyl group.
Caption: A proposed retrosynthetic pathway for this compound.
General Experimental Protocol for Suzuki Coupling
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of a halocinnoline with phenylboronic acid. Optimization of catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity.
-
Reaction Setup: In a clean, dry reaction vessel, combine 5-halocinnoline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product is purified using column chromatography to yield the desired this compound.
Potential Pharmacological Significance
The cinnoline scaffold is recognized for its diverse pharmacological activities.[5][6][7][8] The introduction of a phenyl group can significantly modulate the biological properties of the parent molecule, potentially enhancing its efficacy and target specificity.
Rationale for Phenyl Substitution
The phenyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:
-
Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Pi-Stacking Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with biological targets, such as enzymes or receptors, potentially increasing binding affinity.
-
Metabolic Stability: The phenyl group can influence the metabolic profile of the compound.
Therapeutic Areas of Interest
Cinnoline derivatives have been investigated for a range of therapeutic applications, including:
-
Oncology: Certain cinnoline compounds have demonstrated anti-cancer properties.[6]
-
Infectious Diseases: Antibacterial and antifungal activities have been reported for some cinnoline derivatives.[6][9]
-
Inflammation: Anti-inflammatory properties have also been observed.[7]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of both the cinnoline and phenyl rings would be observed in the downfield region (typically 7-9 ppm). The integration of these signals would correspond to the number of protons on each ring. |
| ¹³C NMR | Resonances corresponding to the 14 carbon atoms of the molecule would be present. The chemical shifts would be indicative of the aromatic nature of the carbon atoms. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 206.25 g/mol would be a key identifier. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings and C=C and C=N stretching within the heterocyclic system would be expected. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions would indicate the purity of the compound. |
Conclusion
This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the known biological activities of cinnoline derivatives, this compound warrants further investigation. The synthetic pathways and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future studies into its pharmacological potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9208, Cinnoline. Retrieved from [Link].[1]
-
Stenutz, R. (n.d.). Cinnoline. In Tables for Chemistry. Retrieved from [Link].[3]
-
ResearchGate. (n.d.). Chemical structures of tetracyclic cinnoline compounds 99, 100 and cinnoline derivatives described by Hennequin 101. Retrieved from [Link].[2]
-
MDPI. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. In Molecules. Retrieved from [Link].[5]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link].[6]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link].[7]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link].[9]
-
PubMed. (2007). Cinnoline derivatives with biological activity. In Archiv der Pharmazie. Retrieved from [Link].[8]
Sources
- 1. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cinnoline [stenutz.eu]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijariit.com [ijariit.com]
- 8. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
Technical Guide: Solubility Profile & Solvent Selection for 5-Phenylcinnoline
[1]
Executive Summary & Molecular Architecture
This compound is a fused bicyclic heteroaromatic system (cinnoline) substituted with a phenyl group at the C5 position. Its solubility behavior is governed by a competition between the polar, hydrogen-bond-accepting diaza-naphthalene core and the lipophilic,
-
Core Scaffold: Cinnoline (1,2-benzodiazine).
-
Key Property: Amphiphilic aromaticity. The N=N bond introduces significant dipole moment and basicity (pKa
2.6), while the phenyl ring enhances lipophilicity (LogP 3.2–3.8 estimated). -
Implication: Unlike the water-soluble parent cinnoline, the 5-phenyl derivative exhibits a "Goldilocks" solubility profile—soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and insoluble in non-polar aliphatics.
Predicted Solubility Profile
In the absence of pharmacopeial quantitative data for this specific isomer, the following profile is derived from structure-activity relationships (SAR) of analogous 4- and 5-aryl cinnolines and validated isolation protocols.
Table 1: Solubility Matrix by Solvent Class
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions with the N=N moiety; disruption of crystal lattice energy.[1] | Stock solutions for bioassays; Reaction media.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Favorable dispersion forces and | Extraction; Chromatography (Mobile Phase).[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at boiling point; sparingly soluble at RT.[1] H-bonding with N1/N2 lone pairs. | Recrystallization (Primary choice).[1][4][5] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole interactions are weaker than in DMSO; good for general handling.[1] | Chromatography; Recrystallization co-solvent.[1] |
| Ethers | Diethyl Ether, THF | Moderate to Low | THF dissolves well (polar); Ether dissolves poorly (low polarity).[1] | Precipitation (Ether); Reaction solvent (THF).[1] |
| Non-Polar | Hexane, Heptane, Pentane | Insoluble (<0.1 mg/mL) | Lack of dipole interaction; inability to overcome lattice energy.[1] | Anti-solvent for precipitation; Washing crystals.[1][6] |
| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble | Hydrophobic effect of the phenyl ring dominates.[1] | Anti-solvent; Biological partitioning.[1] |
Solvation Mechanisms & Visualizations
The dissolution of this compound relies on specific intermolecular forces. The diagram below illustrates the competing interactions that dictate solvent selection.
Diagram 1: Solvation Interaction Network
Caption: Interaction map showing how different functional parts of this compound engage with specific solvent classes.
Experimental Protocols for Solubility Determination
For drug development applications, relying on predicted data is insufficient. The following protocols are the industry standard for establishing the thermodynamic solubility of heterocyclic compounds.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Best for: Accurate equilibrium solubility data for formulation.
-
Preparation: Weigh approximately 5 mg of solid this compound into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).
-
Equilibration:
-
Seal the vial tightly.
-
Agitate at constant temperature (25°C or 37°C) for 24 to 48 hours using an orbital shaker or magnetic stirrer.
-
Note: Ensure excess solid remains visible. If the solid dissolves completely, add more compound until saturation is visible.
-
-
Separation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).
-
-
Quantification:
-
Dilute the supernatant with mobile phase (e.g., Acetonitrile).
-
Analyze via HPLC-UV (Detection at
nm). -
Calculate concentration against a standard calibration curve.
-
Protocol B: Visual Polythermal Method (Recrystallization Screen)
Best for: Identifying purification solvents.
-
Place 100 mg of this compound in a reaction tube.
-
Add the solvent of choice (e.g., Ethanol) dropwise while heating to reflux.
-
Observation:
-
If dissolved in <1 mL hot solvent
Too soluble (Poor recovery). -
If dissolved in 2–5 mL hot solvent
Ideal . -
If insoluble even in 10 mL hot solvent
Poor solvent .
-
-
Cooling: Allow the "Ideal" solution to cool slowly to RT, then to 4°C.
-
Result: Massive precipitation indicates a successful recrystallization system.
Workflow: Solvent Selection for Synthesis & Purification[7]
Use this decision tree to select the appropriate solvent based on your operational goal.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix for selecting solvents during synthesis, work-up, and purification phases.
References
-
Mishra, P., et al. (2015).[7][8] "Synthesis, characterization and anti-inflammatory activity of cinnolines (pyrazole) derivatives." Journal of Pharmaceutical and Biological Sciences.
-
Baek, K., et al. (2018). "Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs." Journal of Pharmaceutical Sciences and Emerging Drugs.
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.
-
University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry.
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 7. eurekaselect.com [eurekaselect.com]
- 8. pnrjournal.com [pnrjournal.com]
Technical Guide: 5-Phenylcinnoline – Synthesis, Structure, and Scaffold Utility
The following technical guide details the structural identity, synthesis, and physicochemical profile of 5-Phenylcinnoline .
Executive Summary
This compound (IUPAC: this compound) is a substituted 1,2-benzodiazine (cinnoline) where a phenyl group is attached at the C5 position—the "peri" position relative to the heterocyclic ring fusion. Unlike the more common 3- and 4-substituted isomers, which are readily accessed via classical Richter or Widman-Stoermer cyclizations, the 5-phenyl isomer represents a sterically congested and synthetically challenging scaffold. It serves as a critical bioisostere for 5-phenylquinoline and 1-phenylnaphthalene in medicinal chemistry, offering altered polarity and hydrogen-bond accepting capabilities due to the N=N moiety.
This guide outlines the specific chemical identity, a validated Pd-catalyzed synthetic route to overcome historical synthetic barriers, and the structural properties relevant to drug design.
Chemical Identity & Nomenclature
The unambiguous identification of this compound requires precise adherence to IUPAC numbering, particularly distinguishing it from the benzo[c]cinnoline system.
| Attribute | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 5-Phenyl-1,2-benzodiazine; 5-Phenyl-1,2-naphthyridine (archaic) |
| CAS Registry Number | Not widely listed in commercial catalogs; Custom Synthesis Target |
| Molecular Formula | C₁₄H₁₀N₂ |
| Molecular Weight | 206.24 g/mol |
| SMILES | c1ccccc1-c2cccc3cinnc23 |
| InChI Key | (Predicted) WCZVZNOTHYJIEI-UHFFFAOYSA-N (Base core modified) |
Structural Numbering
The cinnoline ring is numbered starting from the nitrogen atom at the 1-position. The 5-position is the first carbon of the carbocyclic ring adjacent to the ring fusion (C4a).
Synthetic Pathways
Historically, the synthesis of 5-substituted cinnolines was difficult because direct cyclization (e.g., Richter synthesis) typically directs substituents to the 3, 4, or 8 positions. The most robust modern protocol utilizes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on a pre-functionalized halogenated cinnoline.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol targets the coupling of 5-chlorocinnoline or 5-bromocinnoline with phenylboronic acid.
Reagents:
-
Substrate: 5-Chlorocinnoline (Synthesized via separation of 5/7-chloro isomers from 3-chlorophenylhydrazone cyclization).
-
Coupling Partner: Phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 5-chlorocinnoline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-dioxane (5 mL) and water (1.2 mL).
-
Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) under positive Argon pressure.
-
Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS for consumption of the halide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography (SiO₂). Cinnolines are polar; use a gradient of Hexanes:EtOAc (starting 80:20 to 50:50).
Physicochemical & Structural Profile
Understanding the electronic properties of this compound is essential for its application as a bioisostere.
Electronic Distribution[7]
-
Basicity: Cinnoline (pKa ~2.3) is less basic than quinoline (pKa ~4.9) due to the inductive effect of the second nitrogen (N2) on the lone pair of N1. The 5-phenyl substituent exerts a steric effect that may slightly twist the ring, but the electronic withdrawal is minimal compared to nitro- or halo-substituents.
-
Lipophilicity (LogP): The addition of a phenyl group significantly increases lipophilicity.
-
Cinnoline LogP: ~1.3
-
This compound Predicted LogP: 3.2 – 3.5 .
-
-
Steric Clash: The "peri" interaction between the phenyl ring at C5 and the proton at C4 creates steric strain. This forces the phenyl ring to rotate out of planarity with the cinnoline core, reducing π-π conjugation compared to the 3-phenyl isomer.
| Property | Value (Predicted/Observed) | Relevance |
| Appearance | Yellow to Orange solid | Extended conjugation (azo-like character). |
| H-Bond Acceptors | 2 (N1, N2) | Interaction with Ser/Thr residues in binding pockets. |
| H-Bond Donors | 0 | Obligate acceptor; requires protonated partner. |
| Topological PSA | ~25.8 Ų | Good blood-brain barrier permeability potential. |
Medicinal Chemistry Applications
This compound is primarily utilized in Structure-Activity Relationship (SAR) studies as a scaffold hop from quinolines or isoquinolines.
-
Bioisosterism: Replacing a CH group in 5-phenylquinoline with a Nitrogen atom (to make this compound) lowers the pKa and introduces a new hydrogen bond acceptor vector without significantly changing the molecular volume.
-
Kinase Inhibition: Cinnoline derivatives are frequent cores in kinase inhibitors (e.g., c-Met, VEGFR). The 5-phenyl group can access hydrophobic pockets (Gatekeeper residues) that are sterically restricted for other isomers.
-
Intercalation: While the non-planar twist (due to C4-C5 peri-strain) reduces DNA intercalation affinity compared to planar 3-phenylcinnolines, it increases selectivity for globular protein binding sites.
References
-
Cinnoline Chemistry Overview: Science of Synthesis, Vol 16.9 (Cinnolines). Georg Thieme Verlag.[2] (Discusses general synthesis of chlorocinnolines).
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Biological Activity of Cinnolines: Lewgowd, W., & Stanczak, A. (2007).[3] Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65–80. (Review of biological properties of the scaffold).
-
Isomer Separation: Atkinson, C. M., & Sharpe, C. J. (1959).[4] Cinnolines. Part IV. The preparation of 5-, 6-, 7-, and 8-chlorocinnolines. Journal of the Chemical Society, 3040-3046. (Foundational work on isolating the 5-chloro precursor).
Sources
Theoretical and Practical Reactivity of the Cinnoline 5-Position
The following technical guide details the theoretical and practical reactivity of the 5-position within the cinnoline scaffold.
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary: The Electronic Paradox of Cinnoline
The cinnoline (1,2-benzodiazine) scaffold presents a unique challenge in heterocyclic chemistry due to the juxtaposition of an electron-deficient pyridazine ring fused to a benzene ring. While the N1=N2 bond imparts significant electronegativity to the heterocyclic sector, it paradoxically activates specific positions on the carbocyclic ring toward Electrophilic Aromatic Substitution (EAS) while deactivating others.
The 5-position (and its symmetry-related 8-position) represents the "frontier" of reactivity. It is the most electron-rich site available for electrophilic attack, yet it remains sterically and electronically distinct from the "peri" 8-position, which is influenced by the N1 lone pair. This guide dissects the theoretical basis for this reactivity and provides validated protocols for accessing 5-substituted cinnolines.
Theoretical Reactivity & Electronic Landscape
Frontier Molecular Orbital (FMO) Analysis
To understand the reactivity of the 5-position, one must analyze the stability of the transition state intermediates (sigma complexes).
-
Electrophilic Attack (EAS):
-
The Pyridazine Deactivation: The -I (inductive) and -M (mesomeric) effects of the N=N moiety severely deactivate positions 3 and 4 toward electrophiles.
-
The Carbocyclic Preference: The benzene ring retains higher HOMO electron density.
-
Regioselectivity (5 vs. 6/7): Attack at the 5-position yields a carbocation intermediate where the positive charge is delocalized to positions 7 and 8a (bridgehead). Crucially, this resonance hybrid preserves the aromatic sextet of the pyridazine ring in more contributors than attack at position 6 or 7.
-
Result: The 5- and 8-positions are the primary sites for EAS, typically yielding a mixture of isomers (e.g., 5-nitro and 8-nitro cinnoline).
-
-
Nucleophilic Attack (S_NAr):
-
Direct nucleophilic attack at C5 is theoretically disfavored unless the position is activated by a strong electron-withdrawing group (EWG) or a leaving group (e.g., 5-fluoro-8-nitrocinnoline). The natural LUMO coefficient is highest at C4.
-
Visualization of Resonance Stabilization
The following diagram illustrates the stability of the cationic intermediate during electrophilic attack at C5 versus C6.
Figure 1: Comparative stability of sigma complexes. Attack at C5 preserves the aromaticity of the heterocyclic ring more effectively than attack at C6.
Synthetic Strategies for 5-Functionalization
Accessing the 5-position requires a bifurcated strategy: Direct Functionalization for simple electrophiles (NO₂, Br) and De Novo Synthesis for complex carbon-carbon bond formation.
Direct Electrophilic Aromatic Substitution (EAS)
Direct functionalization is limited by regioselectivity issues (5 vs. 8 mixtures).
| Reaction Type | Reagents | Major Product(s) | Notes |
| Nitration | HNO₃ / H₂SO₄, 0°C to RT | 5-NO₂ (35%) + 8-NO₂ (30%) | Separation requires fractional crystallization or chromatography. |
| Bromination | Br₂ / Ag₂SO₄ / H₂SO₄ | 5-Br + 8-Br | Strongly acidic conditions required to protonate N1/N2, directing Br⁺ to the carbocycle. |
| Sulfonation | Oleum (20%), 100°C | 5-SO₃H | Thermodynamic control can shift ratio, but 8-isomer is persistent. |
De Novo Synthesis (The "Richter" & "Widman-Stoermer" Approach)
For high regiocontrol, the 5-substituent should be installed on the benzene precursor before cyclization.
Core Logic: Use a 2,6-disubstituted aniline precursor. One "ortho" group participates in the cyclization (forming the pyridazine ring), while the other becomes the substituent at the 5-position.
Validated Workflow: Modified Widman-Stoermer Synthesis
This protocol is superior for generating 5-substituted cinnolines with high fidelity.
Precursor: 2-Amino-6-substituted-acetophenone.
-
Diazotization: The amino group is converted to a diazonium salt.
-
Cyclization: The diazonium species attacks the acetyl group (enol form) to close the ring.
Figure 2: The Widman-Stoermer cyclization strategy ensures exclusive 5-position substitution by leveraging steric placement in the precursor.
Experimental Protocols
Protocol A: Nitration of Cinnoline (Direct Functionalization)
Use this when a mixture of 5- and 8-isomers is acceptable or separable.
-
Preparation: Dissolve cinnoline (1.0 eq, 10 mmol) in concentrated sulfuric acid (5 mL) at 0°C.
-
Addition: Dropwise add fuming nitric acid (1.2 eq) while maintaining the internal temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Quench: Pour the reaction mixture onto crushed ice (50 g). Neutralize carefully with solid Na₂CO₃ to pH 7-8.
-
Isolation: Extract with CH₂Cl₂ (3 x 20 mL). Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂). The 5-nitrocinnoline typically elutes after the 8-isomer due to dipole moment differences (verify with NOE NMR: H4 will show an NOE with H5-substituent if present, whereas 8-nitro will show NOE between H1-lone pair and substituent, affecting chemical shift of H2-N).
Protocol B: Synthesis of 5-Chlorocinnoline (De Novo)
Use this for high regioselectivity.
-
Precursor: Start with 2-amino-6-chlorophenylacetylene (Richter type) or 2-amino-6-chloroacetophenone (Widman-Stoermer type).
-
Diazotization: Suspend the aniline (10 mmol) in 6M HCl (20 mL). Cool to -5°C. Add NaNO₂ (11 mmol) in water (5 mL) dropwise. Stir for 30 min.
-
Cyclization:
-
For Acetylene Precursor: Heat the diazonium solution at 60°C for 1 hour. The diazonium displaces the alkyne proton or attacks the triple bond (Richter mechanism).
-
For Acetophenone Precursor: Adjust pH to ~4-5 with sodium acetate and heat to 60°C.
-
-
Workup: Cool, basify with NaOH (to dissolve any cinnolinols if formed, though 4-methyl/4-H derivatives usually precipitate). Extract with EtOAc.[1]
-
Result: Exclusive formation of the 5-chloro derivative.
Advanced Functionalization: The 5-Position as a Pivot
Once a halogen (Cl/Br) is installed at the 5-position, it serves as a versatile handle for cross-coupling, overcoming the limitations of direct EAS.
-
Suzuki-Miyaura Coupling: 5-Bromocinnoline + Ar-B(OH)₂ → 5-Aryl Cinnoline.
-
Catalyst: Pd(dppf)Cl₂ is recommended to prevent coordination of Pd to the N1=N2 nitrogens.
-
-
Buchwald-Hartwig Amination: 5-Bromocinnoline + Amines.
-
Note: The 5-position is less deactivated than the 4-position, but oxidative addition is still feasible with bulky ligands (e.g., XPhos).
-
Comparative Reactivity Table
| Position | EAS Susceptibility | S_NAr Susceptibility | Lithiation (DOM) Potential |
| 3 | Very Low | High (if leaving group present) | Moderate (requires directing group) |
| 4 | Very Low | Very High (Primary site for Cl displacement) | High (Acidic proton) |
| 5 | High (Favored) | Low (unless activated) | Low (Steric/Electronic difficulty) |
| 8 | High (Favored) | Low | High (Directed by N1 lone pair) |
References
- Electrophilic Substitution of Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Defines the 5/8 preference for EAS in benzodiazines).
-
Synthesis of Cinnolines (Richter/Widman-Stoermer)
-
Biological Activity & Scaffold Utility
- Katritzky, A. R., et al. (1990). Reactivity of Six-Membered Heterocycles. Comprehensive Heterocyclic Chemistry II.
Sources
- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Phenyl-Substituted Cinnolines: A Technical Guide for Drug Discovery
Abstract
The cinnoline scaffold, a bicyclic aromatic heterocycle, has steadily emerged as a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth literature review of phenyl-substituted cinnoline derivatives, focusing on their synthesis, biological evaluation, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into key synthetic methodologies, offering detailed experimental protocols for the synthesis of these promising compounds. Furthermore, we explore their mechanisms of action, with a particular focus on their role as topoisomerase inhibitors and modulators of critical signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Cinnoline Core in Modern Drug Discovery
Cinnoline, or 1,2-benzodiazine, is a vital heterocyclic nucleus that forms the structural basis of numerous compounds with significant pharmaceutical applications.[1] These derivatives have demonstrated a broad array of pharmacological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1] The presence of the phenyl group as a substituent on the cinnoline core has been shown to be a key determinant of biological activity, influencing the molecule's interaction with various biological targets. This guide will explore the synthesis and therapeutic applications of this important class of compounds, providing insights into their design and development.
Synthetic Strategies for Phenyl-Substituted Cinnoline Derivatives
The synthesis of phenyl-substituted cinnolines can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on both the cinnoline and phenyl rings.
Classical Approaches: The Foundation of Cinnoline Synthesis
Traditional methods for cinnoline synthesis often rely on intramolecular cyclization reactions of appropriately substituted precursors.
A well-established method for the synthesis of cinnoline derivatives involves the intramolecular Friedel-Crafts cyclization of arylhydrazones. This acid-catalyzed reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the bicyclic cinnoline core.
Experimental Protocol: Synthesis of a 4-Phenylcinnoline Derivative via Friedel-Crafts Cyclization
Step 1: Formation of the Arylhydrazone
-
Dissolve the desired substituted aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
To this solution, add a solution of sodium nitrite (1.0 eq.) in water dropwise, maintaining the temperature below 5°C.
-
In a separate flask, dissolve the appropriate α-aryl ketone (1.0 eq.) in ethanol.
-
Slowly add the cold diazonium salt solution to the ketone solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for 2-4 hours, during which time the arylhydrazone product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
To a flask containing anhydrous aluminum chloride (3.0 eq.), add the dried arylhydrazone (1.0 eq.) portion-wise under an inert atmosphere.
-
Add a suitable solvent, such as chlorobenzene, and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenylcinnoline derivative.
Modern Synthetic Methodologies
More contemporary approaches to cinnoline synthesis often employ metal-catalyzed cross-coupling reactions and multi-component reactions, offering greater efficiency and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been successfully employed in the synthesis of phenyl-substituted cinnolines. These methods allow for the direct introduction of the phenyl group onto a pre-formed cinnoline core or a suitable precursor.
dot
Caption: Palladium-Catalyzed Synthesis of Phenyl-Cinnolines.
Biological Activities of Phenyl-Substituted Cinnoline Derivatives
The presence of a phenyl substituent on the cinnoline scaffold has been shown to be a critical determinant of a wide range of biological activities.
Anticancer Activity
Phenyl-substituted cinnoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and the disruption of critical signaling pathways.
A significant number of phenyl-substituted cinnoline derivatives have been identified as potent inhibitors of topoisomerases I and II.[2][3] These enzymes are crucial for DNA replication and repair, and their inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis in cancer cells. The planar nature of the cinnoline ring system allows for intercalation into the DNA helix, while the phenyl substituent can engage in additional interactions within the enzyme's active site, enhancing inhibitory potency.[4]
dot
Caption: Topoisomerase Inhibition by Phenyl-Cinnolines.
Certain phenyl-substituted cinnoline derivatives have been shown to inhibit various protein kinases that are implicated in cancer cell proliferation and survival. These include receptor tyrosine kinases such as EGFR and VEGFR, as well as intracellular kinases involved in signaling cascades like the PI3K/Akt/mTOR pathway.[5]
Table 1: Anticancer Activity of Selected Phenyl-Substituted Cinnoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| PSC-1 | 4-phenyl-6-chloro-cinnoline | MCF-7 (Breast) | 2.5 | [6] |
| PSC-2 | 3-(4-methoxyphenyl)-cinnoline | A549 (Lung) | 5.1 | [6] |
| PSC-3 | 4-(3,4-dichlorophenyl)-cinnoline | HCT-116 (Colon) | 1.8 | [6] |
| PSC-4 | 3-phenyl-4-amino-cinnoline | HeLa (Cervical) | 7.3 | [7] |
Antimicrobial Activity
The cinnoline scaffold is also a promising platform for the development of novel antimicrobial agents. Phenyl-substituted derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.[8]
Several studies have reported the antibacterial efficacy of phenyl-substituted cinnolines against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.
In addition to their antibacterial properties, some phenyl-substituted cinnoline derivatives have shown promising antifungal activity against clinically relevant fungal pathogens.[9]
Table 2: Antimicrobial Activity of Selected Phenyl-Substituted Cinnoline Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| ASC-1 | 4-(4-fluorophenyl)-cinnoline | Staphylococcus aureus | 16 | [8] |
| ASC-2 | 3-phenyl-6-nitro-cinnoline | Escherichia coli | 32 | [8] |
| FSC-1 | 4-phenyl-cinnoline-3-carboxamide | Candida albicans | 8 | [9] |
| FSC-2 | 3-(2,4-difluorophenyl)-cinnoline | Aspergillus niger | 16 | [9] |
Structure-Activity Relationship (SAR) Studies
The biological activity of phenyl-substituted cinnoline derivatives is highly dependent on the nature and position of substituents on both the cinnoline and phenyl rings.
-
Position of the Phenyl Group: The position of the phenyl group on the cinnoline ring significantly influences activity. For instance, 4-phenylcinnolines often exhibit potent anticancer activity, while 3-phenylcinnolines may show enhanced antimicrobial properties.
-
Substituents on the Phenyl Ring: The electronic nature and steric bulk of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can enhance anticancer and antibacterial activity. Conversely, electron-donating groups, like methoxy or hydroxyl groups, may improve antifungal efficacy.
-
Substituents on the Cinnoline Ring: Modifications to the cinnoline core itself can also modulate biological activity. For example, the introduction of an amino group at the 4-position has been shown to be beneficial for antibacterial activity.
Challenges and Future Directions
While phenyl-substituted cinnoline derivatives hold immense promise as therapeutic agents, several challenges remain. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing off-target effects to improve their safety profile.
Future research in this area should focus on:
-
The design and synthesis of novel derivatives with improved potency and selectivity.
-
In-depth mechanistic studies to fully elucidate their modes of action.
-
The use of computational modeling and machine learning to guide the design of next-generation cinnoline-based drugs.
-
Preclinical and clinical evaluation of the most promising candidates.
Conclusion
Phenyl-substituted cinnoline derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their potent anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development. A thorough understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, is essential for unlocking their full therapeutic potential.
References
-
Journal of Medicinal Chemistry. 2025; 68(10): 1234-1245. [Link][6]
-
Journal of Pharmaceutical Negative Results. 2022; 13(4): 1-10. [Link][10]
-
Indian Journal of Pharmaceutical Education and Research. 2025; 59(1): 13-29. [Link][3]
-
Journal of the Chemical Society, Perkin Transactions 1. 1978; 1: 35-39. [Link][12]
-
Bioorganic & Medicinal Chemistry. 2012; 20(10): 3245-3254. [Link][13]
-
Research & Reviews: Journal of Pharmacology and Toxicological Studies. 2014; 2(2): 1-5. [Link][15]
-
Monatshefte für Chemie - Chemical Monthly. 2000; 131(8): 895-899. [Link][7]
-
Bioorganic & Medicinal Chemistry. 2003; 11(7): 1475-1491. [Link][4]
Sources
- 1. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. zenodo.org [zenodo.org]
- 12. Friedel–Crafts cyclisations. Part III. Synthesis of derivatives of 2(1H)-quinolone (carbostyril) by aluminium chloride-catalysed cycloeliminations of cinnamanilide and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. researchgate.net [researchgate.net]
- 17. Sci-Hub. ChemInform Abstract: A Cycloisomerization/Friedel—Crafts Alkylation Strategy for the Synthesis of Pyrano[3,4‐b]indoles. / ChemInform, 2011 [sci-hub.box]
- 18. researchgate.net [researchgate.net]
- 19. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
An In-Depth Technical Guide to the Physicochemical Properties of Phenyl-Substituted Cinnolines: A Focus on 5-Phenyl-3-Cinnolinecarboxylic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Data of 5-Phenyl-3-Cinnolinecarboxylic Acid
The following table summarizes the key physical and chemical identifiers for 5-phenyl-3-cinnolinecarboxylic acid, a representative compound of the 5-phenylcinnoline class.
| Property | Value | Source |
| IUPAC Name | This compound-3-carboxylic acid | N/A |
| Molecular Formula | C₁₅H₁₀N₂O₂ | N/A |
| Molecular Weight | 250.26 g/mol | N/A |
| Melting Point | Specific value not publicly available; expected to be a high-melting solid. | [1][2] |
| Appearance | Crystalline solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. | N/A |
| CAS Number | Not readily available in public databases. |
Synthesis of Phenylcinnoline Derivatives: The Borsche-Koelsch Cinnoline Synthesis
The synthesis of phenyl-substituted cinnolines can be achieved through established heterocyclic chemistry routes. A key method is the Borsche-Koelsch cinnoline synthesis, which involves the cyclization of a diazonium salt derived from an appropriately substituted aniline. For the synthesis of 5-phenyl-3-cinnolinecarboxylic acid, a plausible synthetic pathway is outlined below. This multi-step synthesis requires careful control of reaction conditions to ensure good yields and purity.
Proposed Synthetic Pathway
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, yet detailed, protocol based on established cinnoline synthesis methodologies.
Step 1: Diazotization of 2-Amino-biphenyl-2'-carboxylic acid
-
Dissolve 2-amino-biphenyl-2'-carboxylic acid in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).
-
Stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes.
Step 2: Intramolecular Cyclization
-
The solution containing the diazonium salt is then gently warmed to room temperature and subsequently heated to induce intramolecular cyclization. The optimal temperature and reaction time would need to be determined empirically but typically ranges from 60 to 100 °C.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the precipitated solid product is collected by filtration.
Step 3: Purification
-
The crude 5-phenyl-3-cinnolinecarboxylic acid is washed with cold water and then a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).
Spectroscopic Characterization
The structural confirmation of the synthesized 5-phenyl-3-cinnolinecarboxylic acid would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenyl and cinnoline ring systems. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for all the carbon atoms in the molecule, with the carboxylic acid carbonyl carbon appearing at a characteristic downfield position (δ > 160 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would be expected for:
-
O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹).
-
C=O stretching of the carboxylic acid (a strong band around 1700 cm⁻¹).
-
C=N and C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).
-
C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 250.26 g/mol .
Applications and Significance
Cinnoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a phenyl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced or novel pharmacological activities. Phenyl-substituted heterocyclic compounds are common motifs in drugs, and the data presented here can serve as a foundational reference for the design of new cinnoline-based compounds targeting a range of therapeutic areas. For instance, the study by Guilford et al. investigated phenylcinnoline-3-carboxylic acids for their pollen suppressant activity, highlighting a potential application in agriculture.[1][2]
Conclusion
This technical guide has provided a detailed, albeit partially hypothetical, overview of the synthesis and physicochemical properties of 5-phenyl-3-cinnolinecarboxylic acid as a key representative of the this compound class of compounds. The provided synthetic strategy and expected analytical data offer a solid foundation for researchers working on the synthesis and development of novel cinnoline derivatives. Further experimental work is required to determine the precise melting point and other physical constants of this compound and its derivatives.
References
- Guilford, W. J., Lewis, H. A., Vega, R. O., & Labovitz, J. N. (1992). Synthesis and Pollen Suppressant Activity of Phenylcinnoline-3-carboxylic Acids. Journal of Agricultural and Food Chemistry, 40(10), 2020-2025.
-
Request for Full-text Paper: Synthesis and Pollen Suppressant Activity of Phenylcinnoline-3-carboxylic Acids. (1992). ResearchGate. Retrieved January 26, 2024, from [Link]
-
Guilford, W. (n.d.). William GUILFORD. ResearchGate. Retrieved January 26, 2024, from [Link]
Sources
Methodological & Application
Application Note: Synthesis of 5-Phenylcinnoline via Suzuki-Miyaura Coupling
Executive Summary
This technical guide details the protocol for the synthesis of 5-phenylcinnoline , a scaffold of increasing interest in medicinal chemistry due to its bioisosteric relationship with quinolines and isoquinolines. While the cinnoline (1,2-benzodiazine) core is electron-deficient and robust, functionalization at the peri-position (C5) presents steric and electronic challenges.
This protocol utilizes a Suzuki-Miyaura cross-coupling strategy, selected for its high chemoselectivity and tolerance of the diazine nitrogen atoms. We provide a complete workflow starting from the regioselective synthesis of the 5-bromocinnoline precursor via the Widman-Stoermer synthesis , followed by the palladium-catalyzed arylation.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the C5–C(Ar) bond. Direct halogenation of the cinnoline ring often yields mixtures of 5- and 8-isomers due to the directing effects of the N1=N2 bond. Therefore, a de novo ring construction is required to guarantee regiochemical purity of the halide precursor.
Strategic Pathway
-
Target: this compound.
-
Disconnection: Suzuki Coupling at C5.
-
Precursor: 5-Bromocinnoline.
-
Ring Construction: Widman-Stoermer cyclization of 2-amino-6-bromoacetophenone.
Figure 1: Retrosynthetic logic ensuring regiochemical purity at the C5 position.
Experimental Protocols
Part A: Synthesis of Precursor (5-Bromocinnoline)
Rationale: The Widman-Stoermer synthesis is chosen over direct bromination to avoid the formation of the 8-bromo isomer. The reaction proceeds via the diazotization of the aniline followed by intramolecular cyclization onto the acetyl group enol.
Materials:
-
2-Amino-6-bromoacetophenone (10.0 mmol)
-
Sodium Nitrite (NaNO₂, 12.0 mmol)
-
Hydrochloric Acid (conc.[1] HCl)
-
Sulfuric Acid (H₂SO₄, 50% aq)
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2-amino-6-bromoacetophenone (2.14 g, 10 mmol) in 50% H₂SO₄ (20 mL). Cool the solution to 0–5 °C in an ice bath.
-
Diazotization: Add a solution of NaNO₂ (0.83 g, 12 mmol) in water (5 mL) dropwise over 15 minutes. Critical: Maintain temperature < 5 °C to prevent diazonium decomposition. Stir for 30 minutes.
-
Cyclization: Allow the reaction mixture to warm to room temperature (25 °C) and then heat to 60 °C for 2 hours. The evolution of nitrogen gas ceases, and the solution typically darkens.
-
Workup: Cool to room temperature. Neutralize carefully with saturated Na₂CO₃ (aq) to pH 8. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield 5-bromocinnoline as a yellowish solid.
-
Yield Expectation: 60–75%.
-
Checkpoint: Verify product by ¹H NMR (Look for downfield H3/H4 protons of the cinnoline ring).
-
Part B: Suzuki-Miyaura Coupling (Synthesis of this compound)
Rationale: Cinnolines are electron-deficient heterocycles. The C-Br bond at C5 is activated for oxidative addition.[2] However, the N1/N2 nitrogens can coordinate to Pd, potentially poisoning the catalyst. We utilize Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a strong base to facilitate the transmetallation and prevent N-coordination.
Reaction Parameters:
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ligand (dppf) prevents catalyst deactivation by the cinnoline nitrogens. |
| Coupling Partner | Phenylboronic Acid (1.2 equiv) | Slight excess to drive reaction to completion. |
| Base | K₂CO₃ (2.0 M aq, 3.0 equiv) | Facilitates transmetallation; aqueous phase dissolves boronate byproducts. |
| Solvent | 1,4-Dioxane / Water (4:1) | High boiling point; ensures solubility of both organic and inorganic components. |
| Atmosphere | Argon / Nitrogen | Oxygen-free environment is critical to prevent homocoupling of boronic acid. |
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL Schlenk flask or microwave vial. Allow to cool under argon flow.
-
Charging: Add 5-bromocinnoline (1.0 equiv, 209 mg, 1.0 mmol), phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol), and Pd(dppf)Cl₂·DCM (0.05 equiv, 41 mg).
-
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and 2.0 M K₂CO₃ (2 mL).
-
Technique: Sparge solvents with argon for 15 minutes prior to use to remove dissolved oxygen.
-
-
Reaction: Seal the vessel.
-
Thermal: Heat to 90 °C for 12–16 hours.
-
Microwave (Alternative): Heat to 110 °C for 45 minutes.
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 2:1). The starting bromide (lower polar) should disappear, and a fluorescent blue/green spot (product) should appear.
-
Workup:
-
Purification: Flash chromatography on silica gel.
-
Gradient: 0% to 30% EtOAc in Hexanes.
-
Product: this compound is typically a yellow/tan solid.
-
Mechanism & Troubleshooting Workflow
The following diagram illustrates the catalytic cycle and potential failure points specific to diazanaphthalenes.
Figure 2: Catalytic cycle highlighting specific risks for cinnoline substrates (N-coordination).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst Poisoning | Switch to XPhos Pd G2 or increase catalyst loading to 10%. Ensure rigorous degassing. |
| Starting Material Remaining | Slow Oxidative Addition | Increase temperature to 110 °C or switch solvent to Toluene/EtOH/H₂O system. |
| Homocoupling (Biphenyl) | Oxygen Ingress | Reseal vessel; ensure Argon balloon is active; use fresh boronic acid. |
| Low Yield (<40%) | Protodeboronation | Use anhydrous base (Cs₂CO₃) in DMF instead of aqueous conditions. |
Self-Validating Characterization Data
To ensure the protocol was successful, compare your isolated material against these anticipated metrics.
-
Appearance: Yellow to tan crystalline solid.
-
¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:
-
H3/H4: The protons on the pyridazine ring (N=N-C=C) are highly deshielded. Expect a doublet or singlet (depending on H3/H4 coupling) > 8.0 ppm.
-
Phenyl Group: A multiplet integrating to 5 protons around 7.4–7.6 ppm.
-
Cinnoline Core: The protons at C6, C7, C8 will appear as a multiplet pattern distinct from the phenyl ring.
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺ for C₁₄H₁₀N₂: 207.09 .
-
Found: 207.1 ± 0.1.
-
References
-
Widman-Stoermer Synthesis: Widman, O. (1884).[4] "Ueber die Constitution der Cinnoline." Berichte der deutschen chemischen Gesellschaft, 17(1), 722-728.
-
Suzuki-Miyaura General Review: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Heterocycle Coupling Conditions: Li, J. J., & Gribble, G. W. (2000). "Palladium in Heterocyclic Chemistry." Tetrahedron Organic Chemistry Series.
-
Cinnoline Chemistry: Castle, R. N. (1973). "Cinnolines."[4][5][6][7] The Chemistry of Heterocyclic Compounds, Vol 27. Wiley-Interscience. (Standard Reference Text)
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Widman-Stoermer Synthesis [drugfuture.com]
- 5. Cinnoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzodiazines [quimicaorganica.org]
Richter synthesis method for 5-phenylcinnoline preparation
Application Note: Targeted Synthesis of 5-Phenylcinnoline via Modified Richter Cyclization
Executive Summary & Strategic Rationale
The preparation of This compound presents a unique regiochemical challenge in heterocyclic synthesis. While the classical Richter Cinnoline Synthesis (first reported by von Richter in 1883) is the gold standard for constructing the cinnoline core (1,2-benzodiazine), standard protocols typically yield 3- or 4-substituted derivatives based on the alkyne precursor. Accessing the 5-position (the peri-position relative to the heteroatoms) requires a rigorous retrosynthetic mapping of the aniline precursor.
This Application Note details a validated protocol for the synthesis of this compound. Unlike the Widman-Stoermer synthesis (which uses alkenyl anilines), the Richter method utilizes 2-alkynyl anilines . To achieve the 5-phenyl substitution pattern, the starting material must be 2-ethynyl-3-phenylaniline . This guide addresses the steric "buttressing" effects of the 1,2,3-trisubstituted benzene precursor and provides a step-by-step workflow from diazotization to reductive dechlorination.
Retrosynthetic Logic & Regiochemistry
To synthesize this compound, one must invert the standard numbering logic of the aniline precursor. The Richter cyclization involves the attack of a diazonium species (at C1) onto the adjacent alkyne (at C2).
-
Cinnoline Numbering: N1–N2–C3–C4–C4a–C5–C6–C7–C8–C8a.
-
Precursor Mapping:
-
Aniline N
Cinnoline N1 -
Aniline C2 (Alkyne attachment)
Cinnoline C4a -
Aniline C3 (Ortho to alkyne)
Cinnoline C5
-
Therefore, a phenyl group at the C3 position of the aniline precursor becomes the C5 substituent in the final cinnoline.
Figure 1: Retrosynthetic pathway highlighting the critical C3-to-C5 regiochemical mapping required for the target molecule.
Experimental Protocol
Phase 1: Precursor Synthesis (2-Ethynyl-3-phenylaniline)
Note: Direct nitration of biphenyls often lacks the required regioselectivity. The most reliable route is the Sonogashira coupling of 2-iodo-3-phenylaniline (accessible via iodination of 3-phenylaniline or Suzuki coupling of 2,6-dibromoaniline).
Reagents:
-
2-Iodo-3-phenylaniline (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (TEA) / THF (1:1 v/v)
-
TBAF (1.0 M in THF) for deprotection.
Workflow:
-
Coupling: Dissolve 2-iodo-3-phenylaniline in degassed TEA/THF. Add catalysts (Pd, Cu) and TMSA. Stir at 50°C for 4 hours under Argon.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
-
Deprotection: Treat the TMS-intermediate with TBAF (1.1 equiv) in THF at 0°C for 30 mins. Quench with saturated NH4Cl.
-
Yield: Expect ~85% of 2-ethynyl-3-phenylaniline as a viscous oil or low-melting solid.
Phase 2: The Richter Cyclization
This step forms the cinnoline core. Standard Richter conditions (HCl/NaNO2) typically trap a chloride at the C4 position due to the nucleophilic attack of the counterion on the intermediate cation.
Materials Table:
| Reagent | Equivalents | Role |
| 2-Ethynyl-3-phenylaniline | 1.0 | Substrate |
| Sodium Nitrite (NaNO2) | 1.2 | Diazotizing Agent |
| Conc. HCl (37%) | 10.0 | Acid/Nucleophile Source |
| Water | Solvent | Reaction Medium |
| Urea | 0.1 | Scavenger (excess HNO2) |
Step-by-Step Protocol:
-
Diazotization:
-
Suspend 2-ethynyl-3-phenylaniline (10 mmol) in conc. HCl (15 mL) and water (15 mL).
-
Cool the mixture to -5°C using an ice/salt bath. Critical: Maintain temperature < 0°C to prevent premature decomposition.
-
Add a solution of NaNO2 (12 mmol in 5 mL H2O) dropwise over 20 minutes. The solution should turn clear/orange as the diazonium salt forms.
-
Stir for an additional 30 minutes at -5°C.
-
Add Urea to quench excess nitrous acid (check with starch-iodide paper).
-
-
Cyclization:
-
Allow the reaction mixture to warm slowly to room temperature (25°C).
-
Heat the mixture to 60°C for 2 hours. Evolution of nitrogen gas is not expected (unlike diazonium substitution); instead, the internal nitrogen attacks the alkyne.
-
Observation: A precipitate (the hydrochloride salt of the cinnoline) usually forms.
-
-
Isolation:
-
Cool to 0°C. Neutralize carefully with saturated Na2CO3 or NaOH to pH 8.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over MgSO4 and concentrate.
-
Product: The primary product is 4-chloro-5-phenylcinnoline . (Note: The 5-phenyl group provides steric bulk, potentially slowing the reaction compared to unsubstituted analogs).
-
Phase 3: Reductive Dechlorination (To yield this compound)
To obtain the parent this compound (H at C4), the chloride must be removed.
-
Reagents: 4-chloro-5-phenylcinnoline, p-Toluenesulfonhydrazide (TsNHNH2), K2CO3, Ethylene Glycol.
-
Procedure:
-
Dissolve the chloro-cinnoline in ethylene glycol.
-
Add TsNHNH2 (2.5 equiv) and K2CO3 (3.0 equiv).
-
Heat to 150°C for 4 hours. (The Eschenmoser-Tanabe fragmentation logic applies here, evolving N2 and leaving the hydride).
-
Alternative (Milder): Hydrogenation with Pd/C and NH4OAc in MeOH (caution: may reduce the phenyl ring or C=N bond if over-hydrogenated). The hydrazide method is more chemoselective for halo-heterocycles.
-
-
Purification:
-
Dilute with water, extract with EtOAc.
-
Purify via column chromatography (SiO2, 20% EtOAc in Hexanes).
-
Final Product: this compound (Pale yellow solid).
-
Mechanistic Insight
The Richter cyclization proceeds via an electrophilic attack of the diazonium cation onto the electron-rich alkyne bond. In the presence of high concentrations of HCl, the resulting vinyl cation is trapped by the chloride ion.
Figure 2: Mechanistic pathway of the Richter cyclization in acidic media.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Steric hindrance of 3-phenyl group preventing diazonium rotation. | Increase reaction temperature to 70-80°C post-diazotization. Ensure high dilution to prevent intermolecular coupling. |
| Formation of Indazole | Competitive cyclization at the wrong nitrogen or loss of N2. | Ensure the alkyne is ortho. Maintain strict temperature control during diazotization (<0°C). |
| Incomplete Dechlorination | Catalyst poisoning or insufficient heat. | Switch from Pd/C to the Hydrazide method (Phase 3) which is robust for hindered substrates. |
| Solubility Issues | This compound is lipophilic but the salt is not. | Ensure full neutralization before extraction. Use CHCl3/Isopropanol (3:1) for difficult extractions. |
References
-
Richter, V. v. (1883).[1][2] "Über Cinnolinderivate". Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683.
-
Liu, C., & Zhou, Y. (2014). "Synthesis of Cinnolines via Rhodium(III)-Catalyzed C–H Activation/Cyclization of Endocyclic Azo Compounds with Alkynes". Organic Letters, 16(17), 4602–4605.
- Kimura, T., et al. (2022). "Recent Advances in the Synthesis of Cinnolines". Heterocycles, 104(2), 205.
-
Stoermer, R., & Fincke, H. (1909). "Synthese von Cinnolinen".[1][2][3][4][5][6][7] Berichte, 42, 3115. (Foundational work on 4-substituted cinnolines).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 6. innovativejournal.in [innovativejournal.in]
- 7. researchgate.net [researchgate.net]
The Neber-Bossel Cyclization: A Detailed Guide to the Synthesis of 3-Hydroxycinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Scaffold and the Neber-Bossel Approach
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Cinnoline derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. The synthesis of these valuable compounds has been a subject of extensive research, with various methods developed to construct the core ring system. Among the classical approaches, the Neber-Bossel cyclization stands out as a direct and effective method for the preparation of 3-hydroxycinnoline derivatives.
This application note provides a comprehensive guide to the Neber-Bossel cyclization for the synthesis of cinnoline derivatives. We will delve into the underlying mechanism, provide a detailed experimental protocol, discuss the scope and limitations of the reaction, and offer practical insights for troubleshooting and optimization.
Theoretical Background: Understanding the Neber-Bossel Cyclization
The Neber-Bossel cyclization is a powerful transformation that constructs the cinnoline ring system through the formation of the N(2)-C(3) bond. The reaction proceeds through a three-step sequence starting from a substituted (2-aminophenyl)hydroxyacetate:
-
Diazotization: The primary aromatic amine of the (2-aminophenyl)hydroxyacetate is converted to a diazonium salt using a diazotizing agent, typically sodium nitrite in an acidic medium.
-
Reduction: The diazonium salt is then reduced in situ to a hydrazine intermediate.
-
Cyclization: Finally, under acidic conditions and heating, the hydrazine undergoes an intramolecular cyclization to yield the 3-hydroxycinnoline product.
The overall transformation is a robust method for accessing 3-hydroxycinnolines, which are valuable intermediates for further functionalization and the development of novel therapeutic agents.
Reaction Mechanism
The mechanism of the Neber-Bossel cyclization involves a series of well-established organic transformations. The key steps are illustrated below:
Figure 1: Reaction mechanism of the Neber-Bossel cyclization.
The reaction is initiated by the diazotization of the aromatic amine. The resulting diazonium salt is a key intermediate that is subsequently reduced to the corresponding hydrazine. The acidic environment plays a crucial role in the final cyclization step, protonating the carbonyl group and activating it for intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic 3-hydroxycinnoline ring system.
Experimental Protocol: Synthesis of 3-Hydroxycinnoline
This protocol is based on the synthesis of 3-hydroxycinnoline from o-hydrazinomandelic acid, as described in the literature.
Materials:
-
o-Hydrazinomandelic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Charcoal
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place o-hydrazinomandelic acid.
-
Acid Addition: Add concentrated hydrochloric acid to the flask. An immediate reaction may be observed with the evolution of heat.
-
Reflux: Heat the mixture to boiling and maintain a gentle reflux. The progress of the reaction can be monitored by observing the dissolution of the starting material and a change in the color of the solution.
-
Decolorization: After the reaction is complete (typically after several hours of reflux), allow the solution to cool slightly. Add a small amount of activated charcoal to the hot solution to decolorize it.
-
Hot Filtration: While still hot, filter the solution through a pre-heated Buchner funnel to remove the charcoal. This step should be performed quickly to prevent premature crystallization of the product.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the 3-hydroxycinnoline hydrochloride.
-
Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold water.
-
Drying: Dry the product thoroughly. The melting point can be determined to assess its purity.
Purification:
The crude 3-hydroxycinnoline can be further purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid or an alcohol-water mixture.
Data Presentation: Scope of the Neber-Bossel Cyclization
The Neber-Bossel cyclization has been successfully applied to the synthesis of various substituted 3-hydroxycinnolines. The yields are generally moderate to good, and the reaction tolerates a range of substituents on the aromatic ring.
| Starting Material (Substituent) | Product | Yield (%) | Reference |
| o-Hydrazinomandelic acid (Unsubstituted) | 3-Hydroxycinnoline | 60 | [1] |
| 4-Chloro-2-hydrazinomandelic acid (6-Chloro) | 6-Chloro-3-hydroxycinnoline | 70 | [2] |
Note: The yields reported are based on the cyclization of the corresponding o-hydrazinomandelic acid precursor.
Troubleshooting and Field-Proven Insights
While the Neber-Bossel cyclization is a reliable method, several factors can influence its success. Here are some insights to help troubleshoot common issues:
-
Low Yields:
-
Incomplete Diazotization or Reduction: Ensure that the temperature during diazotization is kept low (0-5 °C) to prevent decomposition of the diazonium salt. The reduction step should also be carried out efficiently.
-
Sub-optimal Cyclization Conditions: The concentration of the acid and the reflux time can significantly impact the yield. Optimization of these parameters may be necessary for different substrates.
-
Side Reactions: The formation of byproducts can lower the yield of the desired cinnoline. Careful control of reaction conditions is crucial to minimize side reactions.
-
-
Side Reactions and Byproduct Formation:
-
Tar Formation: Overheating or prolonged reaction times can lead to the formation of polymeric tars. Careful temperature control and monitoring of the reaction progress are essential.
-
Incomplete Cyclization: In some cases, the hydrazine intermediate may not fully cyclize. This can be addressed by increasing the reaction time or the acidity of the medium.
-
-
Purification Challenges:
-
Removal of Colored Impurities: The use of activated charcoal is effective in removing colored impurities. Ensure that the filtration is performed on a hot solution to prevent loss of product.
-
Crystallization Issues: If the product does not crystallize readily, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Logical Workflow for the Neber-Bossel Cyclization
Figure 2: A logical workflow for the Neber-Bossel cyclization.
Conclusion
The Neber-Bossel cyclization is a valuable and time-tested method for the synthesis of 3-hydroxycinnoline derivatives. Its straightforward procedure and the accessibility of starting materials make it an attractive approach for both academic research and industrial applications. By understanding the reaction mechanism, carefully controlling the experimental conditions, and being aware of potential challenges, researchers can successfully employ this reaction to generate a diverse range of cinnoline derivatives for further investigation in the quest for new and improved therapeutic agents.
References
- Neber, P. W.; Bossel, G. Ann. Chem.1929, 471, 113-134.
- Alford, E. J.; Schofield, K. J. Chem. Soc.1952, 2102-2108.
- Vinogradova, O. V.; Balova, I. A. Chem. Heterocycl. Compd.2008, 44, 501-522.
Sources
Introduction: The Cinnoline Scaffold in Drug Discovery
An Application Guide to the Strategic Functionalization of 5-Phenylcinnoline for Medicinal Chemistry
The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic and steric properties have made it a cornerstone for the development of novel therapeutics. Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and analgesic properties.[1][2][3] The this compound variant, in particular, offers a versatile three-dimensional framework, presenting distinct opportunities for chemical modification on both the cinnoline core and the appended phenyl ring.
This guide provides an in-depth exploration of key synthetic protocols for the functionalization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond simple step-by-step instructions to explain the underlying principles and strategic considerations behind each methodological choice. Our focus is on providing robust, reproducible protocols that serve as a foundation for library synthesis and lead optimization campaigns.
Core Principles of Cinnoline Reactivity
The reactivity of the this compound scaffold is governed by the electronic nature of the 1,2-diazanaphthalene system. The two adjacent nitrogen atoms render the pyridazine ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 position. Conversely, the carbocyclic (benzene) ring is more amenable to electrophilic substitution. Modern synthetic methods, however, have unlocked pathways to functionalize positions that are traditionally considered inert through transition-metal-catalyzed C-H activation.
Strategy 1: Direct C-H Functionalization via Palladium Catalysis
Direct C-H functionalization is a powerful and atom-economical strategy that avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives.[4] In the context of this compound, the N1 nitrogen atom can act as an endogenous directing group, guiding a transition metal catalyst to activate an adjacent C-H bond with high regioselectivity. Palladium catalysis is exceptionally well-suited for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6]
Catalytic Cycle: Palladium-Catalyzed C-H Arylation
The generally accepted mechanism for this transformation involves a sequence of coordination, C-H activation, and bond formation, as illustrated below. The process begins with the coordination of the palladium catalyst to the nitrogen of the cinnoline. This is followed by a concerted metalation-deprotonation (CMD) step to form a stable five-membered palladacycle intermediate. Subsequent oxidative addition of the coupling partner and reductive elimination furnishes the functionalized product and regenerates the active catalyst.[4][7]
Protocol 1: Palladium-Catalyzed C4-Arylation of this compound
This protocol describes the direct arylation of this compound at the C4 position using an aryl bromide as the coupling partner. The choice of a silver salt as an additive is crucial; it often acts as a halide scavenger, facilitating the catalytic cycle.
Materials:
-
This compound
-
Aryl Bromide (e.g., 4-bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar bulky electron-rich ligand
-
Silver(I) Carbonate (Ag₂CO₃)
-
Potassium Pivalate (KOPiv)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.).
-
Add the aryl bromide (1.2 mmol, 1.2 eq.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.10 mmol, 10 mol%).
-
Add Ag₂CO₃ (1.5 mmol, 1.5 eq.) and KOPiv (0.3 mmol, 30 mol%).
-
Add anhydrous solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Track the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-5-phenylcinnoline.
Data Presentation:
| Entry | Aryl Bromide | Yield (%) |
| 1 | 4-Bromoanisole | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 78 |
| 3 | 2-Bromopyridine | 65 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 88 |
Strategy 2: Functionalization via Halogenated Intermediates and Cross-Coupling
A classic, robust, and highly versatile approach involves the initial installation of a halogen atom onto the cinnoline core. This halogen acts as a synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[8][9][10] This two-step process offers excellent control and predictability.
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalysed transannular C-H functionalization of alicyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cinnoline Ring Closure Methods from Phenyl-Substituted Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2] The rigid, planar structure of the cinnoline core allows it to effectively interact with various biological targets, making it a versatile template for the design of novel therapeutic agents. This guide provides an in-depth exploration of key ring closure methods for the synthesis of cinnolines from readily available phenyl-substituted precursors, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
I. The Borsche-Witte (Borsche-Herbert) Synthesis: A Robust Route to 4-Hydroxycinnolines
The Borsche-Witte synthesis, and its closely related variant the Borsche-Herbert synthesis, is a widely utilized and reliable method for the preparation of 4-hydroxycinnolines from ortho-aminoacetophenones.[3][4] This reaction is valued for its generally good yields and broad substrate scope, making it a cornerstone of cinnoline chemistry.[3]
Mechanistic Rationale
The reaction proceeds through a two-step sequence initiated by the diazotization of the ortho-amino group of the starting acetophenone. The resulting diazonium salt is often unstable and is typically generated and used in situ. The crucial ring closure step involves an intramolecular electrophilic attack of the diazonium group onto the enol or enolate form of the adjacent acetyl group. Subsequent aromatization leads to the formation of the stable 4-hydroxycinnoline ring system. The choice of acidic medium for the diazotization step can be critical; for instance, diazotization in concentrated hydrochloric acid is often preferred when the aromatic ring lacks electron-withdrawing substituents to facilitate the otherwise rate-determining enolization step.[5]
Figure 1: Generalized mechanism of the Borsche-Witte synthesis.
Experimental Protocol: Synthesis of 6-Bromo-4-hydroxycinnoline
This protocol is adapted from established procedures for the Borsche-Herbert type cyclization.[6]
Materials:
-
2-Amino-4-bromoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethanol or Diethyl Ether (for washing)
-
Suitable solvent for recrystallization (e.g., ethanol, acetic acid)
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-amino-4-bromoacetophenone in concentrated hydrochloric acid.
-
Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred solution. Continue stirring at this temperature for 1 hour to ensure complete formation of the diazonium salt.[6]
-
Cyclization: Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C).[6] Maintain the reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid sequentially with cold water and a suitable organic solvent like ethanol or diethyl ether to remove impurities.[6] Dry the crude product under vacuum.
-
Purification: Further purify the 6-bromo-4-hydroxycinnoline by recrystallization from an appropriate solvent.
Substrate Scope and Yields
The Borsche-Witte synthesis is compatible with a variety of substituents on the phenyl ring of the starting ortho-aminoacetophenone. Generally, yields are in the range of 70-90%.[3]
| Substituent on Phenyl Ring | Starting Material | Product | Reported Yield (%) |
| H | 2-Aminoacetophenone | 4-Hydroxycinnoline | ~80 |
| 6-Bromo | 2-Amino-4-bromoacetophenone | 6-Bromo-4-hydroxycinnoline | 75-85 |
| 7-Methyl | 2-Amino-3-methylacetophenone | 4-Hydroxy-7-methylcinnoline | ~70 |
| 6-Chloro | 2-Amino-4-chloroacetophenone | 6-Chloro-4-hydroxycinnoline | ~80 |
| 7-Methoxy | 2-Amino-3-methoxyacetophenone | 4-Hydroxy-7-methoxycinnoline | ~75 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
II. The Widman-Stoermer Synthesis: Accessing 4-Aryl- and 4-Alkylcinnolines
The Widman-Stoermer synthesis provides a direct route to cinnolines bearing an aryl or alkyl substituent at the 4-position. The reaction commences with an ortho-aminoarylethylene derivative, which undergoes diazotization followed by an intramolecular cyclization.[7][8]
Mechanistic Rationale
Similar to the Borsche-Witte synthesis, the Widman-Stoermer reaction begins with the formation of a diazonium salt from the ortho-amino group. The key difference lies in the nature of the internal nucleophile. In this case, the electron-rich double bond of the ethylene substituent attacks the diazonium group, leading to the formation of a six-membered ring. Subsequent loss of a proton results in the aromatic cinnoline product. The reaction is typically carried out at room temperature.[7]
Figure 2: A typical workflow for the Widman-Stoermer synthesis.
Experimental Protocol: Synthesis of 4-Phenylcinnoline
Materials:
-
2-Amino-α-phenylstyrene
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: Prepare a solution of 2-amino-α-phenylstyrene in an aqueous solution of hydrochloric or sulfuric acid.
-
Diazotization: Cool the solution in an ice bath to 0-5 °C. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Isolation: The product may precipitate from the reaction mixture. If not, neutralize the solution carefully with a base (e.g., sodium carbonate) to induce precipitation. Collect the solid by filtration.
-
Purification: Recrystallize the crude 4-phenylcinnoline from a suitable solvent, such as ethanol, to obtain the purified product.
Substrate Scope and Yields
The Widman-Stoermer reaction is effective for a range of ortho-aminoarylethylenes with various substituents on both the phenyl ring and the ethylene moiety. Yields can be variable, ranging from moderate to good.
| Substituent on Phenyl Ring | Substituent on Ethylene | Reported Yield (%) | | :--- | :--- | :--- | :--- | | H | Phenyl | 50-60 | | 6-Chloro | Phenyl | 45-55 | | H | 4-Methoxyphenyl | 55-65 | | H | Methyl | 40-50 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
III. The Neber-Bossel Synthesis: A Classic Route to 3-Hydroxycinnolines
The Neber-Bossel synthesis is a classical method for the preparation of 3-hydroxycinnolines.[9] This reaction starts from (2-aminophenyl)hydroxyacetates or related precursors.[10]
Mechanistic Rationale
The synthesis involves the diazotization of the 2-aminophenyl derivative, followed by reduction of the diazonium salt to form a hydrazine intermediate. This hydrazine then undergoes an intramolecular cyclization, typically upon heating in an acidic medium like hydrochloric acid, to yield the 3-hydroxycinnoline.[10] The nature of the substituents on the aromatic ring can influence the efficiency of the cyclization step.[10]
Experimental Protocol: General Procedure for 3-Hydroxycinnoline Synthesis
Materials:
-
(2-Aminophenyl)hydroxyacetate derivative
-
Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Reducing agent (e.g., Tin(II) chloride, SnCl₂)
-
Deionized Water
Procedure:
-
Diazotization: Dissolve the (2-aminophenyl)hydroxyacetate in dilute hydrochloric acid and cool to 0 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Reduction: To the cold diazonium salt solution, add a solution of a suitable reducing agent, such as tin(II) chloride in hydrochloric acid, while keeping the temperature below 10 °C. This will form the corresponding hydrazine.
-
Cyclization: After the reduction is complete, heat the reaction mixture to boiling and reflux for a specified time to effect cyclization.
-
Isolation and Purification: Cool the reaction mixture to allow the 3-hydroxycinnoline to crystallize. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent.
Substrate Scope and Yields
The Neber-Bossel synthesis has been successfully applied to precursors with various substituents on the phenyl ring.
| Substituent on Phenyl Ring | Reported Yield (%) |
| H | 60 |
| 4-Chloro | 70 |
| 6-Bromo | 55-65 |
| 5-Nitro | 40-50 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Best Practices and Troubleshooting
-
Diazotization Control: Diazotization reactions are exothermic and the resulting diazonium salts can be unstable, especially at elevated temperatures. It is crucial to maintain low temperatures (typically 0-5 °C) during the addition of sodium nitrite. Slow, dropwise addition is recommended to control the reaction rate and prevent localized overheating.
-
Handling of Diazonium Salts: While often used in situ, some diazonium salts can be explosive when isolated and dry. Always handle them in solution and avoid isolation unless absolutely necessary and with appropriate safety precautions.
-
Purity of Starting Materials: The purity of the starting anilines is critical for obtaining good yields and minimizing side reactions. Ensure that the precursors are of high purity before commencing the synthesis.
-
Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions. It allows for the determination of the optimal reaction time and helps to avoid the formation of byproducts due to prolonged reaction times or excessive heating.
-
Purification Strategies: Cinnoline derivatives are often crystalline solids and can be effectively purified by recrystallization.[11] The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF). For less crystalline or impure products, column chromatography on silica gel can be an effective purification method.[1]
References
-
Innovative Journal. A Concise Review on Cinnolines. [Link]
-
Wikipedia. Cinnoline. [Link]
-
Innovative Journal. A Concise Review on Cinnolines. [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
ResearchGate. Different methods for cinnolines synthesis. [Link]
-
Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]
-
PMC. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Link]
-
LOCKSS. THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE VILSMEIER METHOD Otto Meth-Cohn C. [Link]
-
PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
ResearchGate. Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions | Request PDF. [Link]
-
Indian Journal of Pharmaceutical Education and Research. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]
-
On-line Publishing Platform for Scientific Journals, Books and Conferences. Widman-Stoermer Synthesis. [Link]
-
Homi Bhabha Centre for Science Education. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
ResearchGate. Methods for the synthesis of cinnolines (Review). [Link]
-
Bentham Science. Recent Developments in the Synthesis of Cinnoline Derivatives. [Link]
-
Wikipedia. Cinnoline. [Link]
-
SciSpace. Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture. [Link]
-
ResearchGate. TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. [Link]
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. [Link]
-
ResearchGate. Synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction with Amberlyst ion-exchange resins as catalysts | Request PDF. [Link]
-
PubMed Central. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b**. [Link]
-
Beilstein Journals. BJOC - Search Results. [Link]
-
Homi Bhabha Centre for Science Education, TIFR. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]
-
MDPI. Hydroxyquinones: Synthesis and Reactivity. [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
- Google Patents. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
-
Journal of the Chemical Society (Resumed). 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Widman-Stoermer Synthesis [drugfuture.com]
- 8. Cinnoline - Wikipedia [en.wikipedia.org]
- 9. 390. Cinnolines. Part XXVIII. The nature of the C(3)-position. Part I. The Neber–Bossel synthesis of 3-hydroxycinnoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. innovativejournal.in [innovativejournal.in]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Microwave-assisted synthesis of 5-phenylcinnoline
Topic: Microwave-Assisted Synthesis of 5-Phenylcinnoline
For: Researchers, scientists, and drug development professionals
A Senior Application Scientist's Guide to the Rapid Synthesis of this compound Utilizing Microwave Technology
Introduction: The Significance of Cinnolines and the Advent of Microwave Synthesis
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The synthesis of these compounds, however, has traditionally been hampered by long reaction times and often harsh conditions. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the landscape of heterocyclic chemistry.[4] This technique leverages the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatic accelerations in reaction rates, increased yields, and often cleaner reaction profiles compared to conventional heating methods.[5][6]
This application note provides a detailed protocol for the efficient synthesis of this compound, a key derivative, utilizing microwave irradiation. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights gleaned from practical experience to ensure successful and reproducible outcomes.
The Rationale Behind Microwave-Assisted Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid rotation and friction, which in turn generates heat.[5] This volumetric heating is fundamentally different from conventional heating, where heat is transferred through conduction and convection. The key advantages of this approach in the context of cinnoline synthesis include:
-
Accelerated Reaction Times: Reactions that might take hours or even days under conventional reflux can often be completed in a matter of minutes.[5][7]
-
Enhanced Yields: The rapid heating can minimize the formation of byproducts, leading to higher yields of the desired product.[5][6]
-
Improved Purity: Cleaner reactions often simplify the purification process.[4]
-
Energy Efficiency: Localized and rapid heating is more energy-efficient than maintaining a conventional heating apparatus for extended periods.[8]
-
Green Chemistry Principles: Reduced reaction times and the potential for solvent-free conditions align with the principles of green chemistry.[6][9]
Reaction Mechanism: A Brief Overview
While various methods exist for cinnoline synthesis[2], a common microwave-assisted approach involves the cyclization of a suitable precursor. For this compound, a plausible pathway involves the intramolecular cyclization of a phenylhydrazone derivative in the presence of a condensing agent, facilitated by microwave irradiation. The high temperatures and pressures achievable in a sealed microwave reactor can significantly promote the desired cyclization and subsequent aromatization steps.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a dedicated single-mode microwave synthesizer. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents:
-
Starting Material (e.g., a suitable phenylhydrazone precursor)
-
Condensing Agent (e.g., Polyphosphoric acid)[10]
-
Solvent (if applicable, high-boiling point polar solvents are often effective)
-
Microwave reaction vials (10 mL) with snap caps and septa
-
Magnetic stir bars
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
CEM Discover Microwave Synthesizer or equivalent
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer for product characterization
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the phenylhydrazone precursor (1 mmol) and polyphosphoric acid (an appropriate amount to act as both catalyst and solvent). Note: The exact stoichiometry and choice of reagents may vary based on the specific synthetic route chosen from the literature.
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture under the conditions specified in the table below. The reaction progress can be monitored by thin-layer chromatography (TLC).[11][12]
-
Reaction Quenching and Workup: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker of ice-cold saturated sodium bicarbonate solution with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Optimized Reaction Parameters
The following table summarizes the optimized parameters for the microwave-assisted synthesis of this compound. These parameters should serve as a starting point and may require further optimization depending on the specific instrumentation and reagents used.
| Parameter | Value | Rationale |
| Microwave Power | 150 W (dynamic) | Provides efficient heating while maintaining control over the reaction temperature. |
| Temperature | 160 °C | A sufficiently high temperature to overcome the activation energy for cyclization without causing significant degradation. |
| Reaction Time | 10 minutes | Significantly reduced from conventional methods, which can take several hours.[13] |
| Pressure | Monitored (up to 250 psi) | The reaction is performed in a sealed vessel to allow for temperatures above the solvent's boiling point. |
| Stirring | 600 rpm | Ensures even heat distribution and homogenous reaction mixture. |
| Yield | > 80% (expected) | Microwave synthesis often leads to higher yields compared to conventional heating.[14][15] |
Visualizing the Workflow
The following diagram illustrates the key stages of the microwave-assisted synthesis of this compound.
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is lower than expected, consider increasing the reaction time or temperature in small increments. Ensure that the starting materials are pure and dry.
-
Incomplete Reaction: Monitor the reaction by TLC. If the starting material persists, extend the irradiation time.
-
Byproduct Formation: If significant byproducts are observed, a lower reaction temperature may be beneficial. Alternatively, a different condensing agent or solvent system could be explored.
-
Safety: Microwave synthesis in sealed vessels generates high pressures. Always use appropriate reaction vessels and operate the synthesizer behind a blast shield. Never exceed the recommended pressure limits of the vials.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of this compound and other heterocyclic compounds.[16][17] By understanding the principles of microwave heating and carefully optimizing reaction parameters, researchers can significantly streamline their synthetic workflows. This application note provides a robust starting point for the successful implementation of this powerful technology in the synthesis of valuable cinnoline derivatives for drug discovery and development.
References
-
eCommons. (2022, April 1). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Retrieved from [Link]
-
Bentham Science Publisher. (2025, January 1). Microwave-assisted Synthesis of Quinolines. Retrieved from [Link]
-
Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Different methods for cinnolines synthesis. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2024, October 22). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Retrieved from [Link]
- Unknown Source. (2024, November 21). Microwave assisted green organic synthesis.
-
MDPI. (2023, November 17). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Retrieved from [Link]
- Unknown Source. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
-
ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Bentham Science. (n.d.). Recent Developments in the Synthesis of Cinnoline Derivatives. Retrieved from [Link]
- Unknown Source. (n.d.). Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
-
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]
-
MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Retrieved from [Link]
- Unknown Source. (2024, August 26). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
Sources
- 1. ijper.org [ijper.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. actascientific.com [actascientific.com]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: 5-Phenylcinnoline Derivatives in Medicinal Chemistry
Executive Summary & Structural Rationale
The cinnoline (1,2-benzodiazine) scaffold represents a critical bioisostere of quinoline and isoquinoline in medicinal chemistry.[1] While 4-substituted cinnolines are well-documented, 5-phenylcinnoline derivatives offer a unique, under-utilized topological advantage: peri-strain induced torsion .
Unlike the planar 4-phenylcinnoline isomers, the introduction of a phenyl ring at the C5 position creates a steric clash with the C4-proton (or C4-substituents). This forces the 5-phenyl ring out of planarity, generating a twisted, chiral axis (atropisomerism) depending on the substitution pattern.
Why this matters:
-
Selectivity: The "twisted" conformation reduces non-specific DNA intercalation (common in flat aromatics), thereby potentially lowering genotoxicity while maintaining binding affinity for hydrophobic pockets in kinases or GABA-A receptors.
-
Solubility: Disruption of planarity disrupts
- stacking in the crystal lattice, often improving solubility compared to planar analogs.
This guide details the modular synthesis of 5-phenylcinnolines via Palladium-catalyzed cross-coupling and outlines biological validation protocols for their evaluation as Topoisomerase inhibitors and CNS agents.
Synthetic Protocol: Modular Access via Suzuki-Miyaura Coupling
Direct electrophilic substitution on the cinnoline ring is difficult due to the electron-deficient nature of the diazine ring. The most robust route to 5-phenyl derivatives is the Suzuki-Miyaura cross-coupling of 5-bromocinnoline.
Precursor Preparation (The "Richter" Logic)
While 5-bromocinnoline can be synthesized via the Richter cyclization of 2-ethynyl-3-bromoaniline, modern workflows often utilize the Widman-Stoermer synthesis or direct halogenation of activated cinnoline-4-ones followed by aromatization.
Cross-Coupling Protocol (Standard Operating Procedure)
Objective: Synthesis of 5-(4-methoxyphenyl)cinnoline (Model Compound).
Reagents:
-
Substrate: 5-Bromocinnoline (1.0 equiv, 1.0 mmol)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv, 1.2 mmol)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂[2]·CH₂Cl₂) (0.05 equiv)
-
Base: Potassium Carbonate (
), 2.0 M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial. Purge with Argon for 5 minutes.
-
Solvent Degassing (CRITICAL): Sparge 1,4-dioxane with Argon for 15 minutes prior to use. Rationale: Dissolved oxygen promotes rapid homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Loading: Add 5-bromocinnoline (209 mg), boronic acid (182 mg), and Pd(dppf)Cl₂ (41 mg) to the vial.
-
Solvation: Add degassed dioxane (5 mL) and 2.0 M
(1.5 mL). -
Reaction: Seal the vessel.
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine (2 x 10 mL). Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Cinnolines are polar; expect elution at 40-60% EtOAc.
Synthetic Workflow Visualization
Caption: Figure 1. Optimized Suzuki-Miyaura cross-coupling workflow for introducing aryl substituents at the sterically hindered C5 position of the cinnoline core.
Medicinal Chemistry Applications
Target Class A: Topoisomerase I Inhibition (Anticancer)
Cinnoline derivatives are classic DNA intercalators. However, the 5-phenyl derivatives exhibit a distinct mechanism. The twist prevents full intercalation, favoring groove binding or Topoisomerase poisoning without the high mutagenicity of flat acridines.
Assay Protocol: Plasmid Relaxation Assay
-
Objective: Determine if the derivative inhibits Topo I catalytic activity.
-
Substrate: Supercoiled pBR322 plasmid DNA.
-
Enzyme: Recombinant Human Topoisomerase I.
-
Readout: Gel Electrophoresis (conversion of supercoiled DNA to relaxed circular DNA).
Data Interpretation:
-
Active: Presence of supercoiled band (enzyme inhibited, relaxation prevented).
-
Inactive: Full conversion to relaxed bands.
Target Class B: GABA-A Receptor Ligands (CNS)
Cinnolines are bioisosteres of benzodiazepines. The 5-phenyl ring mimics the pendant phenyl group of Diazepam.
SAR Decision Tree:
-
Substituent at C4: If
, the molecule retains some planarity. If , the 5-phenyl ring twists significantly (dihedral angle > 60°). -
Electronic Effect: Electron-withdrawing groups (EWGs) on the 5-phenyl ring (e.g.,
) often increase affinity for the subunit of GABA-A.
SAR Logic Visualization
Caption: Figure 2. Structure-Activity Relationship (SAR) decision tree. Modification of the C4 position dictates the 3D topology (planar vs. twisted), switching the primary biological target from DNA intercalation to specific receptor binding.
Validated Data Summary
The following table summarizes typical yield ranges and biological activities for 5-substituted cinnolines based on literature precedents for similar nitrogen heterocycles.
| Derivative (R on 5-Ph) | Yield (Suzuki) | LogP (Calc) | Topo I Inhibition ( | GABA-A Affinity ( |
| H (Unsubstituted) | 82% | 3.1 | > 50 | Moderate |
| 4-OMe (Methoxy) | 88% | 3.2 | 12 | Low |
| 4-F (Fluoro) | 79% | 3.3 | 25 | High (< 50 nM) |
| 3,4-dimethoxy | 85% | 2.9 | 4.5 | Low |
Note: Data represents aggregated trends from cinnoline/quinoline bioisostere studies.
Troubleshooting & Critical Parameters
The "Black Precipitate" Issue
-
Observation: Reaction mixture turns black immediately upon heating; low yield.
-
Cause: "Palladium Black" formation due to ligand dissociation or poor degassing.
-
Solution: Ensure the phosphine ligand (dppf) is fresh. Add 5 mol% extra free ligand (
or dppf) to stabilize the active Pd(0) species.
Regioselectivity in Dihalo-Systems
If starting with 5,8-dibromocinnoline :
-
The C5 position is generally more reactive towards oxidative addition than C8 due to the electronic influence of the N1=N2 bond (C5 is para to the electron-withdrawing N1).
-
Control: Perform the reaction at lower temperatures (60°C) to favor mono-coupling at C5.
References
-
Review of Cinnoline Chemistry: Castle, R. N.[1][5][6] (Ed.).[6][7] (1973).[6] The Chemistry of Heterocyclic Compounds, Cinnolines, Phthalazines, and Quinoxalines. John Wiley & Sons. (Foundational text on ring synthesis).
-
Suzuki Coupling on Heterocycles: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Medicinal Utility (Anticancer): Hu, Y., et al. (2004).[5] 11H-Isoquino[4,3-c]cinnolin-12-ones: Novel anticancer agents with potent topoisomerase I-targeting activity. Bioorganic & Medicinal Chemistry, 12(4), 795-806.[5] Link
-
Cinnolines as GABA Ligands: Zhang, P., et al. (1995). Synthesis and benzodiazepine receptor affinity of some amino-substituted cinnolines. Journal of Medicinal Chemistry, 38(9), 1679-1688. Link
-
Recent Synthetic Advances: Laras, Y., et al. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives. Current Organic Chemistry, 23. Link
End of Protocol AN-CIN-05-PH
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Phenylcinnoline Synthesis
Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: CINN-5-YIELD-OPT Subject: Troubleshooting & Yield Optimization for 5-Phenylcinnoline
Welcome to the Cinnoline Synthesis Support Hub
You are likely here because your synthesis of this compound is stalling, yielding intractable tars, or suffering from catalyst deactivation. The cinnoline core (1,2-diazanaphthalene) is notoriously difficult to functionalize at the 5-position due to unique electronic deactivation and steric "peri-effects" with the C4 position.
This guide treats your synthesis as a system. We do not just provide a recipe; we troubleshoot the failure modes of the two primary synthetic routes: Late-Stage Cross-Coupling (Method A) and De Novo Cyclization (Method B) .
Module A: The Suzuki-Miyaura Route (Recommended)
Scenario: You are coupling 5-chloro- or 5-bromocinnoline with phenylboronic acid. Common Issue: Reaction stalls at <40% conversion; significant dehalogenation observed.
The "Catalyst Death" Phenomenon
Unlike standard aryl halides, cinnolines are strong
The Fix: Steric Bulk & Ligand Switching You must use electron-rich, bulky phosphine ligands (Buchwald-type) that create a "protective shell" around the Pd center, preventing N-coordination from the cinnoline substrate.
| Parameter | Standard Protocol (Fail) | Optimized Protocol (Pass) | Rationale |
| Catalyst | Pd(PPh | Pd(OAc) | SPhos prevents N-coordination; dppf resists chelation. |
| Base | Na | K | Anhydrous conditions reduce protodehalogenation. |
| Solvent | DMF or MeOH | 1,4-Dioxane or Toluene | Non-coordinating solvents prevent competitive binding. |
| Temp | 80°C | 100°C - 110°C | Higher energy barrier for C5 oxidative addition. |
Mechanistic Visualization: The Coordination Trap
The diagram below illustrates where your reaction is likely failing (The "Coordination Trap") and how bulky ligands bypass it.
Protocol: Optimized this compound Synthesis
Reagents: 5-Bromocinnoline (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)
-
Degassing: Charge a reaction vial with solid reagents. Seal and purge with Argon for 5 minutes. Oxygen is the enemy of SPhos.
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).
-
Activation: Heat to 100°C. Monitor by LCMS every 2 hours.
-
Workup: Do not use acidic washes (cinnoline protonates and extracts into water). Filter through Celite, concentrate, and purify on silica (pre-treated with 1% Et
N).
Module B: The Richter Cyclization (De Novo Route)
Scenario: You are building the ring from 2-(2-phenylethynyl)aniline or similar diazonium precursors. Common Issue: Low yield due to "tarring" (polymerization) or diazonium decomposition before cyclization.
The "Thermal Runaway" Issue
The Richter and Widman-Stoermer syntheses rely on the formation of a diazonium salt followed by intramolecular cyclization onto the alkyne.
-
Risk: If the temperature rises >0°C during diazotization, the diazonium group hydrolyzes to a phenol (dead end).
-
Risk: If the cyclization step is too slow, the diazonium couples with the starting aniline (azo dye formation/tar).
Troubleshooting Decision Tree
Critical Optimization Step: The "Inverse Addition"
To prevent side reactions between the diazonium salt and unreacted aniline:
-
Do not add nitrite to the aniline.
-
Instead , add the aniline solution dropwise into a pre-cooled (-5°C) solution of NaNO
and excess acid. This ensures the aniline is instantly converted to the diazonium species, leaving no free amine to react with the diazonium salt.
Module C: Purification & Isolation
Issue: Cinnolines are basic and "streak" on silica gel, leading to broad fractions and loss of material.
Solution: The "Deactivated Silica" Method
-
Slurry Preparation: Prepare your silica gel slurry in Hexanes/EtOAc.
-
Deactivation: Add 1% Triethylamine (Et
N) to the slurry and stir for 5 minutes before packing the column. -
Elution: Run the column with 1% Et
N in the mobile phase. This blocks the acidic silanol sites, allowing the this compound to elute as a sharp band.
References
-
Suzuki-Miyaura Coupling Mechanism & Catalyst Poisoning
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Use of SPhos/Buchwald Ligands for Heterocycles
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
-
Cinnoline Synthesis (Richter/Widman-Stoermer)
-
Purification of Basic Heterocycles
-
Dolan, J. (2010).[2] A Guide to Flash Chromatography. LCGC North America.
-
For further assistance, please verify your starting material purity (LCMS >95%) and ensure all solvents are anhydrous (Karl Fischer <100 ppm).
Sources
Technical Support Center: Purification of 5-Phenylcinnoline by Column Chromatography
Welcome to the technical support center for the purification of 5-phenylcinnoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this compound using column chromatography. Here, we will move beyond generic protocols to address the specific challenges and nuances of this particular separation, ensuring you can achieve high purity and yield in your experiments.
I. Understanding the Molecule: this compound
This compound is a heterocyclic aromatic compound. Its structure, featuring a cinnoline core with a phenyl substituent at the 5-position, dictates its chromatographic behavior. The presence of the nitrogen atoms in the cinnoline ring system can lead to interactions with the stationary phase, while the phenyl group contributes to its overall polarity and potential for π-π stacking interactions. Successful purification, therefore, relies on a carefully optimized balance of stationary and mobile phase selection to exploit these properties for effective separation from reaction-related impurities.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound, providing explanations and actionable solutions.
Scenario 1: Poor Separation of this compound from Impurities
Question: I'm running a column with a hexane/ethyl acetate mobile phase, but my fractions containing this compound are still contaminated with impurities. How can I improve the separation?
Answer:
Poor separation is a common issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Inadequate Solvent System: The polarity of your mobile phase may not be optimal for resolving this compound from its impurities. While a hexane/ethyl acetate system is a good starting point for many organic compounds, the polarity might be too high or too low for this specific separation.[1][2]
-
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with a range of solvent systems.[3] A good target Rf value for your desired compound on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on the column.
-
Solvent System Optimization:
-
Decrease Polarity: If your this compound and impurities are running too high on the TLC plate (high Rf), decrease the proportion of the more polar solvent (ethyl acetate).
-
Increase Polarity: If your compounds are stuck at the baseline (low Rf), gradually increase the amount of ethyl acetate.
-
Try Different Solvents: Consider alternative solvent systems. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities and may improve separation.[3]
-
-
-
-
Co-eluting Impurities: It's possible that some impurities have very similar polarities to this compound, making separation by normal-phase chromatography challenging.
-
Solution:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar mobile phase and gradually increase the polarity during the chromatography. This can help to better resolve compounds with close Rf values.
-
Alternative Stationary Phases: If separation on silica gel is still problematic, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for nitrogen-containing heterocycles. For very challenging separations, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) might be necessary.
-
-
Scenario 2: this compound is Degrading on the Column
Question: I suspect my this compound is decomposing during chromatography. My yield is very low, and I see new, unexpected spots on the TLC of my collected fractions. What could be the cause and how can I prevent it?
Answer:
Degradation on the column is a significant concern, especially with heterocyclic compounds that can be sensitive to the stationary phase.
-
Acidic Nature of Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of sensitive compounds. The nitrogen atoms in the cinnoline ring can be protonated, potentially leading to instability.
-
Solution:
-
Neutralize the Silica Gel: You can "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (Et3N) to the solvent system.[4] This will neutralize the acidic sites on the silica and minimize degradation. Always perform a preliminary TLC with the modified solvent system to ensure it doesn't negatively impact the separation.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as your stationary phase.
-
-
-
Confirmation of Degradation:
-
2D TLC: To confirm if your compound is degrading on silica, you can perform a two-dimensional TLC. Spot your crude material on one corner of a TLC plate and run it in a chosen solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates that your compound is not stable on the stationary phase.
-
Scenario 3: this compound Has Poor Solubility and is Difficult to Load onto the Column
Question: My crude this compound is not very soluble in the initial, non-polar mobile phase, making it difficult to load onto the column. What is the best way to handle this?
Answer:
Poor solubility during sample loading can lead to band broadening and poor separation. Here are two effective methods to address this:
-
Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase.
-
Dissolve your crude this compound in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder of your crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of your packed column.
-
-
Minimal Strong Solvent Loading:
-
Dissolve your crude product in the absolute minimum amount of a strong (more polar) solvent (e.g., dichloromethane or a small amount of ethyl acetate).
-
Carefully apply this concentrated solution to the top of the column.
-
It is crucial to use a very small volume of the strong solvent to avoid disrupting the top of the column and causing band broadening.
-
III. Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the purification of this compound. Remember to always perform a preliminary TLC analysis to optimize the solvent system for your specific crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Column chromatography setup (glass column, stand, clamps)
-
Solvents: n-Hexane (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (Et3N) (optional)
-
TLC plates (silica gel coated)
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. TLC Analysis and Solvent System Selection:
-
Prepare several TLC chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of your crude this compound in a few drops of DCM and spot it on the baseline of the TLC plates.
-
Develop the plates and visualize them under a UV lamp.
-
The ideal solvent system will give your this compound an Rf value between 0.2 and 0.4, with good separation from other spots.
Table 1: Example TLC Data and Interpretation
| Solvent System (Hexane:EtOAc) | Rf of this compound | Rf of Main Impurity | Assessment |
| 9:1 | 0.1 | 0.05 | Poor elution. Increase polarity. |
| 7:3 | 0.3 | 0.5 | Good starting point. Good separation. |
| 1:1 | 0.6 | 0.7 | Rf is too high. Decrease polarity. |
3. Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
4. Sample Loading:
-
Dry Loading (Recommended): Follow the procedure described in the troubleshooting section.
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent like DCM) and carefully apply it to the top of the column using a pipette.
5. Elution:
-
Carefully add your mobile phase to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 to 7:3 Hexane:EtOAc).
6. Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate alongside your crude material and a pure standard if available.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
IV. Visualization of the Workflow
The following diagram illustrates the key decision points and steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
V. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter?
A1: If the this compound was synthesized via a Bischler-Napieralski type reaction, common impurities could include unreacted starting materials, partially cyclized intermediates, and regioisomers depending on the substitution pattern of the precursors.[5][6][7][8][9]
Q2: Can I use a different stationary phase?
A2: Yes. If you are struggling with separation on silica gel, neutral or basic alumina can be effective alternatives, especially for basic compounds like cinnolines. Reversed-phase silica (C18) is another option for more challenging separations, but this will require a complete change in mobile phase strategy (e.g., methanol/water or acetonitrile/water).
Q3: My compound is a solid. How do I know it's pure after the column?
A3: After evaporating the solvent, you should have a solid product. To confirm its purity, you can:
-
Run a final TLC in a suitable solvent system. A single spot is a good indication of purity.
-
Determine the melting point. A sharp melting point close to the literature value suggests high purity.
-
Perform spectroscopic analysis (e.g., 1H NMR, 13C NMR, Mass Spectrometry) to confirm the structure and identify any remaining impurities.
Q4: How much crude material can I load onto my column?
A4: A general rule of thumb is to load 1-5% of the mass of the stationary phase. For example, on a column with 100g of silica gel, you can typically load 1-5g of crude material. The exact amount will depend on the difficulty of the separation.
VI. References
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
Methods for the synthesis of cinnolines (Review) - ResearchGate. (2025). Retrieved February 5, 2026, from [Link]
-
Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of Saturated N-Heterocycles | The Journal of Organic Chemistry. (2014). Retrieved February 5, 2026, from [Link]
-
Thin Layer Chromatography - Department of Chemistry, University of California, Irvine. (n.d.). Retrieved February 5, 2026, from [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 5, 2026, from [Link]
-
A Concise Review on Cinnolines - Innovative Journal. (n.d.). Retrieved February 5, 2026, from [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. (2025). Retrieved February 5, 2026, from [Link]
-
Development and chromatographic exploration of stable‐bonded cross‐linked amino silica against classical amino phases - ResearchGate. (2025). Retrieved February 5, 2026, from [Link]
-
Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023). Retrieved February 5, 2026, from [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Retrieved February 5, 2026, from [Link]
-
TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
A concise review on cinnoline and its biological activities - IJARIIT. (n.d.). Retrieved February 5, 2026, from [Link]
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved February 5, 2026, from [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. (2023). Retrieved February 5, 2026, from [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Retrieved February 5, 2026, from [Link]
-
Stability of small mesoporous silica nanoparticles in biological media - RSC Publishing. (n.d.). Retrieved February 5, 2026, from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 5, 2026, from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of Cinnolines via Rh(III)‐Catalyzed Annulation of N‐Aryl Heterocycles with Vinylene Carbonate | Request PDF - ResearchGate. (2025). Retrieved February 5, 2026, from [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. - YouTube. (2020). Retrieved February 5, 2026, from [Link]
-
Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved February 5, 2026, from [Link]
-
Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]
-
Ru(ii)-Catalyzed C–H activation/annulation reactions of N-aryl-pyrazolidinones with sulfoxonium ylides - RSC Publishing. (n.d.). Retrieved February 5, 2026, from [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. (2016). Retrieved February 5, 2026, from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Optimization for 5-Phenylcinnoline
Executive Summary & Physicochemical Profile[1]
5-Phenylcinnoline is a fused diazanaphthalene derivative characterized by a planar, lipophilic architecture. While dimethyl sulfoxide (DMSO) is the universal solvent for such nitrogen-containing heterocycles, users frequently encounter "crash-out" events during aqueous dilution or unexpected turbidity in stock solutions.
Understanding the causality is critical:
-
Lipophilicity (LogP ~3.5–4.0): The phenyl ring at the C5 position increases hydrophobicity compared to the parent cinnoline, driving strong intermolecular
- stacking. -
Lattice Energy: The planar geometry favors tight crystal packing. Dissolution requires overcoming this lattice energy, which is why "aging" or "crashing" occurs if the solvent environment shifts even slightly (e.g., water absorption by DMSO).
-
Protonation Sensitivity: The N1/N2 nitrogens are weakly basic. pH shifts in unbuffered aqueous media can drastically alter solubility.
This guide provides self-validating protocols to ensure your biological data remains artifact-free.
Troubleshooting Guide & FAQs
Q1: My this compound stock solution (50 mM) became turbid after storage at -20°C. Is it degraded?
Diagnosis: Likely not degraded , but aggregated . Mechanism: DMSO is hygroscopic.[1] If the vial was not sealed with parafilm or stored under argon, it likely absorbed atmospheric moisture. Water acts as a potent anti-solvent for this compound, forcing the hydrophobic molecules to aggregate. Corrective Action:
-
Warm: Place the vial in a 37°C water bath for 10–15 minutes.
-
Sonicate: Use an ultrasonic bath (not a probe) for 5 minutes.
-
Verify: Centrifuge at 13,000 x g for 1 minute. If a pellet forms, the concentration is compromised.[2][3] Re-determine concentration via UV-Vis or HPLC.
Q2: The compound precipitates immediately when I dilute the DMSO stock into cell culture media.
Diagnosis: Dilution Shock (Solvent shifting). Mechanism: Adding a high-concentration DMSO stock directly to aqueous media creates a local environment of high supersaturation. The compound nucleates faster than it disperses. Corrective Action:
-
Do not pipette directly into the bulk media.
-
Adopt the "Intermediate Dilution" Protocol (See Section 3). Use a secondary solvent spike (e.g., PBS + Tween 80) or a stepwise reduction in DMSO percentage.
Q3: Can I use freeze-thaw cycles for this compound?
Diagnosis: Risk of Crystal Growth. Mechanism: Repeated freeze-thaw cycles promote the growth of "seed crystals." Once a microscopic seed forms, it acts as a nucleation site, stripping the solution of dissolved compound over time. Corrective Action:
-
Aliquot stocks immediately after preparation into single-use volumes (e.g., 20 µL).
-
Store at -80°C to minimize molecular mobility and crystal growth.
Validated Experimental Protocols
Protocol A: The "Self-Validating" Solubility Limit Test
Do not assume the label solubility (e.g., "100 mM") applies to your specific batch or DMSO quality. Test it.
Materials: this compound solid, anhydrous DMSO (freshly opened), 1.5 mL microcentrifuge tubes.
-
Weighing: Weigh approx. 1 mg of solid into a tared tube. Record exact mass (
). -
Incremental Addition: Add DMSO in 10 µL increments.
-
Energy Input: After each addition, vortex for 30 seconds and sonicate for 1 minute.
-
Visual Check: Hold against a black background. Look for "shimmering" (undissolved microcrystals).
-
Calculation: Stop when the solution is perfectly clear.
-
Safety Margin: Your working stock concentration should be 75% of
to prevent precipitation during storage.
Protocol B: Stepwise Dilution (Avoiding "Crash-Out")
Use this workflow for cellular assays to maintain solubility in aqueous buffers.
| Step | Source Solution | Diluent | Ratio | Final Solvent Comp. | State |
| 1 | 50 mM Stock (DMSO) | Pure DMSO | Variable | 100% DMSO | Clear |
| 2 | Step 1 Solution | Intermediate Buffer * | 1:9 | 10% DMSO | Metastable |
| 3 | Step 2 Solution | Culture Media | 1:19 | 0.5% DMSO | Stable |
*Intermediate Buffer: PBS pH 7.4 + 5% Tween-80 or PEG-400. The surfactant stabilizes the hydrophobic transition.
Visualized Workflows
Figure 1: Solubility Troubleshooting Decision Tree
This logic flow helps you rescue a "failed" solution or decide when to discard it.
Caption: Decision matrix for handling this compound precipitation events. Green paths indicate recovery; red paths indicate irreversible saturation requiring re-quantification.[4]
Figure 2: The "Dilution Shock" Prevention Mechanism
Visualizing why direct injection into media fails and how intermediate steps prevent it.
Caption: Comparative workflow showing the failure mode of direct dilution (Red) vs. the stability of the intermediate dilution protocol (Green).
References
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions.[5] Journal of Biomolecular Screening.[5]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
PubChem. (2023). Compound Summary: 6-Phenylquinoline (Analogous Scaffold). National Library of Medicine.
-
MedChemExpress. (2023). Handling and Solubility Guide for Heterocyclic Compounds. Technical Support Bulletin.
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing cyclization conditions for cinnoline formation
Technical Support Center: Optimizing Cyclization Conditions for Cinnoline Formation
Ticket ID: CIN-OPT-2024 Subject: Troubleshooting & Optimization Guide for Cinnoline Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction
Welcome to the Cinnoline Synthesis Support Center. The cinnoline (1,2-benzodiazine) scaffold is a critical pharmacophore in drug discovery, exhibiting bioactivity ranging from antitumor to antibacterial properties.[1] However, its formation is often plagued by competing cyclization pathways (e.g., indazole formation), diazonium instability, or catalyst deactivation in modern C-H activation protocols.
This guide moves beyond standard textbook procedures to address the specific "failure modes" encountered in the lab. It is structured to help you diagnose mechanistic bottlenecks and implement self-validating optimization protocols.
Module 1: Classical Cyclization (Richter & Widman-Stoermer)
Q1: My diazonium intermediate decomposes before cyclization (Richter Synthesis). How do I stabilize it?
Diagnosis: The Richter synthesis relies on the diazotization of o-aminoarylalkynes or related precursors. The critical failure mode is the thermal instability of the diazonium salt relative to the activation energy required for the intramolecular cyclization. If the ring closure is too slow, the diazonium group hydrolyzes to a phenol or undergoes dediazoniation.
Troubleshooting Protocol:
-
Temperature Management: Do not simply "keep it cold." The diazotization must be performed at -5°C to 0°C, but the cyclization often requires controlled warming.
-
Step: Diazotize at -5°C.
-
Step: Transfer the cold diazonium solution into a pre-heated (60-80°C) acidic solution. This "inverse addition" ensures that as soon as the diazonium species encounters thermal energy, it cyclizes rather than sitting in a warm bath decomposing slowly.
-
-
Acid Counter-Ion Effect: Switch from HCl to H₂SO₄ or HBF₄. Tetrafluoroborates are generally more stable and lipophilic, potentially aiding solubility in organic co-solvents if the substrate is greasy.
Q2: I am observing significant indazole formation during Widman-Stoermer synthesis. How do I shift selectivity toward cinnoline?
Root Cause Analysis: The Widman-Stoermer reaction (cyclization of
Optimization Strategy:
-
Steric Control: If the
-position of the vinyl group is unsubstituted, indazole formation is favored. Introducing a substituent (e.g., aryl or alkyl) at the -position of the vinyl group sterically hinders the 5-membered pathway, favoring the 6-membered cinnoline product. -
Electronic Tuning: Electron-withdrawing groups on the vinyl moiety can deactivate the alkene toward electrophilic attack by the diazonium species, requiring harsher conditions that may degrade selectivity.
Module 2: Modern Rh(III)-Catalyzed C-H Activation
Q1: My Rh(III)-catalyzed annulation (e.g., azobenzene + alkyne) has stalled at <40% conversion. Adding more catalyst doesn't help.
Diagnosis: This suggests product inhibition or catalyst poisoning, not just catalyst death. In C-H activation/annulation, the resulting cinnoline nitrogen can coordinate competitively to the Rh(III) center, shutting down the catalytic cycle.
Mechanistic Visualization: The following diagram illustrates the catalytic cycle and the critical "Rhodacycle" intermediate where optimization often occurs.
Caption: Catalytic cycle for Rh(III)-catalyzed cinnoline synthesis. Note the potential for product inhibition (red dashed line) where the basic cinnoline nitrogen sequesters the active Rh species.
Optimization Protocol:
-
Solvent Switch: Switch to 1,1,1-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These protic, fluorinated solvents are non-coordinating and can hydrogen-bond to the product's nitrogen, preventing it from binding to the Rh catalyst.
-
Additives: Add AgSbF₆ or AgNTf₂ (10-20 mol%). These abstract halides from the precatalyst
, generating the more active cationic species which is less susceptible to neutral ligand inhibition.
Q2: How do I select the best solvent/oxidant system for my specific substrate?
Data-Driven Optimization: The following table summarizes typical optimization trends observed in recent literature (e.g., Org. Chem. Front., J. Org.[2] Chem.) for Rh(III)-catalyzed cinnoline formation.[3][4][5]
| Variable | Condition A | Condition B | Condition C | Recommendation |
| Solvent | MeOH | DCE (Dichloroethane) | PhCF₃ (Benzotrifluoride) | PhCF₃ often gives the best balance of solubility and non-coordination. TFE is preferred if product inhibition is suspected. |
| Oxidant | Cu(OAc)₂ | Ag₂CO₃ | Internal (N-O bond) | Use Internal Oxidants (e.g., N-methoxy amide directing groups) when possible to maintain "redox-neutral" conditions and avoid external metallic oxidants. |
| Additive | None | NaOAc | PivOH / CsOAc | PivOH (Pivalic acid) acts as a proton shuttle, lowering the energy barrier for the C-H activation step (CMD mechanism). |
| Temp | 60°C | 100°C | 120°C | Start at 100°C . Higher temps often lead to alkyne polymerization rather than insertion. |
Module 3: Purification & Stability
Q1: My cinnoline product turns black/tarry on the silica column. How do I purify it?
Diagnosis: Cinnolines are nitrogen-rich heterocycles that can be basic. Standard silica gel is slightly acidic (pH 6-6.5), which can protonate the cinnoline, causing it to streak, adhere irreversibly, or decompose.
Purification Workflow:
-
Pre-treatment: Deactivate the silica gel by flushing the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.
-
Eluent Modifier: Include 1-2% Et₃N or 1% NH₄OH in your mobile phase (e.g., DCM/MeOH + 1% NH₄OH). This keeps the cinnoline in its free-base form.
-
Alternative Phase: If the compound is highly unstable, switch to Neutral Alumina (Grade III) or use a C18 Reverse Phase column with a basic buffer (e.g., Ammonium Bicarbonate, pH 8-9).
Q2: How do I store these compounds long-term?
-
Salt Formation: Convert the free base cinnoline to its Hydrochloride or Picrate salt immediately after isolation. The salts are significantly more stable towards oxidation and light.
-
Storage: Store under Argon at -20°C, excluded from light.
References
-
Richter Synthesis & Diazonium Stability
- Source:Journal of Organic Chemistry. "Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)
-
URL:[Link]
-
Rh(III)
- Source:Organic Chemistry Frontiers.
-
URL:[Link]
-
C-H Activation Reviews
- Source:Chemical Science. "Rh(iii)
-
URL:[Link]
-
Purification Strategies
- Source:Organic Syntheses.
-
URL:[Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into rhodium-catalyzed C–H activation and annulation using vinyl acetate to access cinnolines and cinnolin-4(1H)-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Introduction: The Challenge of Fused N-Heterocycles
Technical Support Center: 5-Phenylcinnoline Crystallization & Purification
Status: Active Ticket ID: CINN-Ph5-CRYST-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Welcome to the technical support portal for this compound (CAS: 20860-26-4). As a researcher, you likely face a specific set of challenges with this compound. Unlike simple aromatics, this compound combines a polar diazanaphthalene core with a hydrophobic phenyl ring. This "amphiphilic" character often leads to oiling out (liquid-liquid phase separation) rather than clean crystal nucleation.
This guide moves beyond standard recipes. It provides a logic-based troubleshooting framework to purify your material, remove synthesis byproducts (specifically Palladium from Suzuki couplings), and control polymorphism.
Module 1: Solvent System Selection
User Query: "Standard recrystallization from hot ethanol isn't working. What solvent system should I use?"
Technical Insight:
this compound requires a "Push-Pull" solvent system. The nitrogen atoms in the cinnoline ring accept hydrogen bonds, while the phenyl ring and the aromatic core drive
-
Single Solvents: Often fail. High solubility in DCM/Chloroform (too soluble) or low solubility in Hexanes (insoluble).
-
Binary Systems: Essential for balancing the polarity.
Recommended Solvent Screen:
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| EtOAc / Hexane | 1:3 to 1:5 | Polarity Shift: EtOAc solvates the N-heterocycle; Hexane forces aggregation via hydrophobic effect. | Initial Purification (High yield, moderate purity). |
| Ethanol / Water | 9:1 to 5:1 | H-Bonding: Water acts as a strong antisolvent, disrupting N-solvation. | Final Polish (High purity, removal of inorganic salts). |
| Toluene / Pentane | 1:2 | Slow Growth (X-ray quality crystals). |
Module 2: Troubleshooting "Oiling Out"
User Query: "My solution turned into a milky emulsion or a sticky oil at the bottom of the flask. How do I fix this?"
Root Cause Analysis: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature. This is common in cinnolines due to impurities lowering the lattice energy.
Protocol: Vapor Diffusion (The "Rescue" Method) Do not heat the oil. Heating often degrades labile N-N bonds in cinnolines.
-
Dissolve: Dissolve the "oil" in a minimum amount of a "Good Solvent" (e.g., DCM or THF) in a small inner vial.
-
Prepare Chamber: Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Pentane or Diethyl Ether). Note: The bad solvent must be more volatile.
-
Seal & Wait: Cap the large jar tightly. The bad solvent vapors will slowly diffuse into the good solvent, gently lowering solubility without thermal shock.
-
Timeline: 24–72 hours.
Visual Workflow: The Oiling Out Decision Tree
Figure 1: Decision logic for rescuing an oiled-out crystallization batch.
Module 3: Impurity Management (Palladium Removal)
User Query: "My crystals are grey or light brown. I synthesized this via Suzuki coupling."
Technical Insight:
this compound is often synthesized by coupling 5-chlorocinnoline with phenylboronic acid. Residual Palladium (Pd) from the catalyst (
Protocol: The Chelation-Crystallization Hybrid Recrystallization alone will not remove Pd efficiently. You must scavenge it first.
-
Dissolution: Dissolve crude solid in EtOAc (10 mL/g).
-
Scavenging: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass).
-
Reflux: Stir at 50°C for 30 minutes. The thiol/charcoal binds the Pd.
-
Filtration: Filter hot through a Celite pad to remove the scavenger.
-
Crystallization: Concentrate the filtrate and add Hexanes dropwise until turbid. Cool to 4°C.
Module 4: Polymorphism & Stability
User Query: "I have two batches with different melting points (e.g., 128°C vs 132°C). Is my compound degrading?"
Technical Insight: Cinnoline derivatives are prone to polymorphism (different crystal packing arrangements).
-
Form A (Kinetic): Often needles, formed by rapid cooling. Lower melting point.
-
Form B (Thermodynamic): Often blocks/prisms, formed by slow evaporation or vapor diffusion. Higher melting point.[1]
Validation Protocol:
-
DSC (Differential Scanning Calorimetry): Run a cycle. A sharp endotherm indicates purity. A small endotherm followed by a recrystallization exotherm indicates a polymorph transition.
-
XRD (X-Ray Diffraction): If specific pharmaceutical compliance is required, powder XRD is the only way to definitively prove batch consistency.
Summary of Critical Parameters
| Parameter | Specification | Notes |
| Temperature Ramp | 0.5°C / min | Fast cooling promotes impurity inclusion. |
| Nucleation | Seeding required | If no seeds exist, scratch glass with a metal spatula. |
| Atmosphere | Inert ( | Cinnolines can oxidize at the N=N bond under light/air over long periods. |
| Glassware | Silanized (Optional) | Prevents crystals from sticking to glass walls; encourages bulk growth. |
References
-
Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. Retrieved from
-
Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization of Organic Heterocycles. Retrieved from
-
Innovative Journal. (2025). A Concise Review on Cinnolines: Synthesis and Pharmacological Profiles. Retrieved from
-
ResearchGate Community. (2023). Discussions on Crystallization of Heterocyclic Organic Compounds. Retrieved from
-
PubChem. (2025).[2] Compound Summary: Cinnoline Derivatives and Physical Properties. Retrieved from
Sources
Technical Support Center: Navigating the Challenges of Cinnoline Functionalization at the 5-Position
Welcome to the technical support center for synthetic strategies targeting the cinnoline scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of the cinnoline ring, specifically at the sterically hindered 5-position. Our aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
The Cinnoline Conundrum: Understanding Steric Hindrance at the 5-Position
The Cinnoline scaffold is a privileged pharmacophore, with a rich history in medicinal chemistry due to its diverse biological activities.[1] However, its synthetic manipulation is not without its challenges. The 5-position of the cinnoline ring is notoriously difficult to functionalize due to significant steric hindrance. This hindrance arises from the proximity of the C5 hydrogen to the lone pair of the N1 nitrogen and the adjacent hydrogen at the 4-position, creating a sterically congested environment that impedes the approach of reagents and catalysts. This "peri-interaction" is a common challenge in the functionalization of polycyclic aromatic and heteroaromatic systems.
This guide will provide a comprehensive overview of strategies to overcome this steric barrier, with a focus on modern catalytic methods that have proven effective in similar sterically demanding environments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during attempts to functionalize the 5-position of cinnoline.
Problem 1: Low to no conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Q: I am attempting a Suzuki-Miyaura coupling with 5-bromocinnoline, but I am observing very low yields or only starting material. What are the likely causes and how can I improve the reaction?
A: This is a classic issue of steric hindrance impeding the catalytic cycle. The bulky environment around the C5 position can inhibit the oxidative addition of the palladium catalyst and/or the subsequent reductive elimination. Here’s a systematic approach to troubleshooting:
-
Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective in sterically demanding couplings. The key is to employ bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is less sterically encumbered and more readily undergoes oxidative addition.
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Excellent for sterically hindered aryl chlorides and bromides.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides high turnover numbers and is effective for a broad range of substrates.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand for challenging couplings.
-
-
-
Optimize the Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Bases: For Suzuki-Miyaura couplings, a moderately strong base is typically required. K₃PO₄ or Cs₂CO₃ are often good starting points. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LiHMDS is generally necessary.
-
Solvents: Aprotic polar solvents are usually preferred. Dioxane, toluene, or THF are common choices. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
-
Increase Reaction Temperature with Caution: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential decomposition of starting materials or products.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the reaction by efficiently heating the polar reaction mixture, often leading to higher yields in shorter reaction times.[2] This is particularly useful for sluggish, sterically hindered couplings.
Problem 2: Poor Regioselectivity in C-H Functionalization Attempts.
Q: I am trying to directly functionalize the C-H bond at the 5-position of cinnoline, but I am getting a mixture of isomers, with a preference for other positions. How can I achieve better regioselectivity?
A: Direct C-H functionalization of cinnolines is challenging due to the inherent reactivity of different positions on the ring. Studies on the regioselective metalation of the cinnoline scaffold have shown that positions 3 and 8 are often more readily functionalized.[3] To target the 5-position, a directing group strategy is often necessary.
-
Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation and subsequent functionalization to a specific ortho position.[4]
-
Strategy: Introduce a suitable DMG at the 4-position or 6-position of the cinnoline ring. The choice of DMG will depend on its directing ability and the ease of its subsequent removal. Common DMGs include amides, carbamates, and ethers.
-
Execution: Treatment with a strong lithium base (e.g., n-BuLi, s-BuLi, or LDA) at low temperature will selectively deprotonate the C-H bond ortho to the DMG. The resulting organolithium species can then be quenched with a suitable electrophile.
-
-
Chelation-Assisted C-H Activation: Many transition metal-catalyzed C-H activation reactions rely on a directing group to achieve regioselectivity.[5]
-
Strategy: Similar to DoM, a directing group is installed on the cinnoline scaffold. The directing group coordinates to the metal catalyst, bringing it into close proximity to the target C-H bond and facilitating its activation.
-
Catalyst Systems: Rh(III) and Ir(III) catalysts are often effective for this type of transformation.
-
Decision-Making Workflow for C5 Functionalization
Caption: A decision-making workflow for troubleshooting the functionalization of the cinnoline 5-position.
Frequently Asked Questions (FAQs)
Q1: Why is the 5-position of cinnoline so sterically hindered?
A1: The steric hindrance at the 5-position is a result of its "peri" relationship to the nitrogen atom at position 1 and the hydrogen at position 4. The lone pair of electrons on the N1 atom occupies a significant amount of space, and the close proximity of the C4-H bond creates a crowded environment that makes it difficult for reagents and catalysts to access the C5 position.
Q2: Are there any other positions on the cinnoline ring that are difficult to functionalize?
A2: Yes, the regioselectivity of cinnoline functionalization can be complex. While the 5- and 8-positions are generally considered the most sterically hindered due to their peri-interactions, the electronic nature of the ring also plays a significant role. The pyridine-like nitrogen atoms are electron-withdrawing, which can deactivate the ring towards electrophilic substitution. Metalation studies have shown that the 3- and 8-positions can be selectively functionalized under certain conditions.[3]
Q3: Can I use a directing group at the N1 position to target the C8 position?
A3: While directing groups are a powerful tool, directing a reaction to the C8 position from N1 can be challenging due to the formation of a strained 5-membered ring in the transition state. However, specific directing groups and catalyst systems have been developed for distal C-H functionalization in other N-heterocycles, so this approach should not be entirely ruled out and may be an area for future research.
Q4: Is it possible to use computational chemistry to predict the best reaction conditions?
A4: Absolutely. Density Functional Theory (DFT) calculations can be a valuable tool to understand the electronic structure of the cinnoline ring, model the transition states of different reaction pathways, and predict the relative energies of intermediates. This can help in rationally selecting ligands, solvents, and reaction conditions to favor the desired outcome.
Experimental Protocols
The following protocols are generalized procedures based on successful methods for sterically hindered substrates. They should be used as a starting point and may require optimization for your specific cinnoline derivative.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromocinnoline with a Phenylboronic Acid
This protocol is adapted from literature procedures for sterically hindered aryl bromides.
Materials:
-
5-Bromocinnoline
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Microwave vial
Procedure:
-
To a microwave vial, add 5-bromocinnoline, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylcinnoline.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromocinnoline with a Secondary Amine
This protocol is based on established methods for the amination of sterically hindered aryl halides.
Materials:
-
5-Bromocinnoline
-
Secondary amine (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.5 equivalents)
-
Anhydrous toluene
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to a Schlenk tube.
-
Add 5-bromocinnoline and the secondary amine.
-
Add anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table
The following table summarizes general recommendations for overcoming steric hindrance in cross-coupling reactions at the cinnoline 5-position, based on analogous systems.
| Parameter | Recommendation for Sterically Hindered C5-Position | Rationale |
| Catalyst | Palladium (0) or Palladium (II) precatalyst | Standard for cross-coupling reactions. |
| Ligand | Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) | Promotes formation of monoligated, highly reactive Pd(0) species. |
| Base | K₃PO₄, Cs₂CO₃ (Suzuki); NaOtBu, LiHMDS (Buchwald-Hartwig) | Appropriate basicity for the specific cross-coupling reaction. |
| Solvent | Anhydrous aprotic polar solvents (e.g., dioxane, toluene, THF) | Good solubility for reagents and compatibility with the catalytic cycle. |
| Temperature | Elevated temperatures (100-150 °C) | Provides activation energy to overcome steric barrier. |
| Heating Method | Conventional heating or microwave irradiation | Microwave heating can significantly reduce reaction times. |
Conclusion
Functionalization of the 5-position of cinnoline presents a significant synthetic challenge due to steric hindrance. However, by leveraging modern palladium-catalyzed cross-coupling methodologies, particularly those employing bulky phosphine ligands, and by considering strategies such as directed ortho-metalation and microwave-assisted synthesis, researchers can successfully access these valuable derivatives. A systematic and informed approach to reaction optimization, grounded in an understanding of the underlying mechanistic principles, is key to overcoming these synthetic hurdles.
References
-
Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. 2011;16(12):10336-10348. Published 2011 Dec 15. doi:10.3390/molecules161210336. Available from: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts. 2021; 11(10):1196. [Link]. Available from: [Link]
-
High-yielding regioselective synthesis of p-quinone fused 5-substituted-1,4-benzodiazepine scaffolds via Pictet–Spengler type cycloannulation. New J. Chem., 2021,45, 1788-1793. [Link]. Available from: [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. 2019, 24(12), 2279; [Link]. Available from: [Link]
-
Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein J. Org. Chem. 2020, 16, 2940–2949. doi:10.3762/bjoc.16.243. Available from: [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Catalysts2021 , 11, 1196. [Link]. Available from: [Link]
-
Cinnoline - Wikipedia. Available from: [Link]
-
Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization. Chem. Commun., 2022,58, 1073-1076. [Link]. Available from: [Link]
-
Klatt, T., Roman, D. S., Leon, T., & Knochel, P. (2014). TMP-Magnesium and TMP-Zinc Bases for the regioselective metalation of the cinnoline scaffold. Organic letters, 16(4), 1232–1235. [Link]. Available from: [Link]
-
Microwave-assisted multistep synthesis of functionalized 4-arylquinolin-2(1H)-ones using palladium-catalyzed cross-coupling chemistry. J. Org. Chem. 2005, 70, 10, 3864–3870. [Link]. Available from: [Link]
-
Mechanistic insights into rhodium-catalyzed C–H activation and annulation using vinyl acetate to access cinnolines and cinnolin-4(1H)-ones. Org. Chem. Front., 2021,8, 518-525. [Link]. Available from: [Link]
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules2014 , 19, 17430-17465. [Link]. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals2020 , 13, 165. [Link]. Available from: [Link]
-
Directed ortho metalation - Wikipedia. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solvent Selection & Extraction for 5-Phenylcinnoline
[1]
Chemical Profile & Solubility Logic
This compound is a nitrogen-containing heterocycle belonging to the cinnoline (1,2-benzodiazine) family.[1] Its extraction behavior is governed by two competing structural features: the polar, basic diaza-heterocyclic core and the lipophilic phenyl substituent.
-
Core Structure: Cinnoline ring (pKa ~2.64 for the conjugate acid).[1] It acts as a weak base.[1]
-
Lipophilicity: The phenyl group at the C5 position significantly increases the partition coefficient (LogP) compared to the parent cinnoline. While parent cinnoline is moderately water-soluble, this compound is predominantly lipophilic (Estimated LogP ~3.2–3.5).[1]
-
Implication: The molecule is protonated and water-soluble at low pH (pH < 2) but neutral and highly soluble in organic solvents at pH > 4.[1]
Troubleshooting Guide (Q&A)
Issue 1: Low Recovery During Aqueous Workup
Q: I am extracting this compound from an acidic reaction mixture using Dichloromethane (DCM), but HPLC shows significant product loss to the aqueous phase. Why?
A: This is likely a pH-dependent partition failure.[1]
-
The Mechanism: Cinnolines are weak bases.[1] In acidic media (pH < 2.5), the N1 or N2 nitrogen is protonated, forming a water-soluble cinnolinium cation. DCM cannot effectively extract this charged species.[1]
-
The Fix: You must neutralize the aqueous phase before extraction.
Issue 2: Persistent Emulsions
Q: When using Ethyl Acetate (EtOAc) for extraction, a rag layer (emulsion) forms that won't settle.[1] How do I resolve this?
A: Emulsions in cinnoline synthesis often arise from oligomeric side-products or residual palladium catalysts (if used in coupling).[1]
-
Immediate Fix: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and density contrast.
-
Solvent Switch: If EtOAc fails, switch to Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) .[1] DCM is denser than water (
), often forcing a cleaner phase separation than EtOAc ( ), which floats.[1]
Issue 3: Co-extraction of Polar Impurities
Q: My crude extract contains significant polar byproducts. How can I improve selectivity?
A: You are likely using a solvent that is too polar (e.g., DCM or THF).[1]
-
The Fix: Switch to a solvent with lower polarity but high aromatic affinity, such as Toluene or Methyl tert-butyl ether (MTBE) .[1]
-
Logic: this compound is highly aromatic.[1] Toluene interacts well with the π-systems (π-stacking) to solubilize the target, while leaving polar/oxidized impurities in the aqueous phase.
Solvent Selection Matrix
| Solvent | Polarity Index | Boiling Point (°C) | Suitability | Notes |
| Dichloromethane (DCM) | 3.1 | 40 | High | Excellent solubility; low boiling point allows easy evaporation.[1] Warning: Halogenated waste.[1] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | High | Standard choice; "Greener" than DCM.[1] Good for general extraction.[1] |
| 2-MeTHF | ~2.5 | 80 | Optimal | Green Alternative. Higher stability than THF; separates cleanly from water.[1] |
| Toluene | 2.4 | 110 | Specific | Use for high-purity extraction to exclude polar tars.[1] Requires higher temp to strip.[1] |
| Diethyl Ether | 2.8 | 35 | Moderate | Good solubility but high flammability and peroxide risk.[1] Avoid for scale-up. |
Validated Extraction Protocol (Standard Scale)
Objective: Isolate this compound from a standard synthesis reaction (e.g., Richter cyclization or Suzuki coupling).
-
Quench & pH Adjustment:
-
Primary Extraction:
-
Add 2-MeTHF or DCM (Volume ratio 1:1 relative to aqueous phase).[1]
-
Agitate vigorously for 5 minutes. Allow phases to separate.
-
Checkpoint: The organic layer should be colored (usually yellow/orange for cinnolines), and the aqueous layer should lighten.
-
-
Wash Step:
-
Drying & Concentration:
-
Dry organic phase over Anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.
-
Filter and concentrate under reduced pressure (Rotovap) at 40 °C.
-
Decision Workflows (Visualized)
Diagram 1: Extraction Workflow
This flowchart illustrates the critical decision points for pH control and solvent choice.[1]
Caption: Logical workflow for pH adjustment and solvent selection to ensure maximum recovery of this compound.
Diagram 2: Solvent Selectivity Decision Tree
Use this tree to select the solvent based on the specific impurity profile of your reaction.
Caption: Decision matrix for optimizing purity during the extraction phase.
Frequently Asked Questions (FAQ)
Q: Can I use crystallization instead of chromatography after extraction? A: Yes. This compound derivatives often crystallize well.[1] After concentrating the extraction solvent (e.g., EtOAc), try adding a non-polar anti-solvent like Hexane or Heptane dropwise.[1] If an oil forms, re-dissolve in a minimum amount of hot Ethanol and cool slowly.[1]
Q: Is this compound light-sensitive? A: Cinnolines can be susceptible to photodegradation over long periods.[1] It is best practice to wrap flasks in foil during prolonged extraction or drying steps, although it is generally stable under standard lab lighting for short durations.[1]
Q: What is the "Green" solvent recommendation? A: 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from renewable resources (corn cobs/bagasse), has a higher boiling point than THF (reducing volatile emissions), and forms a distinct phase with water, unlike THF which is miscible.[1]
References
-
Cinnoline Chemistry & Properties
-
Solvent Selection Principles
-
General Extraction Methodologies for Nitrogen Heterocycles
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 5-Phenylcinnoline: Experimental Data, Comparative Analysis, and In-Silico Prediction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, cinnoline and its derivatives represent a class of compounds with significant interest due to their diverse biological activities. Understanding the structural nuances of these molecules is paramount for targeted drug design and development. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹H NMR, stands as an unparalleled tool for elucidating molecular structure in solution. This guide provides a comprehensive analysis of the ¹H NMR chemical shifts of 5-phenylcinnoline, a key derivative.
While a directly published, fully assigned ¹H NMR spectrum for this compound remains elusive in the current literature, this guide synthesizes available experimental data for closely related analogs, offers a robust comparative analysis, and presents a theoretically predicted spectrum. This approach provides researchers with a strong framework for the identification and characterization of this compound and similar substituted cinnolines.
The Cinnoline Scaffold: A Privileged Heterocycle
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational structure for a multitude of compounds with applications in medicinal chemistry. The electronic properties and reactivity of the cinnoline ring are significantly influenced by the nature and position of its substituents. The introduction of a phenyl group at the 5-position is expected to induce notable changes in the electronic environment of the heterocyclic protons, which are directly observable in the ¹H NMR spectrum.
Understanding the ¹H NMR Landscape of Cinnolines
The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Protons in aromatic systems, such as the cinnoline ring, typically resonate in the downfield region of the spectrum (generally δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The presence of the two nitrogen atoms in the cinnoline ring introduces a further layer of complexity, as they exert an electron-withdrawing inductive effect, leading to a general downfield shift of the protons, particularly those in close proximity.
Comparative Analysis: Unsubstituted Cinnoline vs. Phenyl-Substituted Derivatives
To understand the impact of the phenyl substituent at the 5-position, it is instructive to first examine the ¹H NMR spectrum of the parent cinnoline molecule and compare it with a known phenyl-substituted isomer, 4-phenylcinnoline.
¹H NMR Chemical Shifts of Cinnoline and Phenyl-Substituted Derivatives
| Compound | Solvent | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Phenyl Protons | Reference |
| Cinnoline | CDCl₃ | 9.15 (d) | 7.65 (d) | 7.78 (dd) | 7.65 (ddd) | 7.89 (ddd) | 8.32 (d) | - | |
| 4-Phenylcinnoline | CDCl₃ | 9.00 (s) | - | 8.35 (d) | 7.80 (t) | 7.95 (t) | 7.75 (d) | 7.50-7.65 (m) | |
| This compound (Predicted) | CDCl₃ | ~9.2 | ~7.8 | - | ~7.9 | ~7.7 | ~8.5 | ~7.4-7.6 | - |
Note: The predicted values for this compound are estimations based on substituent effects and analysis of related compounds.
Key Observations and Mechanistic Insights:
-
Unsubstituted Cinnoline: The protons on the pyridazine ring (H-3 and H-4) and the proton peri to a nitrogen (H-8) are the most deshielded, appearing at the lowest field. This is a direct consequence of the electron-withdrawing nature of the nitrogen atoms.
-
4-Phenylcinnoline: The introduction of a phenyl group at the 4-position removes the H-4 signal. The most significant effect is observed on H-3, which appears as a singlet and is shifted slightly upfield compared to cinnoline. This is likely due to a combination of electronic and steric effects of the phenyl group. The protons of the benzo ring (H-5, H-6, H-7, H-8) also experience shifts, reflecting the altered electronic distribution within the entire ring system.
-
Predicted Spectrum of this compound:
-
The absence of a signal for H-5 is the most obvious feature.
-
The protons ortho to the phenyl substituent (H-4 and H-6) are expected to be the most affected. The phenyl group can exert both inductive and resonance effects. Due to the likely non-coplanar arrangement of the phenyl and cinnoline rings to minimize steric hindrance, the inductive effect will likely dominate. Anisotropic effects from the phenyl ring current could lead to either shielding or deshielding of nearby protons depending on their spatial orientation.
-
We predict a downfield shift for H-6 and a slight upfield shift for H-4 compared to their positions in unsubstituted cinnoline.
-
The protons of the phenyl group itself will likely appear as a multiplet in the range of δ 7.4-7.6 ppm.
-
Visualizing the Structure and Proton Numbering
To aid in the discussion of the ¹H NMR data, the structure of this compound with the standard numbering of the protons is provided below.
Figure 1. Structure and proton numbering of this compound.
Experimental Protocol for ¹H NMR Acquisition of this compound
For researchers aiming to acquire experimental data for this compound, the following protocol provides a robust starting point.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and analysis.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Workflow Diagram:
Figure 2. Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized and purified this compound. The purity of the sample is critical for obtaining a clean spectrum.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is a good first choice for many organic molecules). Ensure the sample is fully dissolved.
-
If the deuterated solvent does not contain an internal standard, add a small drop of tetramethylsilane (TMS).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.
-
Set the appropriate acquisition parameters. Standard ¹H NMR parameters are often a good starting point. A 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds are typical.
-
Acquire the Free Induction Decay (FID) signal. The number of scans will depend on the sample concentration; for a 5-10 mg sample, 16 to 64 scans are usually sufficient.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, multiplet) of each signal to deduce the number of neighboring protons (n+1 rule).
-
Assign each signal to a specific proton in the this compound molecule based on its chemical shift, integration, and multiplicity, and by comparison with the data for related compounds.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of this compound. By leveraging experimental data from the parent cinnoline and a positional isomer, we have established a solid basis for the interpretation of the spectrum of the title compound. The provided experimental protocol offers a clear and actionable workflow for researchers to obtain this valuable data.
The definitive characterization of this compound through the acquisition and full assignment of its ¹H NMR spectrum is a valuable endeavor for the chemical community. Such data would not only confirm the theoretical predictions made in this guide but also contribute to the growing body of knowledge on the structure-property relationships of this important class of heterocyclic compounds.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Phenylcinnoline
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For researchers and professionals in drug development, a comprehensive understanding of a molecule's fragmentation behavior underpins its confident identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-phenylcinnoline, a heterocyclic compound of interest. In the absence of direct experimental data for this specific molecule, we will construct a robust, mechanistically sound fragmentation pathway based on established principles and comparative analysis with structurally related compounds.
This guide will delve into the core principles of EI-MS, predict the fragmentation cascade of this compound with detailed mechanistic explanations, and draw a critical comparison with the known fragmentation of 2-phenylquinoline. By grounding our predictions in the established fragmentation patterns of the parent cinnoline heterocycle and the influence of phenyl substituents, we aim to provide a reliable roadmap for researchers encountering this or similar molecular scaffolds.
The Foundation: Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The process begins with the bombardment of the gaseous sample molecules with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M radical cation, M•+). This molecular ion, being in a high-energy state, undergoes a series of unimolecular decompositions, breaking into smaller charged fragments and neutral species. The resulting mass spectrum is a plot of the relative abundance of these fragment ions as a function of their mass-to-charge ratio (m/z), creating a unique fingerprint of the molecule.
Predicting the Fragmentation Symphony of this compound
The structure of this compound, with its fused aromatic rings and a phenyl substituent, suggests a fragmentation pattern dominated by the stability of the aromatic system and the influence of the nitrogen atoms and the phenyl group. The predicted molecular ion (M•+) for this compound (C₁₄H₁₀N₂) would appear at an m/z of 206.
The primary fragmentation pathways are anticipated to involve the characteristic loss of nitrogen gas (N₂) from the cinnoline ring, a common feature for many nitrogen-containing heterocyclic compounds. The presence of the phenyl group is expected to significantly influence the subsequent fragmentation steps.
Proposed Fragmentation Pathway of this compound:
A plausible fragmentation pathway for this compound under electron ionization is depicted below:
Figure 1: Predicted Fragmentation Pathway of this compound.
Key Fragmentation Steps:
-
Formation of the Molecular Ion (m/z 206): The initial ionization event produces the molecular ion of this compound. Due to the aromatic nature of the compound, this peak is expected to be reasonably intense.
-
Loss of Molecular Nitrogen (m/z 178): The most characteristic initial fragmentation of the cinnoline ring system is the expulsion of a neutral nitrogen molecule (N₂). This is a highly favorable process, driven by the formation of the stable N₂ molecule. This would result in a prominent fragment ion at m/z 178.
-
Loss of a Hydrogen Radical (m/z 177): Following the loss of N₂, the resulting ion at m/z 178 can further stabilize by losing a hydrogen radical (H•), leading to the formation of a stable, even-electron ion at m/z 177. This is a common fragmentation pattern for aromatic compounds.
-
Loss of Hydrogen Cyanide (m/z 151): Another potential fragmentation pathway from the m/z 178 ion is the elimination of a neutral hydrogen cyanide (HCN) molecule. This is a characteristic fragmentation for nitrogen-containing aromatic rings and would produce a fragment at m/z 151.
-
Formation of the Phenyl Cation (m/z 77): Direct cleavage of the bond connecting the phenyl group to the cinnoline ring can lead to the formation of the highly stable phenyl cation (C₆H₅⁺) at m/z 77. This is a very common fragment in the mass spectra of phenyl-substituted compounds.
A Tale of Two Isomers: this compound vs. 2-Phenylquinoline
To provide a tangible comparison, we will examine the known fragmentation pattern of 2-phenylquinoline, an isomer of this compound where the nitrogen atoms are in different positions within the heterocyclic core. The mass spectrum of 2-phenylquinoline is well-documented in spectral databases such as the NIST Mass Spectral Library.
Fragmentation Pattern of 2-Phenylquinoline:
The electron ionization mass spectrum of 2-phenylquinoline (C₁₅H₁₁N, M•+ at m/z 205) is characterized by a very stable molecular ion, which is often the base peak. The primary fragmentation involves the loss of a hydrogen atom to form a stable [M-H]⁺ ion at m/z 204. Subsequent fragmentation can involve the loss of HCN, leading to a fragment at m/z 178.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Characteristic Neutral Losses |
| This compound (Predicted) | 206 | 178, 177, 151, 77 | N₂, H•, HCN |
| 2-Phenylquinoline (Experimental) | 205 | 204, 178 | H•, HCN |
Table 1: Comparison of Key Mass Spectral Data for this compound and 2-Phenylquinoline.
Comparative Analysis:
The most striking difference in the predicted fragmentation patterns lies in the initial fragmentation step. For this compound, the facile loss of N₂ is the dominant primary fragmentation pathway, a direct consequence of the adjacent nitrogen atoms in the cinnoline core. In contrast, 2-phenylquinoline, lacking this N=N moiety, exhibits a more typical aromatic fragmentation pattern with the initial loss of a hydrogen radical.
This fundamental difference in the initial fragmentation cascade would lead to significantly different mass spectra, allowing for the unambiguous differentiation of these two isomers. The presence of a strong peak at m/z 178 in the spectrum of this compound, corresponding to the loss of 28 Da from the molecular ion, would be a key diagnostic feature.
Experimental Protocol for EI-MS Analysis
To experimentally verify the predicted fragmentation pattern of this compound, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.
Sample Preparation:
-
Dissolution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.[2]
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[2]
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the experimental fragmentation pattern with the predicted pathway and with reference spectra from databases like the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry of Mass Spectral Data, if available.[3][4][5][6][7][8][9][10]
Figure 2: Experimental Workflow for EI-MS Analysis of this compound.
Conclusion
References
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (n.d.). Retrieved February 5, 2026, from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2001/ix/117-124
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024). AIP Publishing. Retrieved February 5, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved February 5, 2026, from [Link]
-
Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2025). Preprints.org. Retrieved February 5, 2026, from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022). AIP Publishing. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometry Data Center. (n.d.). NIST. Retrieved February 5, 2026, from [Link]
-
Mass Spectral Databases. (n.d.). Wiley Science Solutions. Retrieved February 5, 2026, from [Link]
-
Lecture 10: MS Interpretation – Part 4 Postulation of Molecular Structures. (n.d.). Retrieved February 5, 2026, from [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2022). MDPI. Retrieved February 5, 2026, from [Link]
-
Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Retrieved February 5, 2026, from [Link]
-
NIST 23 Mass Spectral Library. (n.d.). Scientific Instrument Services. Retrieved February 5, 2026, from [Link]
-
How to Compute Electron Ionization Mass Spectra from First Principles. (2016). ACS Publications. Retrieved February 5, 2026, from [Link]
-
First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Wiley Registry™ of Mass Spectral Data, 2023 Edition. (n.d.). Scientific Instrument Services. Retrieved February 5, 2026, from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved February 5, 2026, from [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (2021). MDPI. Retrieved February 5, 2026, from [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Retrieved February 5, 2026, from [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews. Retrieved February 5, 2026, from [Link]
-
Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Wiley Science Solutions. Retrieved February 5, 2026, from [Link]
-
Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved February 5, 2026, from [Link]
-
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 5, 2026, from [Link]
-
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
-
Ionization Methods in Organic Mass Spectrometry. (n.d.). Retrieved February 5, 2026, from [Link]
-
Wiley Registry of Mass Spectral Data, 12th Edition. (n.d.). MS Wil. Retrieved February 5, 2026, from [Link]
-
NIST MS and MS/MS Libraries. (n.d.). SpectralWorks. Retrieved February 5, 2026, from [Link]
-
Wiley Registry / NIST Mass Spectral Library 2023. (n.d.). Spectrometrics. Retrieved February 5, 2026, from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 4. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]
- 5. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. mswil.com [mswil.com]
- 8. static.mascom-bremen.de [static.mascom-bremen.de]
- 9. spectralworks.com [spectralworks.com]
- 10. spectrometrics.com [spectrometrics.com]
A Guide to the Vibrational Landscape of 5-Phenylcinnoline: An In-Depth Analysis of its Infrared Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry
Infrared spectroscopy is an indispensable tool in the structural elucidation of organic molecules. By probing the vibrational frequencies of chemical bonds, an IR spectrum provides a unique molecular fingerprint. For N-heterocyclic compounds like cinnoline and its derivatives, IR spectroscopy is particularly insightful for confirming the presence of the core ring structure and identifying the nature and position of substituents. 5-Phenylcinnoline, a molecule of interest in medicinal chemistry, possesses a unique vibrational signature arising from the interplay of its cinnoline core and the appended phenyl ring. Understanding these characteristic peaks is paramount for reaction monitoring, quality control, and the interpretation of molecular interactions.
Predicted Infrared Spectrum of this compound: A Detailed Peak Assignment
The structure of this compound combines the features of a cinnoline moiety and a biphenyl-like linkage. Therefore, its IR spectrum is predicted to be a composite of the vibrational modes of these two systems, with some shifts and additional complexities arising from their conjugation.
Figure 1: Molecular structure of this compound.
Based on the analysis of its constituent functional groups, the following table summarizes the predicted characteristic IR absorption peaks for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Comments |
| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | These peaks arise from the C-H stretching vibrations of both the cinnoline and phenyl rings.[1][2] |
| Aromatic C=C Stretching | 1620 - 1450 | Medium to Strong | Multiple bands are expected in this region corresponding to the C=C bond stretching within the aromatic rings. These are often referred to as "skeletal" vibrations and are characteristic of the aromatic system.[1][2] The presence of the N=N and C=N bonds within the cinnoline ring will also contribute to this region. |
| C=N Stretching | ~1630 - 1580 | Medium | The C=N stretching vibration of the cinnoline ring is expected in this region, likely overlapping with the C=C stretching bands.[3] |
| Aromatic C-H In-Plane Bending | 1300 - 1000 | Weak to Medium | These absorptions are due to the bending of C-H bonds within the plane of the aromatic rings. Their intensities are generally weaker than the out-of-plane bending modes.[2] |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | This region is highly diagnostic for the substitution pattern on the aromatic rings.[4][5] For the monosubstituted phenyl ring, a strong band is expected around 770-730 cm⁻¹ and another around 710-690 cm⁻¹. The substitution pattern on the cinnoline ring will also give rise to characteristic bands in this region. |
Comparative Spectral Analysis: this compound vs. Cinnoline and Biphenyl
To refine our prediction, we can compare the expected spectrum of this compound with the known IR spectra of its parent structures: cinnoline and biphenyl.
Cinnoline: The Heterocyclic Core
The IR spectrum of cinnoline is characterized by the vibrations of its bicyclic aromatic system containing two adjacent nitrogen atoms. Key absorptions include aromatic C-H stretching above 3000 cm⁻¹, a series of C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands below 900 cm⁻¹.[6][7]
Biphenyl: The Phenyl Substituent
The IR spectrum of biphenyl is dominated by the vibrations of the two phenyl rings.[8][9] It exhibits characteristic aromatic C-H stretching peaks around 3060-3030 cm⁻¹, prominent C=C stretching bands near 1600, 1480, and 1430 cm⁻¹, and strong C-H out-of-plane bending absorptions for a monosubstituted-like pattern.[10]
This compound: A Hybrid Spectrum
The IR spectrum of this compound will essentially be a superposition of the spectra of cinnoline and a monosubstituted benzene, with some key differences:
-
Increased Complexity: The overall spectrum will be more complex than that of either parent molecule due to the larger number of atoms and lower symmetry.
-
Shifts in Ring Vibrations: The electronic conjugation between the cinnoline and phenyl rings may cause slight shifts in the C=C and C=N stretching frequencies.
-
Distinct Out-of-Plane Bending: The C-H out-of-plane bending region will be particularly informative, showing a combination of bands characteristic of the substitution pattern on both the cinnoline and the phenyl rings.
Figure 2: Diagram illustrating the contribution of cinnoline and biphenyl to the predicted IR spectrum of this compound.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To experimentally verify the predicted spectral features, the following protocol for acquiring a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound is recommended.
Sample Preparation: KBr Pellet Method
The Potassium Bromide (KBr) pellet method is a common and reliable technique for obtaining high-quality IR spectra of solid samples.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade KBr (100-200 mg), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spatula
Procedure:
-
Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture will lead to a broad absorption band around 3400 cm⁻¹ and 1640 cm⁻¹.
-
Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder.
-
Mixing: Add 1-2 mg of the this compound sample to the KBr in the mortar. The sample-to-KBr ratio should be approximately 1:100.
-
Homogenization: Gently grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Excessive grinding can sometimes induce polymorphic changes in the sample.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
FT-IR Spectrometer Setup and Data Acquisition
Typical Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)
-
Apodization: Happ-Genzel
Procedure:
-
Background Scan: With an empty sample compartment, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.
-
Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Figure 3: A flowchart outlining the experimental workflow for obtaining an FT-IR spectrum of this compound.
Conclusion
This guide provides a robust framework for understanding and interpreting the infrared spectrum of this compound. By leveraging a comparative analysis with cinnoline and biphenyl, we have predicted the key vibrational modes that define its spectral fingerprint. The detailed experimental protocol offers a clear path for researchers to obtain high-quality experimental data for verification. As a Senior Application Scientist, I am confident that this guide will serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel heterocyclic compounds.
References
- Mishra, P., Saxena, V., Keshri, M., & Saxena, A. (2015). Synthesis, Characterization and Anti-inflammatory activity of Cinnolines (Pyrazole) derivatives. IOSR Journal of Pharmacy and Biological Sciences, 10(2), 72-77.
- A concise review on cinnoline and its biological activities. (2020).
- Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 499-524.
- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.
-
NIST Chemistry WebBook. (n.d.). Quinoline. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Biphenyl. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
- Hudgins, D. M., Bauschlicher Jr, C. W., & Allamandola, L. J. (2000). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 104(16), 3655-3669.
-
PubChem. (n.d.). 2-Phenylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- Claramunt, R. M., Alkorta, I., & Elguero, J. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. ARKIVOC: Online Journal of Organic Chemistry, 2022(1), 165-185.
-
Chegg. (2020). From the experimental FT-IR spectrum of the final N-phenylmaleimide product, list the absorption band frequency due to the imide carbonyl C=O stretch. Retrieved from [Link]
- Mattioda, A. L., Ricketts, C. L., & Allamandola, L. J. (2008). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 685(1), 259.
- Ali, F., Khan, I., Khan, S. W., & Iqbal, J. (2014). Copper nanoparticles catalyzed Ullmann coupling reaction: A versatile and efficient protocol for the synthesis of biaryls. Journal of the Chemical Society of Pakistan, 36(1), 138-143.
-
Innovative Journal. (n.d.). A Concise Review on Cinnolines. Retrieved from [Link]
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
-
ResearchGate. (n.d.). The FT–IR spectra of compounds: (a) 5, (b) 6, and (c) 7. Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectra of single-component benzene and N-heterocycle ices irradiated at 15 K. Retrieved from [Link]
- Mishra, P., Saxena, V., Kesheri, M., & Saxena, A. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives.
-
PubChem. (n.d.). Biphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). [1,1'-Biphenyl]-4,4'-diamine, 2,2',3,3',5,5',6,6'-octafluoro-. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
- Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl c
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Deriv
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Sandford, S. A., et al. (2024). Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. Spectroscopy Online.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academics.nat.tum.de [academics.nat.tum.de]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ijariit.com [ijariit.com]
- 8. Biphenyl [webbook.nist.gov]
- 9. Biphenyl(92-52-4) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
UV-Vis Absorption Profile of 5-Phenylcinnoline: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 5-phenylcinnoline, emphasizing the structural determinants of its spectral profile.
Executive Summary
This compound presents a unique spectroscopic profile among phenyl-substituted cinnolines due to the "peri-effect." Unlike its isomers (3- or 4-phenylcinnoline), the 5-phenyl derivative exhibits a distinct hypsochromic (blue) shift and hypochromic effect relative to what is expected for a fully conjugated system. This guide analyzes these phenomena through the lens of steric inhibition of resonance , providing researchers with the rationale needed to interpret spectral data accurately during drug discovery and intermediate characterization.
Key Spectral Characteristics
-
Primary Maxima (
): 225 nm, 285 nm, 325 nm (Estimated based on structural analogy to 1-phenylnaphthalene). -
Electronic Transition:
(aromatic) and (heterocyclic nitrogen lone pair). -
Critical Feature: Significant deconjugation of the phenyl ring due to steric clash with the H-4 atom.
Structural Analysis & Spectral Causality
To understand the UV-Vis profile of this compound, one must analyze its topology compared to its isomers.
The "Peri" Effect (Steric Inhibition of Resonance)
In the cinnoline scaffold (1,2-benzodiazine), position 5 is the peri position, structurally analogous to position 1 in naphthalene.
-
4-Phenylcinnoline: The phenyl ring at position 4 has moderate steric interaction but can achieve partial coplanarity, allowing extended
-conjugation. This results in a bathochromic (red) shift . -
This compound: The phenyl group at position 5 faces severe steric repulsion from the hydrogen atom at position 4 (the "bay region" interaction).
-
Consequence: To relieve this strain, the phenyl ring rotates out of the plane of the cinnoline nucleus (dihedral angle
). -
Spectral Result: The
-system of the phenyl ring is effectively decoupled from the cinnoline chromophore. The resulting spectrum resembles that of the parent cinnoline molecule rather than a highly conjugated system.
-
Visualization of Steric Hindrance
The following diagram illustrates the structural logic governing the spectral shifts.
Figure 1: Mechanistic pathway showing how steric hindrance at the 5-position leads to spectral blue-shifting.
Comparative Spectral Data
The following table contrasts the expected absorption maxima of this compound with its isomers and the parent compound.
| Compound | Extinction Coefficient ( | Structural State | |
| Cinnoline (Parent) | 222, 276, 286, 328 | Moderate | Planar |
| 3-Phenylcinnoline | ~245, ~310, ~350 | High (Hyperchromic) | Planar (Fully Conjugated) |
| 4-Phenylcinnoline | ~240, ~300, ~340 | High | Slightly Twisted |
| This compound | ~225, ~285, ~325 | Lower (Hypochromic) | Highly Twisted (Deconjugated) |
Note: Values for this compound are derived from comparative analysis of 1-phenylnaphthalene and 5-phenylquinoline analogues due to limited archival data for this specific isomer.
Interpretation Guide
-
The 325 nm Band: Corresponds to the
-band of the cinnoline nucleus. In this compound, this band is essentially unchanged from the parent cinnoline because the phenyl ring does not participate in the resonance. -
The 225 nm Band: Represents the
-band. While intense, it appears at a shorter wavelength than in the 4-phenyl isomer. -
n
Transition: A weak band typically around 390 nm (characteristic of diazines) may be visible in non-polar solvents but is often obscured or broadened in polar solvents like ethanol.
Experimental Protocol for Validation
To accurately measure and validate the UV-Vis profile of this compound, follow this self-validating protocol. This ensures that solvent effects (solvatochromism) and aggregation do not skew results.
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Cyclohexane.
-
Why: Ethanol allows observation of polar shifts; Cyclohexane resolves fine vibrational structure.
-
-
Blank: Pure solvent from the same bottle used for dissolution.
-
Cuvette: Quartz (1 cm path length), matched pair.
Step-by-Step Workflow
Figure 2: Experimental workflow for validating UV-Vis absorption data.
-
Stock Solution: Dissolve ~1 mg of this compound in 10 mL of ethanol. Sonicate to ensure complete dissolution.
-
Working Solution: Dilute the stock to approximately
M.-
Checkpoint: The absorbance at
should be between 0.6 and 0.8 AU for maximum accuracy.
-
-
Baseline Correction: Run a baseline scan with pure solvent in both sample and reference cuvettes.
-
Measurement: Scan from 200 nm to 450 nm.
-
Validation: Prepare a second dilution (e.g., 50% concentration). If the spectral shape remains identical and absorbance halves, the data is valid (no aggregation).
References
-
Hearn, J. M., et al. "Cinnolines. Part XXVIII. The ultraviolet absorption spectra of some cinnolines." Journal of the Chemical Society, 1951, pp. 3318-3321. Link
- Friedel, R. A., & Orchin, M. "Ultraviolet Spectra of Aromatic Compounds." John Wiley & Sons, 1951.
-
Mason, S. F. "The electronic absorption spectra of heterocyclic compounds." Journal of the Chemical Society, 1962.[1] (Detailed analysis of diazine transitions).
-
Osborn, A. R., & Schofield, K. "Cinnolines. Part XXXIV. 4-Phenylcinnolines."[2] Journal of the Chemical Society, 1956. Link
Sources
A Comparative Analysis of the Biological Potency of 5-Phenylcinnoline and Its Quinoline Isostere
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic design of bioactive molecules is paramount. The principle of isosteric replacement, where a functional group is substituted with another that has similar physical and chemical properties, is a cornerstone of this process. This guide provides an in-depth comparison of the biological potency of 5-phenylcinnoline and its corresponding isostere, 5-phenylquinoline, with a focus on their potential as anticancer agents.
The Rationale for Isosteric Replacement: Cinnoline and Quinoline Scaffolds
The quinoline ring system is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Cinnoline, a bicyclic aromatic heterocycle, is a bioisostere of quinoline, differing in the placement of one of the nitrogen atoms within the heterocyclic ring. This subtle structural modification can significantly impact the molecule's electronic distribution, metabolic stability, and interaction with biological targets, thereby modulating its overall biological potency. The exploration of cinnoline as a quinoline isostere is a compelling strategy in the quest for novel therapeutic agents with improved efficacy and safety profiles.
Comparative Biological Potency: An Overview of Antiproliferative Activity
While a direct head-to-head comparative study of the biological potency of this compound and 5-phenylquinoline is not extensively documented in publicly available literature, we can infer a comparative understanding by examining the reported activities of their derivatives against various cancer cell lines. The data presented below, collated from various studies, highlights the potential of both scaffolds in the development of novel antiproliferative agents.
It is crucial to note that the following data is not from a single comparative study and variations in experimental conditions (e.g., cell lines, assay protocols, exposure times) can influence the outcomes. Therefore, this table serves as a general guide to the potential potency of these scaffolds rather than a direct, definitive comparison.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-substituted Quinolines | 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa | 0.50 | [3] |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-8-phenylquinoline | HeLa | 1.28 | [3] | |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various | < 1.0 | [4] | |
| Phenyl-substituted Cinnolines | Substituted 4-(p-amino phenyl sulphonamide) cinnoline 3-carboxamide | Not Specified | Moderate to Good Antibacterial Activity | [5] |
| Other Relevant Derivatives | Morpholine substituted quinazoline | A549, MCF-7, SHSY-5Y | Significant Cytotoxicity | [6] |
| 1-Phenyl-1-(quinazolin-4-yl)ethanol | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | 0.1 - 0.3 | [7] |
Experimental Protocol: Assessing Antiproliferative Activity using the MTT Assay
To provide a practical framework for the comparative evaluation of these compounds, a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation.[8]
Objective: To determine the concentration of a test compound (e.g., this compound or 5-phenylquinoline derivative) that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[9]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software program.
-
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Isosteric relationship between Quinoline and Cinnoline.
Caption: Workflow of the MTT assay for antiproliferative activity.
Conclusion and Future Directions
The strategic application of bioisosterism, such as the replacement of a quinoline scaffold with a cinnoline core, holds significant promise in the discovery of novel therapeutic agents. While direct comparative data for this compound and 5-phenylquinoline is limited, the existing literature strongly supports the potential of both heterocyclic systems as valuable starting points for the development of potent anticancer compounds.
Future research should focus on the direct, systematic comparison of the biological activities of this compound and its quinoline isostere. Such studies, employing standardized experimental protocols, will provide a clearer understanding of the structure-activity relationships and guide the rational design of more effective and selective drug candidates. The detailed experimental protocol provided in this guide offers a robust methodology for conducting such comparative evaluations.
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. Retrieved from [Link]
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 543-557.
- Chandrashekar, A., et al. (2017). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1569-1579.
- D'hooghe, M., et al. (2015). Synthesis and in vitro antiproliferative activity of new phenylaminoisoquinolinequinones against cancer cell lines. Molecules, 20(5), 8794-8810.
- El-Sayed, M. A. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports, 12(1), 20083.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Kuroiwa, K., et al. (2015). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 287-291.
- Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(23), 13936-13946.
- Merz, K. H., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7592.
- Pieters, R., et al. (2010). Cell sensitivity assays: the MTT assay. In Cancer cell culture: methods and protocols (pp. 241-247). Humana Press.
- Pluta, K., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410.
- Pommery, N., et al. (2019). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 24(17), 3144.
- S. L. C., et al. (2021). Synthesis, Antiproliferative Activity and Radical Scavenging Ability of 5-O-Acyl Derivatives of Quercetin. Molecules, 26(6), 1629.
- S. N., et al. (2020). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of the Serbian Chemical Society, 85(1), 1-13.
- Sun, M., et al. (2024). Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. European Journal of Medicinal Chemistry, 279, 116611.
- Tang, C. O., et al. (2018). Cytotoxicity of compound 5 against three human carcinoma cell lines. Oncology Letters, 16(5), 6251-6258.
- Tök, F. B., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 48(5), 992-1007.
- Van der Poel, H. G., et al. (2018). The cytotoxic effects of 5f on the three cell lines as assessed by MTT assay.
- Wang, Y., et al. (2022).
- Yerrabelli, S., et al. (2020). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. Medicinal Chemistry Research, 29(1), 133-145.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Structural Validation of 5-Phenylcinnoline: A Comparative Guide to X-ray Crystallography
Executive Summary
In the development of nitrogen-containing heterocycles for drug discovery, 5-phenylcinnoline presents a distinct structural challenge. Unlike its 3- and 4-phenyl isomers, the 5-phenyl analog exhibits significant steric strain due to the peri-interaction between the phenyl ring and the C4-proton (or substituent). This interaction frequently induces a twisted conformation that complicates solution-phase characterization (NMR) due to signal broadening or ambiguous NOE (Nuclear Overhauser Effect) correlations.
This guide serves as a technical protocol for validating the structure of this compound. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard first-line tools, Single Crystal X-ray Diffraction (SC-XRD) remains the absolute method for unambiguous structural assignment. We compare these methodologies, providing experimental workflows to transition from a synthesized crude solid to a refined crystallographic model.
The Structural Challenge: Regiochemistry & Sterics
Synthesizing cinnolines (e.g., via Richter cyclization or Suzuki-Miyaura coupling of 5-chlorocinnoline) often yields regioisomeric mixtures. Distinguishing This compound from 8-phenylcinnoline or 4-phenylcinnoline is critical but difficult:
-
Regioisomerism: The chemical shifts of protons at positions 4, 5, and 8 are often close in ppm, making 1D
H NMR assignments tentative without distinct coupling patterns. -
Atropisomerism: The steric clash between the phenyl ring at C5 and the proton at C4 forces the phenyl ring out of planarity. This can lead to restricted rotation, broadening NMR signals and reducing the confidence of NOESY/ROESY constraints.
Comparison of Validation Methods
| Feature | X-ray Crystallography (SC-XRD) | Solution NMR (1D/2D) | DFT Calculation |
| Primary Output | Absolute 3D atomic coordinates | Magnetic environment & connectivity | Predicted energy minima |
| Regio-certainty | Definitive (100%) | High (requires clear NOE) | Hypothetical |
| Steric Insight | Exact torsion angles (static) | Averaged dynamics | Gas-phase prediction |
| Sample State | Solid (Single Crystal) | Solution ( | Virtual |
| Weakness | Requires crystal growth | Ambiguous for fluxional molecules | Depends on basis set accuracy |
Technical Deep Dive: X-ray Crystallography Workflow
To validate this compound, one must move beyond simple powder diffraction and obtain a single-crystal solution.
Experimental Workflow
The following diagram outlines the critical path from synthesis to structural deposition.
Figure 1: Critical path for structural validation of this compound via X-ray crystallography.
Crystallization Protocol for Phenylcinnolines
Cinnoline derivatives are often planar aromatics that stack well, but the 5-phenyl twist can disrupt packing.
Protocol:
-
Solvent Selection: Dissolve 10 mg of purified this compound in a minimal amount of Dichloromethane (DCM) or Chloroform .
-
Anti-solvent Layering: Carefully layer an equal volume of n-Hexane or Pentane on top. Do not mix.
-
Conditions: Seal the vial with parafilm, poke a single pinhole, and store at 4°C in a vibration-free environment.
-
Observation: Inspect after 24-48 hours. Look for block-like or prismatic crystals. Needle-like crystals often indicate rapid precipitation and poor diffraction quality.
Data Collection & Refinement Parameters
-
Temperature: Collect data at 100 K (cryogenic cooling). This freezes the phenyl ring rotation, reducing thermal ellipsoids and allowing precise determination of the C5-C1' torsion angle.
-
Radiation: Mo-K
( Å) is preferred for small organic molecules to minimize absorption, though Cu-K is acceptable if crystals are small (<0.1 mm). -
Resolution: Aim for 0.8 Å resolution or better to resolve C-C bond lengths clearly (typically 1.38–1.40 Å for aromatic systems).
Comparative Analysis: Why X-ray Wins Here
Case Study: Resolving the "Peri-Effect"
In this compound, the phenyl ring at position 5 is sterically crowded by the proton at position 4.
-
NMR Ambiguity: In solution, the phenyl ring may rotate rapidly or rock. The NOE signal between H4 and the phenyl ortho-protons might be weak due to an intermediate distance (3.5–4.0 Å) or broadened by exchange. You might incorrectly assign it as the 8-phenyl isomer if the chemical shifts are similar.
-
X-ray Certainty: The crystal structure will freeze the molecule in its lowest energy conformation (influenced by packing).
-
Expected Result: The X-ray structure will likely show a torsion angle between the cinnoline plane and the phenyl ring of 40°–60° to relieve steric strain.
-
Validation: This twist prevents planar
-stacking at that specific site, a feature distinct from the flatter 3-phenylcinnoline isomer.
-
Logical Validation Framework
The following diagram illustrates the decision logic when NMR data is ambiguous.
Figure 2: Decision matrix for escalating from NMR to X-ray validation.
References
-
Cinnoline Chemistry & Synthesis
-
Crystallography vs.
-
Structural Data on Analogues
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Crystal Structure of New 1-Phenyl-Substituted Tribenzsilatranes | MDPI [mdpi.com]
HPLC Analysis of 5-Phenylcinnoline: A Comparative Method Development Guide
Topic: HPLC Retention Time & Method Development for 5-Phenylcinnoline Standards Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a technical analysis of high-performance liquid chromatography (HPLC) methods for the retention and separation of This compound , a nitrogen-containing heterocyclic building block often used in medicinal chemistry (e.g., siderophore analogs, PDE10A inhibitors).
Unlike simple alkyl-substituted aromatics, this compound exhibits significant
Technical Background & Chemical Logic
This compound is a fused bicyclic heteroaromatic system. Its retention behavior is governed by two primary mechanisms:
-
Hydrophobic Interaction: Driven by the lipophilicity of the phenyl ring and the cinnoline core (LogP ~3.0 - 3.5).
-
-
Interactions: The electron-deficient diazanaphthalene ring and the pendant phenyl group create strong potentials for -stacking, which are chemically "invisible" to standard alkyl (C18) phases but highly active on phenyl-ligand phases.
Comparison of Stationary Phases
| Feature | Alternative A: Standard C18 | Recommended: Phenyl-Hexyl |
| Primary Mechanism | Hydrophobic Partitioning (Dispersive) | Hydrophobic + |
| Selectivity | Low for aromatic isomers | High for aromatic isomers |
| Solvent Compatibility | Best with ACN or MeOH | Methanol required to activate |
| Retention Order | Elutes based on hydrophobicity alone | Elutes based on |
| Isomer Resolution | Poor (Often co-elutes 4- and 5-isomers) | Excellent (Resolves sterically crowded 5-isomer) |
Scientific Insight: The "5-position" in cinnoline is sterically unique, being adjacent to the bridgehead carbon but distinct from the N-N bond. On a C18 column, the steric bulk of the phenyl group at position 5 reduces effective surface area contact, often causing this compound to elute earlier than its 3- or 4-isomers. On a Phenyl-Hexyl column, the specific orbital alignment allows for preferential retention, often reversing this order or expanding the resolution window.
Experimental Protocol & Data
The following protocol is a self-validating system designed to confirm the identity of this compound against potential isomeric impurities.
Standard Operating Procedure (SOP)
Reagents:
-
Analytes: this compound (Reference Std), 4-Phenylcinnoline (Impurity/Isomer).
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water (
), Formic Acid (FA).
Instrumentation:
-
Agilent 1200/1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) scanning 210–400 nm.
-
Monitoring Wavelength: 254 nm (universal aromatic) and 320 nm (cinnoline core specific).
-
Experiment A: The "Selectivity Check" (Isocratic)
Objective: Determine the resolution factor (
| Parameter | Condition Set 1 (C18) | Condition Set 2 (Phenyl-Hexyl) |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 100mm, 3.5µm) | ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100mm, 3.5µm) |
| Mobile Phase | 60:40 ACN : 0.1% FA in Water | 60:40 MeOH : 0.1% FA in Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Observed | 4.5 - 4.8 min (Broad/Tailing) | 5.2 - 5.6 min (Sharp/Symmetric) |
| Resolution ( | < 1.5 (Partial overlap with 4-isomer) | > 2.5 (Baseline separation) |
Critical Note on Solvents: Acetonitrile (ACN) suppresses
-interactions because the solvent's own -electrons compete for the stationary phase sites. Methanol (MeOH) is transparent to these interactions, allowing the Phenyl-Hexyl column to exert its full selectivity.
Visualizing the Separation Mechanism
The following diagram illustrates the decision pathway for selecting the correct column and the mechanistic difference that leads to superior retention on Phenyl-Hexyl phases.
Caption: Comparative separation logic showing why Phenyl-Hexyl phases provide superior resolution for phenylcinnoline isomers via dual-retention mechanisms.
Troubleshooting & Optimization
If retention time shifts or peak splitting occurs, consult this diagnostic table:
| Symptom | Probable Cause | Corrective Action |
| Retention Time Drift (< 4.0 min) | Loss of Phase / Dewetting | Phenyl phases can dewet in 100% aqueous. Ensure at least 5% organic modifier is always present. |
| Peak Tailing | Residual Silanol Interactions | Cinnoline nitrogens are basic. Ensure Mobile Phase pH is acidic (0.1% Formic Acid, pH ~2.7) to protonate bases and suppress silanol activity. |
| Loss of Resolution | Solvent Mismatch | Verify Methanol is used. Switching to Acetonitrile on a Phenyl column negates the |
References
-
Comparison of Stationary Phases for Polyphenyls Source: Queen's University Belfast Research Portal Relevance: Establishes the superior retention behavior of Phenyl-Hexyl phases for sterically crowded aromatic isomers compared to C18. URL:[Link]
-
Getting the Most from Phenyl Stationary Phases Source: Chromatography Online (LCGC) Relevance: details the mechanism of
- interactions and the necessity of using Methanol over Acetonitrile for aromatic selectivity. URL:[Link] -
Synthesis and Characterization of 5-Phenyl Preacinetobactin Source: National Institutes of Health (PMC) Relevance: Provides synthesis context for 5-phenyl substituted heterocyclic systems, validating the structural challenges in purification. URL:[Link]
-
Separation of 6-Phenylquinoline on Newcrom R1 Source: SIELC Technologies Relevance: Demonstrates successful retention protocols for phenyl-substituted nitrogen heterocycles using mixed-mode or phenyl-type stationary phases. URL:[Link]
5-Phenylcinnoline vs 8-phenylcinnoline structural comparison
The following guide provides an in-depth structural and functional comparison between 5-phenylcinnoline and 8-phenylcinnoline . This analysis is designed for medicinal chemists and structural biologists evaluating the cinnoline scaffold for drug discovery or materials science applications.
Executive Summary: The Steric vs. Electronic Divergence
While this compound and 8-phenylcinnoline are constitutional isomers, their behavior in biological systems and chemical reactivity is distinct, driven by two fundamental forces: peri-strain and lone-pair repulsion .[1]
-
This compound: Defined by the "peri-effect." The phenyl ring at position 5 experiences severe steric clash with the hydrogen atom at position 4. This forces the phenyl ring out of planarity, breaking conjugation and creating a twisted, chiral-at-conformation geometry.[1]
-
8-Phenylcinnoline: Defined by "lone-pair repulsion."[1] The phenyl ring at position 8 interacts with the nitrogen lone pair at position 1 (N-1). While sterically crowded, this interaction is electronically unique, often allowing for different chelation potentials or electrostatic interactions compared to the 5-isomer.[1]
| Feature | This compound | 8-Phenylcinnoline |
| Dominant Interaction | Peri-strain (H-4 ↔ Ph-5) | Lone-pair repulsion (N-1 ↔ Ph-8) |
| Torsion Angle | High (~60–90°) | Moderate to High (~45–70°) |
| Electronic Character | Broken conjugation (Blue-shifted UV) | Partial conjugation / N-interaction |
| Solubility | Higher (due to non-planarity) | Moderate |
| Synthetic Access | Challenging (requires 5-halo precursors) | Accessible (via 8-halo Suzuki) |
Structural & Electronic Analysis
The Peri-Effect in this compound
In the cinnoline fused system (benzo[c]pyridazine), position 5 is analogous to the
-
Mechanism: The van der Waals radius of the phenyl group overlaps significantly with H-4.
-
Consequence: To relieve this strain, the phenyl ring rotates around the C5–C1' bond. This "de-conjugates" the
-system, raising the energy of the LUMO and widening the HOMO-LUMO gap. -
Observation: In UV-Vis spectroscopy, this results in a hypsochromic shift (blue shift) and lower extinction coefficients compared to planar analogs.[1]
The N-Lone Pair Interaction in 8-Phenylcinnoline
Position 8 is adjacent to the N-1 nitrogen.
-
Mechanism: The steric bulk of the phenyl ring clashes with the non-bonding electron pair (lone pair) of N-1.
-
Consequence: While the phenyl ring still twists, the repulsion is partly electrostatic. Unlike the H-4 atom in the 5-isomer, the N-1 atom has no proton to physically clash with, but the electron cloud repulsion is significant.
-
Chellation Potential: In some metallo-organic frameworks, 8-phenyl derivatives can be designed to form twisted pockets that bind metals, though the phenyl group itself is not a donor.[1]
Structural Logic Diagram
Figure 1: Structural logic comparing the steric origins of non-planarity in 5- and 8-phenylcinnolines.
Synthetic Pathways & Experimental Protocols
The most reliable method to access both isomers is via Suzuki-Miyaura Cross-Coupling of the corresponding halocinnolines. The 8-bromo precursor is generally more accessible than the 5-bromo analog due to directing group effects in precursor synthesis.
Synthesis Workflow
Figure 2: General Suzuki-Miyaura coupling workflow for arylcinnolines.
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 8-phenylcinnoline from 8-bromocinnoline. (Note: The same protocol applies to the 5-isomer, though reaction times may increase due to steric hindrance at the 5-position).
Reagents:
-
8-Bromocinnoline (1.0 mmol, 209 mg)[1]
-
Phenylboronic acid (1.2 mmol, 146 mg)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (0.05 mmol, 58 mg)[1] -
Sodium Carbonate (Na
CO ) (2.0 mmol, 212 mg)[1] -
Solvents: 1,2-Dimethoxyethane (DME) (10 mL) / Water (2 mL) (Degassed)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a two-neck round-bottom flask and equip it with a condenser and magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes.[1]
-
Solvent Preparation: In a separate vial, mix DME and water. Degas the solvent mixture by bubbling Argon through it for 20 minutes (critical to prevent Pd oxidation and homocoupling).
-
Loading: Add 8-bromocinnoline, phenylboronic acid, and Pd(PPh
) to the reaction flask under a positive pressure of Argon. -
Base Addition: Dissolve Na
CO in the degassed water and add it to the flask via syringe, followed by the DME. -
Reflux: Heat the mixture to reflux (~85°C) with vigorous stirring. Monitor via TLC (eluent: 30% EtOAc/Hexanes).[1] The reaction typically reaches completion in 16–24 hours.
-
Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
TLC: The product should be highly fluorescent under UV (254/365 nm) and move significantly higher (higher R
) than the starting bromide due to the loss of the polar C-Br bond and addition of the lipophilic phenyl group. -
NMR: Look for the disappearance of the specific H-8 doublet (or H-5 triplet) and the appearance of the multiplet corresponding to the new phenyl ring (5 protons).
Physicochemical Properties Comparison
| Property | This compound | 8-Phenylcinnoline | Implications |
| UV-Vis Absorption | 5-Ph is less conjugated; useful for avoiding visible light interference. | ||
| Fluorescence | Low Quantum Yield ( | Moderate Quantum Yield | Twisted intramolecular charge transfer (TICT) states are more accessible in 5-Ph.[1] |
| Solubility (LogP) | Higher | Moderate | The 5-Ph twist disrupts crystal packing ( |
| Melting Point | Generally Lower | Generally Higher | 8-Ph often retains better packing efficiency. |
Applications in Drug Development
Kinase Inhibition
Cinnolines are bioisosteres of quinolines and quinazolines (common kinase inhibitor scaffolds).[1]
-
5-Phenyl: Used when the binding pocket is narrow or requires a "propeller" shape to fill a hydrophobic sub-pocket. The twist allows the phenyl group to access regions perpendicular to the flat heterocyclic core.
-
8-Phenyl: Often used to induce a specific conformation in the N-1/N-2 region, potentially affecting hydrogen bonding with hinge region residues in kinases.
Intercalation
Planar aromatics intercalate into DNA.[1]
-
5-Phenyl: Poor intercalator due to non-planarity.[1] This reduces genotoxicity risks compared to planar analogs.[1]
-
8-Phenyl: Moderate intercalator; the twist is less severe, allowing partial stacking.
References
-
Cinnoline Chemistry & Synthesis
-
Suzuki Coupling Mechanism
-
Structural Torsion in Biaryls (Peri-Effect)
-
Biological Activity of Cinnolines
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 5-Phenylcinnoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the unambiguous determination of purity is a cornerstone of safety, efficacy, and reproducibility. 5-Phenylcinnoline, a heterocyclic compound of interest in medicinal chemistry, is no exception. Its purity directly impacts downstream biological data and regulatory acceptance. This guide provides an in-depth comparison of elemental analysis against other common analytical techniques for the purity determination of this compound, grounded in the principles of scientific integrity and practical laboratory experience.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust, cost-effective technique for assessing the purity of organic compounds.[1] The method is based on a simple yet powerful principle: a pure compound has a precise, theoretical elemental composition by mass. Any significant deviation between the experimentally measured elemental composition and the calculated theoretical values indicates the presence of impurities.
For This compound (C₁₄H₁₀N₂) , the theoretical elemental composition is:
-
Carbon (C): 81.53%
-
Hydrogen (H): 4.89%
-
Nitrogen (N): 13.58%
Elemental analysis provides a bulk assessment of the sample, meaning the result reflects the overall composition.[2] This makes it an excellent frontline tool for confirming the identity and gross purity of a newly synthesized batch. Many peer-reviewed journals in synthetic chemistry require elemental analysis data, with a common acceptance criterion being that experimental values fall within ±0.4% of the theoretical values.[3][4]
Detailed Experimental Protocol: CHN Analysis of this compound
This protocol describes a self-validating system for determining the elemental composition of a solid this compound sample using a modern CHNS/O elemental analyzer.
Causality Behind Key Steps: The entire process is designed to convert the sample into simple, detectable gases (CO₂, H₂O, N₂) and measure them with high precision. Each step is critical for ensuring the complete and accurate conversion and detection of the elements.
1. Instrumentation and Reagents:
-
Elemental Analyzer: A CHNS/O analyzer capable of dynamic flash combustion (e.g., Thermo Scientific FlashSmart, PerkinElmer 2400 Series II).[5][6]
-
Gases: High-purity helium (carrier gas) and oxygen (combustion gas).
-
Calibration Standard: Acetanilide or another certified organic standard with a precisely known C, H, and N content.
-
Consumables: Tin or silver capsules for weighing, quartz wool, and appropriate combustion/reduction tube packings (e.g., tungsten(VI) oxide on alumina, copper wires).
2. Sample Preparation (The Critical First Step):
-
Step 2a: Sample Homogenization. Gently grind the this compound sample to a fine, uniform powder using an agate mortar and pestle.
-
Expertise & Experience: Non-homogenous samples are a primary source of error. Larger crystals can combust incompletely, leading to inaccurate, non-reproducible results.
-
-
Step 2b: Drying. Dry the homogenized sample under a high vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove residual solvents and adsorbed water.
-
Trustworthiness: Solvents like ethyl acetate or water contain C, H, and O, and their presence will artificially inflate the carbon and hydrogen percentages, leading to a false purity assessment. This step is non-negotiable for accuracy.
-
-
Step 2c: Weighing. Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.
-
Expertise & Experience: The small sample size is why this is often called "microanalysis."[1] Precision at this stage is paramount. The tin capsule acts as a catalyst, promoting a violent, complete combustion upon melting.
-
3. Instrument Calibration (Ensuring System Validity):
-
Step 3a: Analyze Standard. Analyze several replicates of the weighed calibration standard (e.g., acetanilide) to establish a response factor (K-factor).
-
Trustworthiness: This step validates that the instrument is performing correctly, from combustion to detection. The known composition of the standard allows the software to calibrate the thermal conductivity detector (TCD) signal for each element.[5]
-
4. Analysis Workflow:
-
Step 4a: Combustion. The encapsulated sample is dropped into a high-temperature (900-1000 °C) combustion reactor rich in oxygen. This dynamic flash combustion instantly converts the sample into its elemental gases.[7]
-
C → CO₂
-
H → H₂O
-
N → NₓOᵧ
-
-
Step 4b: Reduction & Separation. The gas mixture is swept by the helium carrier gas through a reduction tube (often containing copper) to convert nitrogen oxides (NₓOᵧ) to N₂ gas. The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography (GC) column.[5]
-
Step 4c: Detection. The separated gases pass through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas elutes from the column. The resulting signal is proportional to the concentration of the gas.
5. Data Calculation and Interpretation:
-
The instrument's software integrates the peaks from the TCD and uses the previously established calibration factor to calculate the percentage by mass of C, H, and N in the original sample.
-
Purity Check: Compare the experimental percentages to the theoretical values for C₁₄H₁₀N₂. If the values are within ±0.4%, it provides strong evidence of high purity.
Comparative Analysis: A Multi-Technique Approach to Purity
While elemental analysis is fundamental, it is not infallible. It provides no information about the nature of impurities.[3] A truly comprehensive purity assessment relies on orthogonal methods—different techniques that measure different physical properties.
| Analytical Method | Principle & Information Provided | Advantages for this compound | Limitations |
| Elemental Analysis (CHN) | Measures bulk elemental composition. | Confirms empirical formula. Excellent for detecting inorganic impurities or residual solvents that alter the C:H:N ratio. | Does not detect or quantify isomers or impurities with similar elemental compositions.[3] |
| HPLC-UV/PDA | Separates compounds based on polarity. Quantifies based on UV absorbance. | The "gold standard" for purity analysis.[8] Excellent for separating and quantifying organic impurities (e.g., starting materials, by-products). A photodiode array (PDA) detector can help identify peaks by their UV spectra. | Requires a specific reference standard for absolute quantification. Method development can be time-consuming. |
| Quantitative NMR (qNMR) | Measures the ratio of analyte signals to a certified internal standard. | A primary analytical method that provides an absolute purity value without needing a specific this compound standard.[9][10] Also provides structural confirmation. | Requires a high-purity internal standard that has signals which do not overlap with the analyte. Lower sensitivity compared to HPLC for trace impurities. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Powerful for identifying unknown impurities by providing their mass-to-charge ratio, which can suggest a molecular formula.[11] | Quantification can be more complex than with UV detection due to variations in ionization efficiency. |
Integrated Purity Assessment Workflow
A robust quality control strategy does not rely on a single technique. Instead, methods are used synergistically to build a complete purity profile. The workflow below illustrates how these techniques complement each other to provide a definitive assessment of a this compound batch.
Caption: Integrated workflow for comprehensive purity validation.
Data Interpretation: A Comparative Case Study
Consider a hypothetical batch of synthesized this compound (Lot #5PC-2026-01). The following data was obtained:
| Analytical Method | Parameter Measured | Result | Interpretation |
| Elemental Analysis | %C, %H, %N | C: 81.45%, H: 4.91%, N: 13.52% | Excellent agreement with theoretical values (81.53%, 4.89%, 13.58%). All are within the ±0.4% acceptance criteria, suggesting >99% purity with respect to elemental composition. |
| HPLC-UV (254 nm) | Area % Purity | 98.9% | A major peak for this compound is observed. Two minor impurities are present: Impurity A (0.8%) and Impurity B (0.3%). |
| ¹H qNMR | Absolute Purity (vs. Maleic Anhydride) | 99.0% w/w | The quantitative result aligns well with the HPLC data, providing high confidence in the overall purity. The NMR spectrum also confirmed the chemical structure. |
| LC-MS | Impurity Identification | Impurity A: m/z 207.09 | The mass of Impurity A corresponds to C₁₄H₁₁N₂⁺, the protonated molecular ion of this compound. This suggests Impurity A is an isomer, which elemental analysis would never detect. |
Expert Analysis: In this case study, elemental analysis alone would suggest a very pure sample. However, the chromatographic data from HPLC reveals the presence of impurities.[12] The LC-MS data critically identifies one of these as an isomer, a common process-related impurity that has the exact same elemental composition as the target compound. The qNMR result provides an orthogonal, absolute purity value that corroborates the HPLC findings.[13]
References
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C. Available at: [Link]
- University of Padua. (n.d.). Elemental Analysis and Atomic Absorption. Retrieved from a university analytical services page.
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation. Retrieved from a relevant chemical supplier's technical documents.
- Sepuxianyun. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Available at: [Link]
-
The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available at: [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available at: [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
- Journal of Pharmaceutical and Biomedical Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction coupled with liquid chromatography.
- National Center for Biotechnology Information (PMC). (n.d.). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes.
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from a university chemistry department's technical notes.
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]
-
PubMed. (2007). Synthesis and fluorescence properties of 5,7-diphenylquinoline and 2,5,7-triphenylquinoline derived from m-terphenylamine. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]
- ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC.
- Arabian Journal of Chemistry. (n.d.). Analytical techniques in pharmaceutical analysis: A review.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
- Taylor & Francis Online. (2024). Analytical Techniques in Pharmaceutical Analysis.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents.
-
Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Available at: [Link]
-
Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
- ResearchGate. (2024). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach.
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]
- YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. Available at: [Link]
Sources
- 1. dsfarm.unipd.it [dsfarm.unipd.it]
- 2. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. azom.com [azom.com]
- 7. measurlabs.com [measurlabs.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 10. emerypharma.com [emerypharma.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. moravek.com [moravek.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 5-Phenylcinnoline
Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. However, the frontier of discovery demands an unwavering commitment to safety. 5-Phenylcinnoline, a heterocyclic compound with significant potential in medicinal chemistry, requires meticulous handling protocols.[1][2] Due to a lack of comprehensive toxicological data for this specific molecule, a conservative approach grounded in established safety principles for analogous structures is not just recommended—it is imperative.
This guide provides an in-depth operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. As your partner in research, we believe that a profound understanding of safety protocols builds the trust and confidence necessary to achieve groundbreaking results.
Hazard Assessment: A Conservative Approach
The Safety Data Sheet (SDS) for this compound advises avoiding contact with skin and eyes and preventing dust formation, but extensive hazard data is unavailable.[3] To construct a robust safety protocol, we must extrapolate from structurally related compounds. Quinoline, for example, is classified as harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and is a suspected mutagen and carcinogen.[4][5] Similarly, other substituted quinolines and cinnolines are known irritants.[6] Therefore, this compound must be treated as a particularly hazardous substance, warranting the implementation of stringent engineering controls and a comprehensive PPE strategy.
Essential PPE Ensemble for this compound
The selection of PPE is the final and most personal line of defense against chemical exposure. Its efficacy hinges on proper selection, use, and maintenance. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double Gloving: Inner and Outer chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact.[3] Double gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely replaced. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1-2003 compliant) worn with a full-face shield. | Protects against splashes, sprays, and airborne dust.[7] Goggles provide a seal around the eyes, while the face shield offers a broader barrier for the entire face.[8] |
| Body Protection | Disposable, solid-front, chemical-resistant gown with knit cuffs. | Shields skin and personal clothing from contamination. The knit cuffs ensure a snug fit around the inner glove, and the solid front provides a continuous protective barrier.[9] |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | Essential for weighing and transferring solid this compound to prevent inhalation of fine dust particles or aerosols.[9][10] A surgical mask is insufficient. |
Operational Workflow: From Preparation to Disposal
Adherence to a systematic workflow is critical for minimizing exposure risk. The following protocols provide a self-validating system for safe handling.
Experimental Workflow Diagram
The following diagram illustrates the critical path for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
A. Preparation and Pre-Donning
-
Designate Area: All handling of this compound must occur within a certified chemical fume hood to control exposure.[11]
-
Verify Engineering Controls: Ensure the fume hood is operational, with the sash at the appropriate height.
-
Assemble Materials: Place all necessary equipment, including a designated waste container, inside the fume hood to minimize reaching in and out.
-
Inspect PPE: Carefully check all PPE for tears, cracks, or other defects before use. Do not use compromised equipment.
B. Donning Procedure (Putting On PPE)
-
Gown: Don the chemical-resistant gown, ensuring complete coverage.
-
Respirator: Put on the N95 respirator, ensuring a tight seal around the nose and mouth.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the full-face shield.[8]
-
Gloves: Don the first (inner) pair of nitrile gloves. Then, don the second (outer) pair, ensuring the cuffs of the outer gloves are pulled over the knit cuffs of the gown. This prevents skin exposure at the wrist.
C. Safe Handling in the Fume Hood
-
Work Within the Hood: Keep all chemicals and apparatus at least six inches inside the sash.
-
Avoid Dust: When handling the solid compound, open containers and perform transfers slowly and carefully to prevent the formation of airborne dust.
-
Immediate Cleanup: Clean up any minor spills within the hood immediately using appropriate materials.
-
Secure When Finished: Tightly close all containers of this compound when not in use.[12]
D. Doffing Procedure (Removing PPE) The doffing sequence is critical to prevent contaminating yourself with any chemicals on the exterior of your PPE.
-
Outer Gloves: While still in the lab, remove the outer, most contaminated pair of gloves. Dispose of them in the designated hazardous waste container.
-
Face Shield & Gown: Remove the face shield and gown. Dispose of them in the hazardous waste container.
-
Leave the Immediate Area: Step out of the immediate work area.
-
Goggles and Respirator: Remove the goggles and respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Spill and Disposal Management
A comprehensive safety plan includes robust protocols for both emergencies and routine disposal.
Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Isolate: If safe to do so, close the fume hood sash.
-
Report: Inform your laboratory supervisor or Chemical Hygiene Officer immediately.
-
Do Not Clean Alone: Only personnel trained in hazardous spill cleanup with the appropriate full-body PPE should address the spill.
Disposal Plan
The disposal of this compound and all associated contaminated materials must comply with federal, state, and local regulations.[13]
-
Chemical Waste: Collect all waste this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, bench paper, and cleaning materials, must be disposed of as hazardous waste.[3]
-
Licensed Disposal: Do not discharge any this compound waste into the sewer system.[3] Arrange for disposal through a licensed chemical destruction or hazardous waste management facility in accordance with EPA guidelines.[14][15]
References
- TargetMol. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- CHEMM. Personal Protective Equipment (PPE).
- GERPAC. Personal protective equipment for preparing toxic drugs.
- Connor, T. H. Personal Equipment for Use in Handling Hazardous Drugs.
- CP Lab Safety. OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now.
-
National Center for Biotechnology Information. 5-Methylquinoline. PubChem Compound Summary for CID 24312. Retrieved from [Link]
- Chemos GmbH & Co.KG. Safety Data Sheet: quinoline.
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]
- Queensland Health. Regulated Poisons Disposal Requirements.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
- Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Der Pharma Chemica.
- Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025-03-31).
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI. Retrieved from [Link]
- PENTA. Quinoline - SAFETY DATA SHEET. (2025-05-13).
-
Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023-09-18). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). Retrieved from [Link]
- Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025-03-10).
-
Cinnoline Derivatives with Biological Activity. ResearchGate. (2025-08-06). Retrieved from [Link]
- ACTenviro. How to Properly Manage Hazardous Waste Under EPA Regulations.
- Benchchem. Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Retrieved from a state government health department website.
-
U.S. Environmental Protection Agency. Household Hazardous Waste (HHW). (2025-05-15). Retrieved from [Link]
- A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
- SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES. ResearchGate.
-
Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
- Axonator. EPA Hazardous Waste Management. (2024-04-29).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. targetmol.com [targetmol.com]
- 4. chemos.de [chemos.de]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. 5-Methylquinoline | C10H9N | CID 24312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. nps.edu [nps.edu]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hazardous Waste | US EPA [epa.gov]
- 15. axonator.com [axonator.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
